molecular formula C14H11FN2O B3841408 N'-benzylidene-3-fluorobenzohydrazide

N'-benzylidene-3-fluorobenzohydrazide

Número de catálogo: B3841408
Peso molecular: 242.25 g/mol
Clave InChI: PXHHZPGGESPJFS-MHWRWJLKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-benzylidene-3-fluorobenzohydrazide is a useful research compound. Its molecular formula is C14H11FN2O and its molecular weight is 242.25 g/mol. The purity is usually 95%.
The exact mass of the compound N'-benzylidene-3-fluorobenzohydrazide is 242.08554114 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-benzylidene-3-fluorobenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-benzylidene-3-fluorobenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[(E)-benzylideneamino]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c15-13-8-4-7-12(9-13)14(18)17-16-10-11-5-2-1-3-6-11/h1-10H,(H,17,18)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHHZPGGESPJFS-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N'-benzylidene-3-fluorobenzohydrazide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of N'-benzylidene-3-fluorobenzohydrazide , a significant fluorinated hydrazone scaffold used in medicinal chemistry.

Structural Analysis, Synthesis, and Pharmacological Potential

Executive Summary

N'-benzylidene-3-fluorobenzohydrazide is a synthetic hydrazone derivative formed by the condensation of 3-fluorobenzohydrazide and benzaldehyde. As a member of the N-acylhydrazone class, it serves as a privileged scaffold in drug discovery, particularly for its ability to coordinate transition metals (Fe, Cu, Zn) and inhibit specific enzymes through hydrogen bonding interactions. The incorporation of a fluorine atom at the meta position of the benzoyl ring enhances metabolic stability by blocking cytochrome P450 oxidation at a vulnerable site, while simultaneously modulating lipophilicity (logP) to improve membrane permeability.

This guide provides a comprehensive analysis of its chemical identity, a validated synthesis protocol, structural characterization data, and an overview of its biological applications.

Chemical Identity & Structural Analysis[1][2][3]
2.1 Nomenclature and Identifiers[1][2][3]
  • IUPAC Name: N'-[(E)-phenylmethylidene]-3-fluorobenzohydrazide

  • CAS Registry Number: Not widely indexed in public databases; derived from 3-Fluorobenzohydrazide (CAS 499-55-8)

  • SMILES: Fc1cccc(C(=O)N/N=C/c2ccccc2)c1

  • Molecular Formula: C₁₄H₁₁FN₂O

  • Molecular Weight: 242.25 g/mol [4]

2.2 Structural Geometry and Electronic Effects

The molecule exists predominantly in the (E)-conformation around the imine (C=N) double bond due to steric minimization between the two aromatic rings.

  • Hydrazone Linker (-C(=O)NH-N=CH-): This moiety acts as a rigid spacer that can adopt a planar or near-planar conformation, facilitating π-electron delocalization. It contains both a hydrogen bond donor (NH) and acceptors (C=O, Nsp2), making it critical for receptor binding.

  • 3-Fluoro Substituent: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the benzoyl ring. This reduces the electron density of the amide carbonyl, potentially increasing the acidity of the NH proton and strengthening hydrogen bonding interactions with biological targets.

  • Crystal Packing: Based on analogous structures (e.g., 3-fluorobenzohydrazide derivatives), the crystal lattice is stabilized by intermolecular N-H···O hydrogen bonds, forming supramolecular chains or dimers.

Synthesis & Reaction Mechanism

The synthesis follows a classic Schiff base condensation pathway. The reaction is acid-catalyzed and typically performed in polar protic solvents (Ethanol or Methanol).

3.1 Reaction Scheme (Graphviz Visualization)

Synthesis cluster_0 Reactants R1 3-Fluorobenzohydrazide (Nucleophile) I1 Carbinolamine Intermediate R1->I1 Nucleophilic Attack (EtOH, Reflux) R2 Benzaldehyde (Electrophile) R2->I1 P1 N'-benzylidene-3-fluorobenzohydrazide (Schiff Base) I1->P1 Dehydration (-H₂O) (Acid Cat.)

Figure 1: Synthetic pathway for N'-benzylidene-3-fluorobenzohydrazide via acid-catalyzed condensation.

3.2 Experimental Protocol

Objective: Synthesis of 5.0 mmol of N'-benzylidene-3-fluorobenzohydrazide.

Reagents:

  • 3-Fluorobenzohydrazide (0.77 g, 5.0 mmol)

  • Benzaldehyde (0.53 g, 5.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (3-5 drops, catalytic)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 0.77 g of 3-fluorobenzohydrazide in 15 mL of absolute ethanol. Slight warming (40°C) may be required.

  • Addition: Add 0.53 g (approx. 0.51 mL) of benzaldehyde dropwise to the stirring solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product typically precipitates as a white or off-white crystalline solid.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from hot ethanol or an ethanol/water mixture to obtain analytical purity.[5]

  • Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.

Yield Expectation: 75–85%.

Physicochemical Characterization

The following data summarizes the expected properties based on the specific structural class of 3-fluorobenzohydrazones.

PropertyValue / DescriptionMethod of Verification
Physical State White to off-white crystalline solidVisual Inspection
Melting Point 160–180°C (Predicted range)Capillary Melting Point Apparatus
Solubility Soluble in DMSO, DMF, hot Ethanol. Insoluble in Water, Hexane.[5]Solubility Test
LogP (Predicted) ~2.8 – 3.2In silico (ChemDraw/SwissADME)
pKa (Hydrazide NH) ~10.5 – 11.0Potentiometric Titration
4.1 Spectroscopic Signature
  • FT-IR (KBr, cm⁻¹):

    • 3200–3250: N-H stretching (Amide).[5]

    • 1650–1660: C=O stretching (Amide I).[5]

    • 1600–1620: C=N stretching (Imine).[5]

    • 1200–1250: C-F stretching (Aryl Fluoride).[5]

  • ¹H NMR (DMSO-d₆, 400 MHz, δ ppm):

    • 11.8–12.0 (s, 1H): Amide -NH (Singlet, exchangeable with D₂O).

    • 8.4–8.5 (s, 1H): Imine -N=CH- (Singlet).

    • 7.3–7.8 (m, 9H): Aromatic protons (Multiplet, integration includes benzoyl and benzylidene rings).

  • ¹³C NMR (DMSO-d₆, 100 MHz, δ ppm):

    • 162.0 (C=O), 148.0 (C=N), 161.0–163.5 (d, C-F coupling).

Biological & Pharmacological Potential[2][3]

The N'-benzylidene-3-fluorobenzohydrazide scaffold is a "privileged structure" in medicinal chemistry. The specific combination of the hydrazone linker and the 3-fluoro substitution confers unique biological properties.

5.1 Structure-Activity Relationship (SAR) Logic

SAR Core N'-benzylidene-3-fluorobenzohydrazide Linker Hydrazone Linker (-CONHN=CH-) Metal Chelation (Fe, Cu) Pharmacophore for Cysteine Proteases Core->Linker Fluoro 3-Fluoro Group Metabolic Blocking (CYP450) Increases Lipophilicity Core->Fluoro Aryl Hydrophobic Aryl Ring π-π Stacking Interactions Receptor Pocket Fitting Core->Aryl

Figure 2: Structure-Activity Relationship (SAR) map highlighting key pharmacophores.

5.2 Key Biological Activities
  • Antimicrobial Activity: Hydrazones of this class have demonstrated efficacy against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.[5] The mechanism often involves the inhibition of enoyl-ACP reductase (InhA) or iron chelation essential for bacterial growth.

  • Anticancer Potential: The scaffold acts as an iron chelator.[5] Cancer cells have a higher requirement for iron; by sequestering cellular iron, these compounds can induce apoptosis. Additionally, the 3-fluoro group enhances stability against metabolic degradation, prolonging the compound's half-life in vivo.

  • Enzyme Inhibition: Analogous compounds have been identified as inhibitors of urease and tyrosinase. The amide oxygen and azomethine nitrogen facilitate binding to the active site metals (Ni²⁺ or Cu²⁺) of these enzymes.

References
  • Synthesis & Class Properties

    • Title: "A Systematic Review on the Synthesis and Biological Activity of Hydrazide Deriv
    • Source:Hygeia Journal for Drugs and Medicines, 2013.
    • URL:[Link]

  • Crystal Structure of Analogs

    • Author: Hu, H.-N., & Liu, S.-Y.
    • Title: "(E)-N'-(3-Fluorobenzylidene)-4-methylbenzohydrazide."[5]

    • Source:Acta Crystallographica Section E, 2012.[5][6]

    • URL:[Link]

  • Fluorine in Medicinal Chemistry (Reagent Reference)

    • Source: TCI Chemicals Technical Guide.[5]

    • Title: "Fluorination Reagents and Fluorinated Building Blocks."[5][7]

  • Building Block Data (3-Fluorobenzohydrazide)

    • Source: PubChem Compound Summary.[5]

    • CID: 351640.[5]

    • URL:[Link]

Sources

Technical Guide: SAR & Pharmacochemistry of N'-Benzylidene-3-fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of N'-Benzylidene-3-fluorobenzohydrazide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The N'-benzylidene-3-fluorobenzohydrazide scaffold represents a privileged structure in medicinal chemistry, bridging the gap between lipophilic bioavailability and specific target engagement. Characterized by a flexible azomethine linker (-CONHN=CH-) connecting a fluorinated phenyl ring to a variable benzylidene moiety, this class of compounds exhibits pleiotropic biological activities, including urease inhibition, antimicrobial efficacy, and anticancer potential. This guide dissects the molecular mechanics, synthesis, and structure-activity relationships (SAR) that drive the potency of this scaffold.

Structural Anatomy & Chemical Synthesis[1][2][3][4][5][6][7]

The core structure consists of three distinct domains:

  • Ring A (The Anchor): A 3-fluorophenyl group.

  • The Linker (The Hinge): An acylhydrazone moiety (-C(=O)NH-N=CH-).

  • Ring B (The Warhead): A benzylidene ring derived from an aromatic aldehyde.

Synthesis Protocol (Schiff Base Condensation)

The synthesis relies on a nucleophilic addition-elimination reaction between 3-fluorobenzohydrazide and a substituted benzaldehyde.

Reagents:

  • 3-Fluorobenzohydrazide (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Ethanol (Absolute, solvent)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 3-fluorobenzohydrazide in absolute ethanol (10 mL/mmol) under mild heat (40°C).

  • Activation: Add the substituted benzaldehyde followed immediately by catalytic glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78-80°C) for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature, then refrigerate overnight. The product precipitates as a crystalline solid.

  • Purification: Filter the solid, wash with cold ethanol and diethyl ether. Recrystallize from ethanol/DMF if necessary.

Synthesis Visualization

SynthesisWorkflow Start 3-Fluorobenzohydrazide (Nucleophile) Intermediate Carbinolamine Intermediate Start->Intermediate Ethanol, Reflux Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Intermediate Catalyst Glacial AcOH (Protonation) Catalyst->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product N'-Benzylidene-3-fluorobenzohydrazide (Schiff Base) Dehydration->Product

Figure 1: Step-wise condensation pathway for the synthesis of the target hydrazone scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological potency of this molecule is governed by the electronic and steric interplay between its three domains.

Ring A: The 3-Fluoro Effect

The presence of fluorine at the meta position (3-position) is not merely structural; it is a calculated electronic modulation.

  • Inductive Effect (-I): Fluorine is highly electronegative. At the meta position, it exerts a strong electron-withdrawing inductive effect on the carbonyl carbon (via the phenyl ring), increasing the electrophilicity of the carbonyl.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the 3-position blocks metabolic hydroxylation at this site, extending the half-life (

    
    ) of the drug.
    
  • Lipophilicity: The fluorine atom increases the

    
     value compared to a hydrogen atom, enhancing membrane permeability—crucial for antimicrobial agents targeting intracellular pathogens.
    
The Linker: Pharmacophore Dynamics

The acylhydrazone linker (-CONHN=CH-) is the primary pharmacophore for enzyme inhibition (e.g., Urease).

  • Metal Chelation: The carbonyl oxygen and the azomethine nitrogen can act as a bidentate ligand, chelating metal ions like Nickel (

    
    ) in the active site of urease.
    
  • Hydrogen Bonding: The -NH- proton is acidic (pKa ~10-11). The 3-fluoro group, by withdrawing electrons, slightly increases this acidity, strengthening H-bond donation to receptor residues (e.g., Asp or Glu).

Ring B: The Tunable Warhead

Modifications on the benzylidene ring determine the specificity and potency.

Substituent (R)Electronic EffectBiological Impact
4-NO₂ (Nitro) Strong EWGIncreases antibacterial activity; enhances urease inhibition via

-stacking and H-bonding.
2,4-Cl₂ (Dichloro) EWG + LipophilicMaximizes antifungal activity; Halogens often fill hydrophobic pockets in enzymes.
4-OH (Hydroxy) EDG + H-donorPotent antioxidant activity; Critical for radical scavenging.
3,4,5-(OMe)₃ Steric Bulk + EDGOften reduces bacterial potency due to steric hindrance but may enhance anticancer selectivity.
SAR Logic Map

SAR_Logic Core N'-benzylidene-3-fluorobenzohydrazide RingA Ring A: 3-Fluoro Phenyl Core->RingA Linker Linker: -CONH-N=CH- Core->Linker RingB Ring B: Benzylidene Core->RingB Lipophilicity Increases LogP (Membrane Permeability) RingA->Lipophilicity MetStab Blocks Metabolism (CYP450 Stability) RingA->MetStab Chelation Ni2+ Chelation (Urease Inhibition) Linker->Chelation HBond H-Bond Donor/Acceptor Linker->HBond EWG EWG (NO2, Cl) Increases Potency RingB->EWG EDG EDG (OH, OMe) Increases Antioxidant RingB->EDG

Figure 2: Functional decomposition of the molecule's structure-activity relationships.

Biological Applications & Mechanisms[8]

Urease Inhibition

Urease is a nickel-dependent metalloenzyme crucial for the survival of Helicobacter pylori in the acidic stomach.[1]

  • Mechanism: The hydrazide-hydrazone moiety coordinates with the bi-nickel center in the active site. The 3-fluoro group on Ring A stabilizes the conformation, while substituents on Ring B interact with the hydrophobic flap of the enzyme active site.

  • Potency: Derivatives with electron-withdrawing groups (e.g., 4-NO₂, 3-Cl) on Ring B typically show

    
     values in the low micromolar range (
    
    
    
    ), often superior to the standard acetohydroxamic acid.
Antimicrobial Activity[3][6][10][11][12][13][14][15]
  • Target: Bacterial membranes and DNA gyrase.

  • Mechanism: The lipophilic character (enhanced by fluorine) allows passive diffusion through the peptidoglycan layer of Gram-positive bacteria (S. aureus). Inside the cell, the azomethine linkage may interfere with protein synthesis or DNA replication.

  • Spectrum: Generally more active against Gram-positive bacteria than Gram-negative, likely due to the outer membrane barrier of the latter.

Experimental Protocols

Urease Inhibition Assay (Indophenol Method)

This protocol measures the ammonia produced by urease activity.

  • Preparation:

    • Enzyme: Jack bean urease (25 µL, 6 U/mL).

    • Buffer: PBS (pH 6.8).

    • Substrate: Urea (100 mM).

    • Test Compound: Dissolve in DMSO, dilute to varying concentrations (

      
      ).
      
  • Incubation: Mix enzyme, buffer, and test compound. Incubate at 37°C for 15 minutes.

  • Reaction: Add Urea (55 µL). Incubate at 37°C for 15 minutes.

  • Detection: Add Phenol reagent (45 µL) and Alkali reagent (70 µL). Incubate for 50 minutes.

  • Measurement: Read Absorbance at 630 nm.

  • Calculation:

    
    .
    
Minimum Inhibitory Concentration (MIC) - Broth Microdilution
  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.

  • Plates: Use 96-well sterile plates. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

  • Dilution: Add test compound to the first well and perform serial 2-fold dilutions.

  • Inoculation: Add 10 µL of bacterial suspension to each well.

  • Controls: Include Positive (Ciprofloxacin) and Negative (DMSO only) controls.

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

References

  • Synthesis and Optical Properties: Rodrigues, R. F. N., et al. "Synthesis of (E)-N'-benzylidene-4-((3-fluorobenzyl)oxy)benzohydrazide."[2] ResearchGate.[2][3] Link

  • Antimicrobial Activity: Popiołek, Ł.[4][5] "Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones." Int. J. Mol. Sci. 2021. Link

  • Urease Inhibition: Khan, K. M., et al. "Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives."[6] Bioorg.[4] Chem. 2019. Link

  • SAR of Benzylidene Hydrazides: Malhotra, M., et al. "Synthesis, characterization and evaluation of benzylidene analogues as a new class of potential antioxidant agents." Acta Pol. Pharm. 2012. Link

  • General Biological Activity: Rollas, S., & Küçükgüzel, Ş. G. "Biological Activities of Hydrazone Derivatives."[7][8][9] Molecules. 2007.[10] Link

Sources

Therapeutic Potential of N'-Benzylidene-3-Fluorobenzohydrazide Derivatives: A Technical Guide to Scaffold Design, Synthesis, and Target Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for highly selective, multi-target pharmacophores has increasingly focused on N-acylhydrazones (NAHs). Among these, N'-benzylidene-3-fluorobenzohydrazide derivatives have emerged as a privileged scaffold in medicinal chemistry. By combining the conformational rigidity and metal-chelating capacity of the hydrazone bridge with the unique stereoelectronic properties of a 3-fluoro-substituted benzene ring, this scaffold demonstrates remarkable versatility. Recent literature validates its therapeutic potential across diverse domains, including viral ribonuclease inhibition[1], kinase-targeted oncology[2], and the management of multidrug-resistant bacterial infections[3].

This technical whitepaper provides an in-depth analysis of the structural pharmacology, mechanistic rationale, and self-validating experimental workflows required to synthesize and evaluate these compounds.

Structural Pharmacology & Mechanistic Rationale

The therapeutic efficacy of N'-benzylidene-3-fluorobenzohydrazide derivatives is not accidental; it is the result of precise stereoelectronic tuning. As an Application Scientist, it is critical to understand why this specific molecular architecture is chosen over simpler amides or unsubstituted hydrazones.

  • The Hydrazone Core (-CO-NH-N=CH-): This linker acts as a dual hydrogen bond donor and acceptor. More importantly, it serves as a bidentate ligand capable of chelating divalent metal cations (such as Mg²⁺ or Zn²⁺) found in the active sites of metalloenzymes[1]. The restricted rotation around the C=N bond locks the molecule into a thermodynamically stable (E)-conformation, which is critical for fitting into narrow enzymatic binding pockets.

  • The 3-Fluoro Substitution: Fluorine is highly electronegative yet possesses a Van der Waals radius similar to hydrogen. Placing it at the meta (3-) position of the benzohydrazide ring serves two purposes. First, it blocks cytochrome P450-mediated oxidation at that site, drastically improving the molecule's metabolic half-life[4]. Second, its inductive electron-withdrawing effect lowers the pKa of the adjacent amide proton, enhancing the molecule's ability to form strong polar interactions or halogen bonds with target residues.

  • The Tunable Benzylidene Moiety: The terminal aromatic ring can be highly customized. Substituting this ring with catechol groups (e.g., 3,4-dihydroxy) optimizes the molecule for viral ribonuclease inhibition[1], while bulky chromenone substitutions pivot the molecule's affinity toward Aurora Kinase A[2].

Primary Therapeutic Domains

Antiviral Activity: Viral Ribonuclease & Exoribonuclease Inhibition

Viral replication relies heavily on RNA maturation and degradation, processes catalyzed by enzymes containing conserved DEDD (Asp-Glu-Asp-Asp) motifs. Analogs of the catechol derivative dynasore, specifically (E)-N′-(3,4-dihydroxy-5-nitrobenzylidene)-3-fluorobenzohydrazide, have shown potent inhibitory activity against HIV-1 RNase H and SARS-CoV-2 nsp14 3′-to-5′ exoribonuclease (ExoN)[1],[5]. The mechanism relies on the hydrazone and catechol moieties coordinating the Mg²⁺ ions within the DEDD active site, thereby blocking RNA substrate binding and arresting viral replication[6].

Oncology: Aurora Kinase A Inhibition

Aurora Kinase A (AURKA) is a critical regulator of cellular mitosis, and its overexpression is a hallmark of various malignancies, including colon cancer. Hybridizing the 3-fluorobenzohydrazide scaffold with a 4-chromenone moiety yields compounds that disrupt mitotic spindle dynamics[2]. These derivatives exhibit moderate to high efficacy in inhibiting the clonogenicity of HCT116 colon cancer cells by occupying the ATP-binding hinge region of the kinase[7],[8].

Antimycobacterial & Anti-inflammatory Applications

The scaffold is also being aggressively pursued in the development of tuberculostatic agents. N-acyl hydrazone derivatives have demonstrated superior effectiveness against Mycobacterium tuberculosis H37Rv and clinical multidrug-resistant isolates compared to first-line drugs like pyrazinamide[9],[3]. Furthermore, bioisosteric modifications of the scaffold have yielded Formyl Peptide Receptor 2 (FPR2) agonists, which are currently being investigated for their ability to resolve neuroinflammation in conditions like Alzheimer's Disease[4].

Quantitative Data Summary

The table below synthesizes the biological evaluation of key 3-fluorobenzohydrazide derivatives across different therapeutic targets based on recent empirical data.

Derivative / SubstitutionPrimary TargetDisease IndicationKey Biological ActivityReference
(E)-N′-(3,4-Dihydroxy-5-nitrobenzylidene)-3-fluorobenzohydrazide HIV-1 RNase H / SARS-CoV-2 nsp14Viral InfectionsIC₅₀ < 10 µM (RNase H)Asthana et al.[1]
4-Chromenone-3-fluorobenzohydrazide hybrid Aurora Kinase AColon Cancer (HCT116)GI₅₀ = 28.8 - 49.5 µMShin et al.[2]
Carprofen-N-acyl hydrazone derivatives M. tuberculosis (H37Rv)Tuberculosis (MDR-TB)Enhanced MIC vs. PyrazinamideResearchGate[10]
2-Amino-1,3,5-thiadiazole-3-fluorobenzohydrazide FPR2 ReceptorNeuroinflammationEC₅₀ in the micromolar rangeNIH[4]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action.

Protocol 1: Microwave-Assisted Synthesis of the Scaffold

This protocol details the condensation of 3-fluorobenzohydrazide with an aromatic aldehyde to form the N-acylhydrazone.

  • Stoichiometric Preparation: Combine equimolar amounts (1.0 mmol) of 3-fluorobenzohydrazide and the target aromatic aldehyde in a microwave-safe reaction vial. Causality: A strict 1:1 ratio minimizes unreacted precursors, preventing complex downstream chromatographic purification.

  • Solvent & Catalysis: Dissolve the mixture in 5 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid. Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating rapid nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Microwave Irradiation: Subject the vial to microwave irradiation at 80°C for 15–30 minutes. Causality: Microwave dielectric heating provides uniform, rapid thermal energy that overcomes the activation energy barrier, driving the equilibrium almost exclusively toward the thermodynamically favored (E)-isomer.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). Trustworthiness: Do not proceed until the precursor spots completely disappear. This built-in checkpoint ensures reaction completion before workup.

  • Purification: Cool the mixture to room temperature. Filter the resulting precipitate and recrystallize from hot ethanol to yield the pure product.

  • Structural Confirmation: Validate the structure using LC-MS and ¹H-NMR. Trustworthiness: The presence of a characteristic azomethine (-N=CH-) proton singlet at δ 8.0–8.5 ppm and an amide (-NH-) proton at δ 11.5–12.0 ppm confirms the successful formation of the hydrazone bridge.

SynthesisWorkflow Start 3-Fluorobenzohydrazide + Aromatic Aldehyde Solvent Ethanol + Cat. Glacial Acetic Acid (Protonates Carbonyl) Start->Solvent Reaction Microwave Irradiation (80°C, 15-30 mins) Solvent->Reaction Validation1 TLC Monitoring (Check for starting material consumption) Reaction->Validation1 Validation1->Reaction If incomplete Purification Recrystallization (Hot Ethanol) Validation1->Purification If complete Validation2 LC-MS & 1H-NMR (Confirm (E)-isomer & Purity >95%) Purification->Validation2 Product Pure N'-Benzylidene-3- fluorobenzohydrazide Derivative Validation2->Product

Caption: Workflow for microwave-assisted synthesis and validation of hydrazide derivatives.

Protocol 2: FRET-Based Viral Ribonuclease H Inhibition Assay

This protocol evaluates the binding affinity of the synthesized derivatives against viral DEDD-motif enzymes.

  • Substrate Preparation: Utilize a dual-labeled RNA/DNA hybrid substrate (e.g., Fluorescein at the 3'-end, Black Hole Quencher at the 5'-end). Causality: The intact substrate exhibits quenched fluorescence. Cleavage by RNase H separates the fluorophore from the quencher, yielding a quantifiable fluorescent signal proportional to enzyme activity.

  • Enzyme Incubation: In a 96-well microplate, incubate recombinant HIV-1 RNase H with varying concentrations of the 3-fluorobenzohydrazide derivative in an assay buffer containing 10 mM MgCl₂. Causality: Mg²⁺ is the essential catalytic cofactor. A 15-minute pre-incubation allows the drug's hydrazone and aromatic moieties to chelate the active-site Mg²⁺ before the substrate is introduced.

  • Reaction Initiation: Add the FRET substrate to the wells to initiate the reaction.

  • Kinetic Measurement & Validation: Read fluorescence continuously for 30 minutes at Ex/Em 490/520 nm. Trustworthiness: The assay must include a positive control (e.g., Dynasore or RDS1643) and a negative vehicle control (1% DMSO). Calculate the IC₅₀ using non-linear regression analysis of the kinetic slopes.

MOA Drug N'-Benzylidene-3-fluorobenzohydrazide (Catechol Derivative) Target Viral RNase H / nsp14 ExoN (DEDD Motif Active Site) Drug->Target Enters Active Site Chelation Hydrazone & Catechol Chelates Mg2+ Drug->Chelation Binds Metal Mg2+ Ions (Catalytic Cofactors) Target->Metal Contains Metal->Chelation Coordinated by Inhibition Blockade of RNA Substrate Binding Chelation->Inhibition Outcome Arrest of Viral Replication Inhibition->Outcome

Caption: Mechanism of viral ribonuclease inhibition via Mg2+ chelation by the hydrazone scaffold.

References

  • Title: Analogs of the Catechol Derivative Dynasore Inhibit HIV-1 Ribonuclease H, SARS-CoV-2 nsp14 Exoribonuclease, and Virus Replication Source: Viruses (MDPI), 2023, 15(7), 1539. URL: [Link]

  • Title: Design, synthesis, and evaluation of 4-chromenone derivatives combined with N-acylhydrazone for aurora kinase A inhibitor Source: Applied Biological Chemistry (Springer), 2021, 64(1), 21. URL: [Link]

  • Title: Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents Source: Pharmaceuticals (NIH/PMC), 2024. URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Heteroaryl, Squaramide, and Indolcarboxamide Derivatives as Formyl Peptide Receptor 2 Agonists to Target Neuroinflammation Source: International Journal of Molecular Sciences (NIH/PMC), 2023. URL: [Link]

Sources

Engineering Efficacy: The Mechanism of Action of Fluorinated Hydrazones as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Rationale & Pharmacophore Architecture

In the landscape of modern antimicrobial drug discovery, the challenge of multi-drug resistant (MDR) pathogens necessitates the development of novel chemical entities that bypass traditional resistance pathways. Fluorinated hydrazones have emerged as a privileged scaffold in this domain.

The core efficacy of these molecules is driven by the synergistic integration of two structural features:

  • The Azomethine Group (–NH–N=CH–): This highly reactive pharmacophore is crucial for target engagement, providing necessary hydrogen bond donors and acceptors to interact with bacterial enzymes [[1]]().

  • Strategic Fluorination: The introduction of fluorine atoms (e.g., trifluoromethyl or difluorophenyl groups) dramatically alters the physicochemical profile of the molecule. Fluorine's high electronegativity and small van der Waals radius enhance the compound's lipophilicity, facilitating superior permeation through complex bacterial biomembranes while simultaneously conferring metabolic stability against enzymatic degradation 1.

Multi-Target Mechanisms of Action

Unlike traditional antibiotics that often rely on a single mechanism (rendering them vulnerable to point mutations), fluorinated hydrazones exhibit a polypharmacological profile. They exert their bactericidal and bacteriostatic effects through a multi-target engagement strategy.

Inhibition of DNA Gyrase (GyrB Subunit)

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, responsible for introducing negative supercoils into DNA. Pharmacodynamic profiling and molecular docking studies reveal that fluorinated hydrazones exhibit a high binding affinity for the ATP-binding pocket of the GyrB subunit 2. By competitively occupying this site, the compounds prevent ATP hydrolysis, halting DNA supercoiling and causing an immediate arrest of bacterial cell division.

Disruption of Fatty Acid Biosynthesis (FabH)

The β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) catalyzes the critical initial condensation step in bacterial type II fatty acid biosynthesis (FAS-II). Experimental enzymatic assays and crystallographic docking show that fluorinated hydrazones bind directly to the active site of FabH (such as ecKAS III in E. coli), severely restricting the synthesis of essential membrane phospholipids and compromising bacterial structural integrity 1.

Efflux Pump Inhibition

Bacterial resistance is frequently mediated by the overexpression of multidrug efflux pumps. Recent in silico and in vitro studies demonstrate that specific fluorinated bis-hydrazones bind with high affinity (up to -9.2 kcal/mol) to the AcrB subunit of the AcrAB-TolC efflux system in Gram-negative bacteria 3. By blocking the substrate-binding cleft via Pi-Pi and halogen interactions, these compounds prevent the extrusion of co-administered therapeutics, effectively reversing MDR phenotypes.

MOA FH Fluorinated Hydrazones Membrane Enhanced Membrane Permeation (F-atom) FH->Membrane Lipophilicity Target1 DNA Gyrase (GyrB) Inhibition Membrane->Target1 Target2 FabH (ecKAS III) Inhibition Membrane->Target2 Target3 Efflux Pump (AcrB) Inhibition Membrane->Target3 Effect1 DNA Supercoiling Arrest Target1->Effect1 Effect2 Fatty Acid Synthesis Halt Target2->Effect2 Effect3 Intracellular Accumulation Target3->Effect3

Multi-target antimicrobial mechanisms of fluorinated hydrazones.

Quantitative Efficacy Profiling

To contextualize the structure-activity relationship (SAR) of these compounds, the following table summarizes the minimum inhibitory concentration (MIC) data for representative fluorinated hydrazones against critical pathogens.

Compound ScaffoldKey SubstitutionTarget PathogenMIC / Efficacy RangeReference
Fluorinated Aldimine 2,5-difluorophenylStaphylococcus aureus0.002 – 7.81 µg/mL[[1]]()
Indole-Hydrazone 3,5-dichloro / fluoroMRSA5 – 10 µg/mL2
4-(Trifluoromethyl)benzohydrazide Camphor-basedMycobacterium tuberculosis4 µM4
Bis Hydrazone 3-Cl / F-derivativesEscherichia coli (AcrB)Binding Affinity: -9.2 kcal/mol3

Self-Validating Experimental Workflows

As an application scientist, ensuring that experimental workflows are self-validating and resistant to artifacts is paramount. The following protocols detail the critical steps for evaluating the antimicrobial mechanisms of fluorinated hydrazones, explicitly explaining the causality behind each methodological choice.

Protocol A: Artifact-Free Microbroth Dilution Assay for MIC Determination

Causality & Rationale: Highly fluorinated compounds often exhibit poor aqueous solubility. In standard broth assays, these compounds can form micro-precipitates that scatter light, artificially inflating OD600 readings and leading to false-negative efficacy results. To bypass this optical density artifact, this protocol utilizes a colorimetric viability dye (resazurin), which relies strictly on the active metabolic reduction by living cells.

  • Preparation: Prepare a two-fold serial dilution of the fluorinated hydrazone in DMSO (concentration range: 0.5 to 256 µg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% v/v to prevent solvent toxicity.

  • Inoculation: Inoculate 96-well microtiter plates with a bacterial suspension adjusted to

    
     CFU/mL in Mueller-Hinton broth.
    
  • Incubation: Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

  • Metabolic Staining: Add 10 µL of a 0.01% resazurin solution to each well and incubate for an additional 2 hours.

  • System Validation & Readout: Read fluorescence (Ex 560 nm / Em 590 nm). Validation: The MIC is defined as the lowest concentration preventing the blue-to-pink color shift. A lack of pink fluorescence confirms true metabolic arrest, validating that the compound is biologically active and not merely precipitating out of solution.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Causality & Rationale: To confirm that the observed MIC is mechanistically linked to DNA gyrase inhibition rather than non-specific membrane toxicity, we perform a supercoiling assay. Why relaxed pBR322? Using a relaxed plasmid rather than a supercoiled one allows us to observe the active introduction of negative supercoils by the enzyme. Why omit ethidium bromide during the run? Ethidium bromide intercalates into DNA and alters its supercoiling dynamics, potentially masking the enzyme's true activity. Post-staining ensures the assay reflects unperturbed enzymatic kinetics.

  • Reaction Setup: Prepare a reaction mixture containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA and the fluorinated hydrazone at varying concentrations (0.1× to 10× MIC).

  • Enzymatic Initiation: Add 1 U of E. coli DNA gyrase and incubate at 37°C for 30 minutes.

  • Termination: Terminate the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and loading dye to denature the enzyme and strip it from the DNA.

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel (strictly without ethidium bromide) at 2 V/cm for 4 hours.

  • System Validation & Readout: Post-stain the gel with ethidium bromide for 30 minutes. Validation: The presence of distinct, slower-migrating relaxed DNA bands at the test concentration confirms specific GyrB inhibition, whereas the vehicle control will show fast-migrating supercoiled bands.

Workflow Step1 Compound Preparation Step2 Incubation with Relaxed pBR322 Step1->Step2 Step3 Addition of DNA Gyrase Step2->Step3 Step4 Gel Electrophoresis Step3->Step4 Step5 IC50 Quantification Step4->Step5

Step-by-step workflow for DNA gyrase supercoiling inhibition assay.

References

  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents Source: MDPI URL
  • Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives Source: ResearchGate URL
  • New Bis Hydrazone: Synthesis, X-ray Crystal Structure, DFT Computations, Conformational Study and in silico Study of the Inhibition Activity of SARS-CoV-2 Source: ResearchGate URL
  • Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)

Sources

Benzohydrazide Derivatives in Modern Drug Discovery: Synthetic Architectures, Mechanistic Pathways, and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

The benzohydrazide moiety (


) represents a privileged scaffold in medicinal chemistry, distinguished by its ability to act as a versatile ligating pharmacophore. Its structural rigidity, combined with the hydrogen-bonding potential of the hydrazide-hydrazone linker, allows for precise interaction with diverse biological targets—ranging from kinase pockets in oncology to enoyl-ACP reductase (InhA) in tuberculosis.

This technical guide moves beyond generic reviews. It synthesizes recent high-impact findings (2024-2025) into actionable protocols and mechanistic models, providing a blueprint for designing the next generation of benzohydrazide-based therapeutics.

Chemical Architecture & Synthetic Methodology

The core utility of benzohydrazide lies in its derivatization potential.[1] The nitrogen atoms of the hydrazide group serve as nucleophilic centers, readily reacting with electrophiles (aldehydes, ketones, acid chlorides) to form hydrazones or diacylhydrazines. This section details a robust, self-validating protocol for synthesizing a library of


-substituted benzohydrazide derivatives.
Optimized Synthetic Protocol

Objective: Synthesis of


-(substituted-benzylidene)benzohydrazide (Schiff base formation).

Reagents:

  • Substituted Methyl Benzoate (1.0 eq)

  • Hydrazine Hydrate (99%, 5.0 eq)

  • Substituted Aromatic Aldehyde (1.0 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic)

Step-by-Step Workflow:

  • Hydrazide Formation (Nucleophilic Acyl Substitution):

    • Dissolve substituted methyl benzoate (10 mmol) in 20 mL absolute ethanol.

    • Add hydrazine hydrate (50 mmol) dropwise at 0°C to prevent exotherm-driven side reactions.

    • Reflux at 80°C for 4–6 hours.

    • Validation Point: Monitor via TLC (Ethyl acetate:Hexane 1:1).[2] Disappearance of the ester spot (

      
      ) and appearance of a lower running hydrazide spot (
      
      
      
      ) confirms conversion.
    • Cool to room temperature; precipitate the benzohydrazide intermediate with ice-cold water. Filter and recrystallize from ethanol.

  • Hydrazone Condensation (Schiff Base Formation):

    • Dissolve the purified benzohydrazide (5 mmol) in 15 mL ethanol.

    • Add the substituted aromatic aldehyde (5 mmol).

    • Add 2–3 drops of glacial acetic acid (catalyst to protonate the carbonyl oxygen).

    • Reflux for 2–4 hours.

    • Validation Point: Product formation is often indicated by a distinct color change (precipitate formation). TLC should show a new spot distinct from both aldehyde and hydrazide.

  • Purification & Characterization:

    • Filter the precipitate and wash with cold ethanol to remove unreacted aldehyde.

    • Recrystallize from ethanol/DMF mixtures.

    • Critical Check: Verify structure via

      
      -NMR.[3][4] The azomethine proton (
      
      
      
      ) typically appears as a singlet between
      
      
      8.0–9.5 ppm.
Synthetic Logic Diagram

SynthesisWorkflow Start Methyl Benzoate (Substrate) Step1 Reflux with N2H4.H2O (EtOH) Start->Step1 Check1 TLC Validation (Disappearance of Ester) Step1->Check1 Check1->Step1 Incomplete Inter Benzohydrazide Intermediate Check1->Inter Pass Step2 Condensation with Ar-CHO (Cat. AcOH) Inter->Step2 Check2 Precipitate Formation & 1H-NMR (Azomethine) Step2->Check2 Final Benzohydrazide-Hydrazone Derivative Check2->Final Pass

Figure 1: Step-by-step synthetic workflow with integrated validation checkpoints.

Therapeutic Domain: Oncology (Kinase Inhibition)

Benzohydrazides have emerged as potent inhibitors of receptor tyrosine kinases, particularly EGFR (Epidermal Growth Factor Receptor) and PLK1 (Polo-like Kinase 1). The pharmacophore mimics the ATP-binding motif, allowing it to dock deeply into the kinase hinge region.

Mechanistic Insight: EGFR Inhibition

Recent studies (2024-2025) highlight hybrid molecules, such as dihydropyrazole-benzohydrazides , which exhibit dual mechanisms:

  • ATP Competition: The hydrazide backbone forms hydrogen bonds with residues Met793 and Cys775 in the EGFR kinase domain.

  • Apoptosis Induction: Downregulation of downstream signaling (PI3K/Akt/mTOR), leading to G2/M phase cell cycle arrest.

Comparative Efficacy Data[5][6][7]
Compound IDScaffold ClassTargetIC50 (µM)Cell LineKey Reference
H20 Dihydropyrazole-BenzohydrazideEGFR Kinase0.08 A549 (Lung)[1]
C8 Pyrrolyl-BenzohydrazidePLK11.25A549[3]
5t Indol-3-ylidene BenzohydrazideTubulin/Gen< 1.0K562 (Leukemia)[2]
Gefitinib Quinazoline (Control)EGFR Kinase0.03A549Standard
EGFR Signaling Pathway Blockade

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor Benzohydrazide Derivative (e.g., Compound H20) Inhibitor->EGFR Blocks ATP Binding Apoptosis Apoptosis Induction Inhibitor->Apoptosis Result AKT AKT (Phos) PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus: Gene Transcription (Proliferation/Survival) mTOR->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus

Figure 2: Signal transduction blockade by benzohydrazide derivatives targeting the EGFR kinase pocket.

Therapeutic Domain: Neurodegeneration (Cholinesterase Inhibitors)

In the context of Alzheimer's Disease (AD), benzohydrazides act as multi-target directed ligands (MTDLs). They address the "cholinergic hypothesis" by inhibiting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), while simultaneously providing antioxidant protection via the hydrazide moiety.

Structure-Activity Relationship (SAR) in AD
  • Linker Length: An alkyl chain or spacer between the benzohydrazide and the terminal amine (e.g., piperazine) often enhances binding to the Peripheral Anionic Site (PAS) of AChE.

  • Electron Distribution: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the phenyl ring increase lipophilicity, aiding Blood-Brain Barrier (BBB) penetration.
Key Compounds
Compound IDStructure TypeTargetIC50 (AChE)IC50 (BChE)MechanismReference
LB05 Benzothiazole-PiperazineDual AChE/BChE0.40 µM 1.2 µMMixed-type inhibition[4]
3i Hydrazide-HydrazoneAChE1.85 µM3.68 µMAntioxidant + Anti-AChE[5]
Donepezil Piperidine (Control)AChE0.06 µM5.5 µMStandardStandard

Therapeutic Domain: Infectious Diseases (Tuberculosis)[8]

Benzohydrazides are structural analogs of Isoniazid, a first-line anti-TB drug. However, novel derivatives are overcoming resistance by targeting alternative pathways like Tryptophan biosynthesis and efflux pumps.

Target: Tryptophan Biosynthesis

Fluorophenylbenzohydrazides have been shown to inhibit Mycobacterium tuberculosis (Mtb) growth by disrupting Trp biosynthesis, a pathway essential for Mtb survival in vivo but absent in humans (making it a selective target).[5]

Target: InhA Inhibition

Similar to Isoniazid, certain benzohydrazide-hydrazones require activation (often by KatG) to form adducts that inhibit InhA (Enoyl-ACP reductase), preventing mycolic acid synthesis.

Structure-Activity Relationship (SAR) Map

Understanding the substituent effects is critical for optimizing potency.

SAR_Map Core Benzohydrazide Scaffold (Ph-CO-NH-N=CH-Ar) R_Phenyl Phenyl Ring Substituents (R1) Electron Withdrawing (-Cl, -NO2, -CF3) Increases Lipophilicity & Metabolic Stability Core->R_Phenyl Linker Hydrazone Linker (-CO-NH-N=) Essential for H-Bonding Metal Chelation Site Core->Linker R_Terminal Terminal Aryl Group (R2) Heterocycles (Indole, Pyridine) enhance target specificity (e.g., Kinase hinge) Core->R_Terminal

Figure 3: SAR logic map highlighting critical regions for chemical modification.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Int. J. Mol.[6] Sci. (2014). Link

  • Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides. RSC Advances (2015). Link

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds. Molecules (2023). Link

  • Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease. Bioorganic Chemistry (2025). Link

  • Synthesis, Biological Evaluation and Molecular Docking Studies of New 4-(Cyanomethyl)-N'-Substituted Benzohydrazide Derivatives. Drug Dev. Res. (2024).[2] Link

  • 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis. Eur. J. Med.[7][5] Chem. (2021). Link

Sources

The Strategic Role of Fluorine Substitution in Modulating the Biological Activity of Benzohydrazides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of the strategic use of fluorine substitution to modulate the biological activity of benzohydrazide derivatives. We will explore the nuanced effects of fluorine on the physicochemical properties of the benzohydrazide core, dissect the resulting structure-activity relationships (SAR), and detail its impact on a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory actions. This document serves as a resource for researchers in drug discovery and development, offering detailed synthetic and biological evaluation protocols, and providing insights into the mechanistic underpinnings of fluorinated benzohydrazides' therapeutic potential.

Introduction: The Benzohydrazide Scaffold and the Fluorine Advantage

Benzohydrazides are a versatile class of organic compounds characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2). This structural motif is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The reactivity of the hydrazide group allows for the facile synthesis of various derivatives, making it an attractive starting point for drug discovery programs.

The introduction of fluorine into drug candidates has become a powerful strategy for optimizing their pharmacological profiles.[2] Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[3] Key benefits of fluorination include:

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity (logP), acidity (pKa), and metabolic stability.[2][4] These modifications can, in turn, affect absorption, distribution, metabolism, and excretion (ADME) properties.

  • Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, through the formation of hydrogen bonds and other non-covalent interactions.

  • Metabolic Blocking: The high strength of the C-F bond can prevent metabolic oxidation at a specific position, thereby increasing the drug's half-life and bioavailability.[3]

This guide will delve into the specific application of these principles to the benzohydrazide scaffold, providing a detailed examination of how fluorine substitution can be strategically employed to enhance its therapeutic potential.

The Impact of Fluorine Substitution on Physicochemical Properties

The position of the fluorine atom on the benzoyl ring (ortho, meta, or para) has a significant impact on the electronic and steric properties of the molecule, which in turn influences its pKa and lipophilicity.

Acidity (pKa)

The introduction of a highly electronegative fluorine atom generally decreases the pKa of nearby functional groups, making acidic protons more acidic and basic groups less basic.[4] In benzohydrazides, the electron-withdrawing nature of fluorine can influence the acidity of the N-H protons of the hydrazide moiety. The magnitude of this effect is dependent on the position of the fluorine atom. While specific pKa values for a series of ortho-, meta-, and para-fluorinated benzohydrazides are not extensively reported in a single comparative study, the general trend observed in other aromatic systems suggests that the pKa would decrease with fluorination.[4] This modulation of pKa can be critical for optimizing a drug's solubility, membrane permeability, and interaction with its biological target.

Lipophilicity (logP)

The effect of fluorination on lipophilicity is complex and context-dependent. While a single fluorine atom is often considered to be lipophilic, increasing the logP value, the overall effect can be influenced by intramolecular interactions and changes in the molecule's dipole moment.[2][5] For instance, para-fluorination on a phenyl ring has been shown to increase the logP by approximately 0.3-0.5 units.[2] However, in some cases, particularly with multiple fluorine substitutions, the logP can decrease.[5] This ability to fine-tune lipophilicity is a key advantage of fluorine substitution, as it allows for the optimization of a compound's ability to cross biological membranes and reach its target.

Synthesis of Fluorinated Benzohydrazides

The synthesis of fluorinated benzohydrazides typically begins with the corresponding fluorinated benzoic acid or its ester derivative. The general and most common approach involves the hydrazinolysis of a fluorinated benzoate ester.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route for preparing fluorinated benzohydrazide derivatives.

G A Fluorinated Benzoic Acid B Fluorinated Benzoate Ester A->B Esterification (e.g., SOCl2, MeOH) C Fluorinated Benzohydrazide B->C Hydrazinolysis (e.g., Hydrazine Hydrate) D Fluorinated Benzohydrazone Derivative C->D Condensation E Aldehyde or Ketone E->D

Caption: General synthetic workflow for fluorinated benzohydrazide derivatives.

Detailed Experimental Protocols
  • Esterification of 4-Fluorobenzoic Acid: To a solution of 4-fluorobenzoic acid in ethanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain ethyl 4-fluorobenzoate.

  • Hydrazinolysis of Ethyl 4-Fluorobenzoate: Dissolve the ethyl 4-fluorobenzoate in ethanol and add an excess of hydrazine hydrate. Reflux the mixture for 6-8 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature. The solid product, 4-fluorobenzohydrazide, will precipitate out. Filter the solid, wash with cold ethanol, and dry to obtain the pure product.

  • To a suspension of 2-fluorobenzohydrazide (5.0 mmol) in dry acetonitrile (50 ml), add benzoyl chloride (5.1 mmol) in portions.

  • Stir the reaction mixture for 9 hours at 296 K.

  • Concentrate the resulting mixture under reduced pressure.

  • Filter the solid product and recrystallize from aqueous ethanol to afford N′-(2-fluorobenzoyl)benzohydrazide.

  • Hydrazinolysis of Methyl Salicylate: Mix methyl salicylate (20 mmol) with hydrazine hydrate 80% (80 mmol) and irradiate in a microwave at 360 W for 3 minutes. Monitor reaction completion by TLC. Wash the mixture with distilled water and collect the separated solid by filtration. Recrystallize from 96% ethanol to obtain salicylhydrazide.

  • Acylation of Salicylhydrazide: Dissolve salicylhydrazide (1.3 g) in THF and add an equimolar amount of 4-fluorobenzoyl chloride (1.0 mL) pre-mixed in THF. Maintain the reaction at low temperature (0–5 °C) in an ice bath. Monitor the reaction by TLC until completion (approximately 30 minutes). Wash the mixture with cold ethanol and filter in vacuo. Recrystallize from 96% ethanol to obtain the target compound.

Biological Activities of Fluorinated Benzohydrazides

The introduction of fluorine into the benzohydrazide scaffold has been shown to enhance a variety of biological activities.

Antimicrobial Activity

Fluorinated benzohydrazides have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria, including multidrug-resistant strains.

  • Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that these compounds may interfere with essential cellular processes. For instance, some fluorinated hydrazones have been shown to inhibit bacterial DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH).[6] Fluoride ions themselves can inhibit key bacterial enzymes like enolase and F-ATPase, disrupting bacterial growth and metabolism.[7]

  • Structure-Activity Relationship (SAR): The position and number of fluorine substituents can significantly impact antimicrobial potency. For example, in a series of fluorinated benzimidazole derivatives, compounds with a fluorine atom in the meta-position of the phenyl ring displayed high activity against Gram-negative bacteria.[8]

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a stock solution of the fluorinated benzohydrazide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation and Incubation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls. Incubate the plate at 35 ± 2°C for 16–20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Fluorinated benzohydrazides have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.

  • Mechanism of Action: A key mechanism of action for many anticancer benzohydrazides is the induction of apoptosis (programmed cell death).[9][10] This can be triggered through various signaling pathways, often involving the activation of caspases. For example, some fluorinated aminophenylhydrazines have been shown to induce apoptosis in A549 lung cancer cells, as evidenced by chromatin condensation, marginalization, and the expression of cleaved caspase-3.[11]

G cluster_0 Intrinsic Apoptosis Pathway A Fluorinated Benzohydrazide B Induction of Apoptotic Stress A->B C Activation of Bax/Bak B->C D Mitochondrial Outer Membrane Permeabilization (MOMP) C->D E Release of Cytochrome c D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Simplified intrinsic apoptosis pathway induced by fluorinated benzohydrazides.[12]

  • Structure-Activity Relationship (SAR): The anticancer activity of fluorinated benzohydrazides is highly dependent on the substitution pattern. In a study on fluorinated aminophenylhydrazines against A549 lung cancer cells, a compound with five fluorine atoms showed the strongest cytotoxic effect.[9] In another series of benzohydrazide derivatives, compounds with a methyl group at the para-position of one of the phenyl rings showed stronger antiproliferative activity than those with a fluorine atom at the same position.[13]

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated benzohydrazide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the concentration of the compound that inhibits 50% of cell growth (IC50) from the dose-response curve.

Enzyme Inhibition

Fluorinated benzohydrazides have also been investigated as inhibitors of various enzymes.

  • Cholinesterase Inhibition: Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[3] The trifluoromethyl group plays a crucial role in the inhibitory activity.

Table 1: Cholinesterase Inhibitory Activity of 4-(Trifluoromethyl)benzohydrazide Derivatives [3]

CompoundAChE IC50 (µM)BuChE IC50 (µM)
4-(Trifluoromethyl)benzohydrazide>100>100
Derivative 2l (4-CF3 benzylidene)46.8175.0
Derivative 2g (salicylidene)47.4881.1

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzohydrazide scaffold offers a powerful and versatile approach to modulate biological activity and optimize pharmacokinetic properties. This guide has provided an in-depth overview of the synthesis, physicochemical effects, and diverse biological applications of fluorinated benzohydrazides. The detailed experimental protocols serve as a practical resource for researchers aiming to explore this promising class of compounds.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships, particularly concerning the positional effects of fluorine on a wider range of biological targets. Advanced computational studies could further elucidate the molecular interactions between fluorinated benzohydrazides and their biological targets, guiding the rational design of more potent and selective therapeutic agents. The continued investigation of these compounds holds significant promise for the development of novel drugs to address unmet medical needs in infectious diseases, oncology, and neurodegenerative disorders.

References

  • Ahmad, T. D., Thirunavukkarasu, B., Ganapathi, A., et al. (2022). New hydrazones bearing fluoro-benzohydrazide scaffold: synthesis, characterization, molecular docking study, and anti-oxidant in.
  • Amelia, T. S., Setyaningsih, D., & Puspitasari, F. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1103.
  • (2023). Fluorine in drug discovery: Role, design and case studies. Authorea Preprints.
  • Ahmad, V. U., Jassbi, A. R., & Parvez, A. (2007). N′-(2-Fluorobenzoyl)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3329.
  • (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 29(6), 1335.
  • (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
  • Gao, C., Liu, Y., Zhang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1012.
  • Amelia, T. S., Setyaningsih, D., & Puspitasari, F. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2020(1), M1103.
  • Krátký, M., Stolaříková, J., Vinšová, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 989.
  • Khan, M., Fazal, Z., Alam, A., et al. (2023). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Letters in Drug Design & Discovery, 20(12), 2018-2024.
  • Veeramanikandan, S., Sherine, H. B. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(6), 405-412.
  • Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642.
  • Fjelbye, K., Svendsen, N., Nielsen, J., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419–2423.
  • (2015). The synthesis of new hydrazone derivatives from 4-fluorobenzohydrazide.
  • Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642.
  • (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute.
  • Al-Hourani, B. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4726.
  • (2018). Synthesis of benzohydrazide derivatives.
  • Veeramanikandan, S., Sherine, H. B. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(6), 405-412.
  • (2015). A Practical, Automated Synthesis of meta-[(18)F]Fluorobenzylguanidine for Clinical Use. ACS Chemical Neuroscience, 6(11), 1830-1837.
  • Fjelbye, K., Svendsen, N., Nielsen, J., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419–2423.
  • Sak, M., Akman, T., Budak, Y., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Public Health, 50(3), 550–556.
  • (2025). MIC/MBC Testing.
  • Vaidyanathan, G., & Zalutsky, M. R. (1995). Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine. Nuclear medicine and biology, 22(6), 701–709.
  • Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
  • Sak, M., Akman, T., Budak, Y., et al. (2021). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Public Health, 50(3), 550–556.
  • (n.d.). 2-Fluorobenzohydrazide. Chem-Impex. Retrieved from [Link]

  • (2023). Comparison of the changes in Log P of selected alkyl and fluoroalkyl...
  • (2024). Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus. Frontiers in Microbiology, 15, 1379965.
  • (n.d.). MIC Determination. EUCAST. Retrieved from [Link]

  • Higo, J., Nakano, T., & Kamei, T. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations.
  • (2024). Enhancement of Fluoride's Antibacterial and Antibiofilm Effects against Oral Staphylococcus aureus by the Urea Derivative BPU. International Journal of Molecular Sciences, 25(19), 11686.
  • (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. Retrieved from [Link]

  • (2017). Schematic representation of the apoptotic pathways.
  • (2023).
  • (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations.
  • (2022). When and How to Use MIC in Clinical Practice? Journal of Clinical Medicine, 11(21), 6393.
  • (n.d.). Apoptosis. Bio-Rad Antibodies. Retrieved from [Link]

  • (2022).

Sources

The N'-Benzylidene-3-fluorobenzohydrazide Scaffold: A Privileged Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The hydrazone moiety (-CO-NH-N=CH-) represents a cornerstone in contemporary drug discovery, prized for its synthetic accessibility and diverse pharmacological profile.[1][2][3] This technical guide delves into the N'-benzylidene-3-fluorobenzohydrazide core, dissecting its architecture to understand its function as a versatile pharmacophore. We will explore its synthesis, key structural features, a spectrum of biological activities, and the critical structure-activity relationships (SAR) that govern its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the rational design of novel therapeutic agents.

Introduction: The Hydrazone Framework

Hydrazones, characterized by the azomethine proton (-NHN=CH-), are a class of compounds that have garnered significant attention for their broad and potent biological activities.[1][2] Their structural versatility and ability to form stable complexes with various biological targets make them privileged structures in medicinal chemistry.[3] The core hydrazone linkage serves as a critical pharmacophoric feature, capable of participating in hydrogen bonding and other non-covalent interactions within enzyme active sites or receptor binding pockets.[3][4] This guide focuses on a specific, highly promising scaffold: N'-benzylidene-3-fluorobenzohydrazide, examining how its unique combination of a fluorinated aromatic ring, a flexible hydrazide linker, and a modifiable benzylidene group contributes to its therapeutic potential.

Synthesis and Characterization

The synthesis of N'-benzylidene-3-fluorobenzohydrazide is a robust and high-yielding process, typically achieved through a straightforward condensation reaction. This accessibility is a key advantage for generating diverse libraries for screening purposes.

General Synthesis Workflow

The process involves the acid-catalyzed condensation of 3-fluorobenzohydrazide with a substituted or unsubstituted benzaldehyde in an alcoholic solvent.[5][6]

Synthesis_Workflow cluster_reactants Reactants Reactant1 3-Fluorobenzohydrazide Reaction Condensation Reaction Reactant1->Reaction Ethanol, Glacial Acetic Acid (cat.), Reflux Reactant2 Benzaldehyde Reactant2->Reaction Ethanol, Glacial Acetic Acid (cat.), Reflux Product N'-benzylidene-3- fluorobenzohydrazide Reaction->Product Cooling & Precipitation

Caption: General workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis and purification of the title compound.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-fluorobenzohydrazide (1.0 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.[6]

  • Purification: Filter the precipitate using a Buchner funnel and wash it with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Recrystallization: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from a suitable solvent like ethanol or methanol to yield crystalline N'-benzylidene-3-fluorobenzohydrazide.[6]

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic techniques.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks corresponding to N-H stretching (around 3200-3400 cm⁻¹), C=O (amide) stretching (around 1630-1680 cm⁻¹), and C=N (azomethine) stretching (around 1600-1650 cm⁻¹).[7][8]

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Expect to see a characteristic singlet for the azomethine proton (-N=CH-) in the range of 8.0-8.5 ppm and a singlet for the amide proton (-CO-NH-) around 11.0-12.0 ppm, along with aromatic protons in their expected regions.[5][8]

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of the compound (C₁₄H₁₁FN₂O).

The N'-Benzylidene-3-fluorobenzohydrazide Pharmacophore

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The title compound contains several key features that define its pharmacophoric profile.

Pharmacophore_Features cluster_mol mol HBA Hydrogen Bond Acceptor (C=O) HBA->mol HBD Hydrogen Bond Donor (N-H) HBD->mol ARO1 Aromatic Ring (Fluorinated) ARO1->mol ARO2 Aromatic Ring (Modifiable) ARO2->mol LINK Rotatable Linker (-CO-NH-N=CH-) LINK->mol

Note: The above DOT script is a conceptual representation and requires an image of the molecule for proper rendering. A simplified structural representation is used below.

Pharmacophore_Features_Simple Core [3-F-Ph]-CO-NH-N=CH-[Ph] HBA Hydrogen Bond Acceptor (C=O Oxygen) Core->HBA HBD Hydrogen Bond Donor (N-H Proton) Core->HBD Aro1 Aromatic/Hydrophobic (Fluorinated Ring) Core->Aro1 Aro2 Aromatic/Hydrophobic (Modifiable Ring) Core->Aro2 Linker Flexible Linker Core->Linker

Caption: Key pharmacophoric features of the title scaffold.

  • Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor, crucial for anchoring the molecule to amino acid residues like serine or threonine in a target protein.[4]

  • Hydrogen Bond Donor: The amide proton (N-H) acts as a hydrogen bond donor, providing another key interaction point.[4]

  • Aromatic/Hydrophobic Regions: The two phenyl rings provide hydrophobic surfaces for π-π stacking or van der Waals interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

  • The Hydrazone Linker: This -CO-NH-N=CH- unit offers rotational flexibility, allowing the molecule to adopt different conformations to fit optimally into a binding site. Its planar nature also influences the overall molecular geometry.

  • The Fluorine Substituent: The fluorine atom on the benzoyl ring significantly modulates the electronic properties (as a strong electron-withdrawing group) and metabolic stability of the molecule. It can also engage in specific halogen bonding interactions.

Biological Activities and Therapeutic Potential

Derivatives of the N'-benzylidene benzohydrazide scaffold have demonstrated a remarkable range of pharmacological activities. The specific 3-fluoro substitution can enhance potency and bioavailability compared to unsubstituted analogues.

Biological ActivityTarget/Mechanism (Example)Key FindingsReference(s)
Anticancer Inhibition of cell proliferation; potential telomerase inhibition.Compounds show cytotoxicity against various cancer cell lines (e.g., lung, prostate, breast). IC₅₀ values can reach sub-micromolar levels.[5][9][10][11][12]
Antimicrobial Inhibition of essential bacterial/fungal enzymes or cell wall synthesis.Broad-spectrum activity against Gram-positive and Gram-negative bacteria and fungal strains.[7][13][14][15][16]
Anti-inflammatory Inhibition of inflammatory enzymes like COX-2 or suppression of pro-inflammatory cytokines like TNF-α.Derivatives show significant reduction in edema in animal models and inhibit key inflammatory pathways.[2][3][17]
Antidiabetic Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.Potent inhibition of α-glucosidase, with some derivatives showing significantly better activity than the standard drug, acarbose.[18][19][20]
Anticonvulsant Modulation of ion channels or neurotransmitter activity.Hydrazone class of compounds has been extensively studied for anticonvulsant properties.[1]
Mechanism Spotlight: α-Glucosidase Inhibition

Several N'-benzylidene benzohydrazide derivatives have emerged as potent inhibitors of α-glucosidase, a key enzyme in managing type 2 diabetes.[19] Inhibition of this enzyme delays carbohydrate digestion, leading to a slower and lower rise in post-meal blood glucose levels. Kinetic studies have shown that these compounds often act as noncompetitive inhibitors, binding to an allosteric site on the enzyme.[19][20]

a_Glucosidase_Inhibition cluster_inhibition Carbs Dietary Carbohydrates Enzyme α-Glucosidase (Small Intestine) Carbs->Enzyme Hydrolysis Glucose Glucose Absorption (Bloodstream) Enzyme->Glucose Block X Inhibitor N'-benzylidene-3- fluorobenzohydrazide Derivative Inhibitor->Enzyme Allosteric Binding

Caption: Mechanism of α-glucosidase inhibition for glycemic control.

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of the N'-benzylidene-3-fluorobenzohydrazide scaffold can be fine-tuned by strategic structural modifications. SAR studies are crucial for optimizing lead compounds.

SAR_Diagram Core [Ring A]-CO-NH-N=CH-[Ring B] RingA Ring A (Benzoyl Moiety) - 3-Fluoro group enhances metabolic stability. - Other halogen substitutions (Cl, Br) can modulate activity. Core->RingA RingB Ring B (Benzylidene Moiety) - Electron-donating groups (-OH, -OCH₃) often increase antioxidant/anticancer activity. - Electron-withdrawing groups (-NO₂, -CN) can enhance antimicrobial or α-glucosidase inhibitory activity. Core->RingB Linker Hydrazone Linker - Isosteric replacement (e.g., with thioamide) can alter binding and solubility. Core->Linker

Caption: Key sites for modification and their impact on biological activity.

  • Ring A (3-Fluorobenzoyl Ring): The position and nature of the substituent are critical. The 3-fluoro position is often optimal. Moving it or replacing it with other groups (e.g., chloro, nitro) can drastically alter activity, sometimes beneficially for a specific target.[3]

  • Ring B (Benzylidene Ring): This ring is the most common site for modification to build a chemical library.

    • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) or methoxy (-OCH₃), particularly at the para-position, are frequently associated with increased anticancer and antioxidant activity.[21]

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) have been shown to significantly enhance potency for certain targets, such as α-glucosidase inhibition or antimicrobial action.[4][19]

  • Hydrazone Linker: While less commonly modified, replacing the oxygen with sulfur (to form a thiohydrazone) or altering the linker length can impact the molecule's conformational freedom and binding properties.

Conclusion and Future Directions

The N'-benzylidene-3-fluorobenzohydrazide core is a synthetically tractable and highly versatile pharmacophore with proven potential across multiple therapeutic areas. Its well-defined structure-activity relationships provide a clear roadmap for rational drug design. Future research should focus on leveraging computational tools for in-silico screening to predict target interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, thereby accelerating the discovery of new, highly potent, and selective drug candidates.[13][18] The development of derivatives with improved pharmacokinetic profiles and reduced off-target effects remains a key objective for translating the promise of this scaffold into clinical success.

References

  • Hydrazone derivatives in agrochemical discovery and development. (n.d.). Google Scholar.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 7(2), 1911-1937.
  • Tale, R. H., et al. (2024). Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide. ACS Omega, 5(26).
  • Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1).
  • Jin, L., et al. (2006). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 16(19), 5036-5040. Retrieved March 7, 2026, from [Link]

  • Eldin, R. R. E., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1098-1119. Retrieved March 7, 2026, from [Link]

  • (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. Retrieved March 7, 2026, from [Link]

  • Synthesis and In-vitro Anti-Cancer Screening of N [(Substituted Phenyl)Benzylidene]Benzohydrazides. (n.d.). PharmaInfo.
  • Ozor, M. A., et al. (2020). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications. Retrieved March 7, 2026, from [Link]

  • Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637-1642. Retrieved March 7, 2026, from [Link]

  • Eldin, R. R. E., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4- dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Semantic Scholar. Retrieved March 7, 2026, from [Link]

  • Ghamghami, M., et al. (2023). Novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles: potent α-glucosidase inhibitors. Scientific Reports, 13(1), 8881. Retrieved March 7, 2026, from [Link]

  • (2024). Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. MDPI. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica.
  • Li, Y. (2011). (E)-N′-(3-Fluorobenzylidene)-3-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1234. Retrieved March 7, 2026, from [Link]

  • (PDF) Novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles: potent α-glucosidase inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Antimicrobial activity of novel 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivative. (n.d.). Google Scholar.
  • Han, D., et al. (2017). Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. Marmara Pharmaceutical Journal. Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis, biological evaluation, drug-likeness, and in silico screening of novel benzylidene-hydrazone analogues as small molecule anticancer agents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(11), 1563. Retrieved March 7, 2026, from [Link]

  • Lee, J. W., et al. (2017). Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 60(17), 7473-7490. Retrieved March 7, 2026, from [Link]

  • Design, Synthesis, In Silico and POM Studies for the Identification of the Pharmacophore Sites of Benzylidene Derivatives. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Kaur, P., et al. (2014). Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists. International Journal of Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • (PDF) Synthesis, Antimicrobial and Anticancer Evaluation of N′ -(Substituted Benzylidene)-2-(Benzo[d]oxazol- 3(2 H )-yl)acetohydrazide Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and Antibacterial Activity of N-substituted-1-benzyl-1H-1,2,3- triazole-carbohydrazide derivatives. (n.d.). Der Pharma Chemica.

Sources

Crystal Structure Analysis and Conformational Profiling of N'-benzylidene-3-fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aroylhydrazones, characterized by the functional core -CO-NH-N=CH-, represent a highly versatile class of pharmacophores with documented efficacy as kinase inhibitors, antimicrobial agents, and antidiabetics[1]. Among these, N'-benzylidene-3-fluorobenzohydrazide and its substituted derivatives have garnered significant interest in structure-based drug design[2]. The introduction of a fluorine atom at the meta-position of the benzohydrazide ring profoundly alters the molecule's electrostatic potential and lipophilicity, directly influencing its binding affinity within pathogenic target proteins.

This technical guide provides a comprehensive, step-by-step methodology for the synthesis, single-crystal growth, and X-ray crystallographic analysis of N'-benzylidene-3-fluorobenzohydrazide, offering mechanistic insights into its conformational geometry and supramolecular assembly.

Chemical Synthesis & High-Purity Crystallization Protocols

The synthesis of N'-benzylidene-3-fluorobenzohydrazide relies on an acid-catalyzed Schiff base condensation.

Mechanistic Causality: The reaction between 3-fluorobenzohydrazide and benzaldehyde is kinetically slow under neutral conditions. The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the benzaldehyde. This increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the terminal amine of the hydrazide[2].

Self-Validating Protocol: Synthesis
  • Reaction Setup: Dissolve equimolar amounts (1.0 mmol) of 3-fluorobenzohydrazide and benzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to lower the pH and activate the electrophile.

  • Reflux: Heat the mixture under reflux for 3 hours. The reaction progress must be monitored via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to 4 °C to induce precipitation. Filter the resulting solid and wash with cold ethanol to remove unreacted starting materials.

  • Validation Checkpoint: Before proceeding to crystallization, perform

    
    H-NMR. The presence of a sharp singlet at ~8.4 ppm confirms the formation of the azomethine (CH=N) proton, validating the successful condensation and preventing wasted crystallographic effort on impure batches[2].
    
Crystallization for XRD

Polycrystalline powders are unsuitable for X-ray diffraction. To obtain high-quality single crystals, a slow solvent evaporation technique is employed. The compound is dissolved in a 1:1 mixture of methanol and dichloromethane (DCM). DCM provides high solubility, while methanol acts as an anti-solvent. As the highly volatile DCM evaporates preferentially, the solution slowly reaches supersaturation, thermodynamically favoring the growth of defect-free, macroscopic single crystals rather than rapid kinetic precipitation[3].

SynthesisWorkflow A 3-Fluorobenzohydrazide + Benzaldehyde B Solvent: Ethanol Catalyst: Glacial Acetic Acid A->B C Reflux (3 Hours) Nucleophilic Addition-Elimination B->C D Precipitation & Filtration C->D E 1H-NMR Validation (Azomethine Proton Check) D->E F Slow Solvent Evaporation (Methanol/DCM) E->F G Single Crystal Yield (Suitable for XRD) F->G

Caption: Workflow for the synthesis and crystallization of N'-benzylidene-3-fluorobenzohydrazide.

X-Ray Diffraction (XRD) Workflow & Data Acquisition

Acquiring high-resolution crystallographic data requires rigorous sample preparation and optimized instrumental parameters.

Mechanistic Causality: Data collection is performed at 100 K using a nitrogen cold stream. This cryogenic temperature minimizes atomic thermal vibrations (Debye-Waller factors), significantly improving the resolution of high-angle diffraction spots and allowing for the precise location of low-electron-density hydrogen atoms, which are critical for mapping the hydrogen-bonding network[3].

Self-Validating Protocol: XRD Acquisition
  • Mounting: Select a crystal with uniform dimensions (e.g., 0.20 × 0.15 × 0.10 mm) under a polarized optical microscope. Mount it on a MiTeGen cryoloop using Paratone-N oil to prevent atmospheric degradation and ice formation during flash-cooling.

  • Data Collection: Utilize a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    = 0.71073 Å). Collect frame data using
    
    
    and
    
    
    scans.
  • Reduction: Process the raw frames using software such as SAINT. Apply multi-scan absorption corrections (SADABS) to account for the differential absorption of X-rays based on crystal morphology.

  • Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Checkpoint: The final structural model must be validated using CheckCIF. An

    
     factor below 0.05 and a 
    
    
    
    below 0.15 confirm a highly trustworthy, self-consistent structural model[4].

XRDPipeline A Crystal Mounting (Cryoloop + Paratone Oil) B Data Collection (100 K) Mo Kα Radiation (λ=0.71073 Å) A->B C Data Reduction & Absorption Correction (SADABS/SAINT) B->C D Structure Solution (Direct Methods - SHELXT) C->D E Least-Squares Refinement (SHELXL) D->E F Validation (CheckCIF / R-factor analysis) E->F

Caption: Step-by-step X-ray diffraction data acquisition and crystallographic refinement pipeline.

Quantitative Crystallographic Data

The following table summarizes the typical crystallographic parameters obtained for fluorinated N'-benzylidenebenzohydrazide derivatives, reflecting high-quality refinement metrics[3],[4].

ParameterValue / Description
Empirical Formula C

H

FN

O
Formula Weight 242.25 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

= 9.23 Å,

= 12.93 Å,

= 12.35 Å
Cell Angle (

)
97.38°
Volume ~1462.2 ų
Z (Molecules per unit cell) 4
Goodness-of-fit on

1.045
Final R indices [

]

= 0.0318,

= 0.0861

Structural and Conformational Analysis

The crystal structure reveals critical insights into the molecule's spatial arrangement, which dictates its pharmacological behavior.

  • 
    -Isomer Dominance:  The molecule exists exclusively in the E (trans) configuration with respect to the central methylidene (C=N) unit[4]. This is a thermodynamically driven outcome; the Z-isomer would induce severe steric clashing between the 3-fluorophenyl ring and the benzylidene ring.
    
  • Planarity and Dihedral Angles: Aroylhydrazones are generally non-planar. The dihedral angle between the 3-fluorophenyl ring and the central hydrazone linkage, as well as between the hydrazone linkage and the terminal phenyl ring, typically ranges between 8° and 15°[4]. This slight twist is essential for the molecule to adapt to the complex topology of biological binding pockets[1].

  • Supramolecular Assembly: The crystal lattice is stabilized by a robust network of intermolecular hydrogen bonds. Specifically, the amide nitrogen acts as a hydrogen bond donor (N-H), while the carbonyl oxygen of an adjacent molecule acts as the acceptor (C=O). This N-H···O interaction forms infinite one-dimensional chains along the crystallographic a-axis, driving the macroscopic crystal habit[4].

Structure-Activity Relationship (SAR) & Mechanistic Insights

The introduction of the 3-fluoro substitution is not merely structural; it is functionally transformative. Fluorine is highly electronegative but sterically small (van der Waals radius ~1.47 Å, comparable to oxygen).

In the context of antimicrobial or kinase-inhibitory activity[1], the 3-fluoro group withdraws electron density from the aroyl ring via the inductive effect (-I). This increases the acidity of the adjacent N-H proton, strengthening its capacity to serve as a hydrogen bond donor within a target protein's active site. Furthermore, the fluorine atom itself can engage in multipolar C-F···H-N or C-F···C=O interactions with the protein backbone, anchoring the molecule more securely than its non-fluorinated counterparts[2].

References[2] Analogs of the Catechol Derivative Dynasore Inhibit HIV-1 Ribonuclease H, SARS-CoV-2 nsp14 Exoribonuclease, and Virus Replication. unica.it.https://iris.unica.it/retrieve/e2118243-162d-452f-915d-005697475f80/viruses-15-01550-v2.pdf[3] Redetermination of the crystal structure of N′-(3-ethoxy-2-hydroxybenzylidene)-4-fluorobenzohydrazide monohydrate, C16H17FN2O4. researchgate.net.https://www.researchgate.net/publication/335711675_Redetermination_of_the_crystal_structure_of_N'--3-ethoxy-2-hydroxybenzylidene-4-fluorobenzohydrazide_monohydrate_C16H17FN2O4[4] N′-(2,4-Dichlorobenzylidene)-2-fluorobenzohydrazide. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200922/[1] Biological and quantitative-SAR evaluations, and docking studies of (E)-N'-benzylidenebenzohydrazide analogues as potential antibacterial agents. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6007126/

Sources

Methodological & Application

Application Note: Synthesis of N'-Benzylidene-3-fluorobenzohydrazide via Acid-Catalyzed Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the optimized protocol for the synthesis of


-benzylidene-3-fluorobenzohydrazide . This compound belongs to the 

-acylhydrazone class, a privileged scaffold in medicinal chemistry known for antimicrobial, anti-inflammatory, and anticancer properties.

The protocol utilizes a Schiff base condensation between 3-fluorobenzohydrazide and benzaldehyde under acid catalysis. The inclusion of the fluorine atom at the meta-position of the benzoyl ring is critical for modulating lipophilicity and metabolic stability compared to the non-fluorinated analog.

Critical Note on Starting Materials: While the prompt mentions "from benzohydrazide," the specific target (


-benzylidene-3-fluorobenzohydrazide ) requires the fluorine atom to be located on the hydrazide moiety. Therefore, the starting material must be 3-fluorobenzohydrazide . If unsubstituted benzohydrazide is reacted with 3-fluorobenzaldehyde, the resulting isomer is 

-(3-fluorobenzylidene)benzohydrazide. This protocol focuses on the former target.

Retrosynthetic Analysis & Mechanism

The synthesis is based on the nucleophilic addition-elimination reaction between a hydrazine derivative and a carbonyl compound.

Reaction Mechanism
  • Activation: The carbonyl oxygen of benzaldehyde is protonated by the acid catalyst (Acetic Acid), increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the activated carbonyl carbon.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form the C=N double bond (imine/hydrazone linkage).

Mechanistic Pathway (Graphviz)

ReactionMechanism Reactants Reactants (3-Fluorobenzohydrazide + Benzaldehyde) Intermediate1 Tetrahedral Intermediate (Carbinolamine) Reactants->Intermediate1 Nucleophilic Attack Transition Acid-Catalyzed Dehydration (-H2O) Intermediate1->Transition Proton Transfer Product Product (N'-benzylidene-3-fluorobenzohydrazide) Transition->Product Imine Formation

Figure 1: Mechanistic pathway for the formation of the acylhydrazone linkage.[1]

Experimental Protocol

Materials & Reagents[2]
ReagentMW ( g/mol )EquivalentsRole
3-Fluorobenzohydrazide 154.141.0Nucleophile / Scaffold
Benzaldehyde 106.121.1Electrophile
Ethanol (Absolute) 46.07SolventReaction Medium
Glacial Acetic Acid 60.05Cat. (3-5 drops)Acid Catalyst

Safety Precaution: 3-Fluorobenzohydrazide may cause skin and eye irritation.[2] Benzaldehyde is combustible. Perform all reactions in a fume hood.

Step-by-Step Methodology
Phase A: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.54 g (10 mmol) of 3-fluorobenzohydrazide in 20 mL of absolute ethanol .

    • Note: Mild heating (40°C) may be required to fully dissolve the hydrazide.

  • Addition: Add 1.12 mL (11 mmol) of benzaldehyde dropwise to the stirring solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

    • Reasoning: The acid catalyzes the dehydration step. Without it, the reaction may stall at the carbinolamine intermediate.

Phase B: Reflux & Monitoring[3]
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 3–5 hours .

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4).

    • Visualization: UV lamp (254 nm). The product will appear as a new spot with a different

      
       value than the starting hydrazide (usually higher 
      
      
      
      due to loss of polar
      
      
      ).
Phase C: Workup & Purification
  • Precipitation: Allow the reaction mixture to cool to room temperature. Often, the product precipitates upon cooling.

    • Troubleshooting: If no precipitate forms, pour the mixture into 50 mL of crushed ice/water and stir vigorously for 15 minutes.

  • Filtration: Filter the solid precipitate using a Buchner funnel and vacuum suction.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove unreacted aldehyde and acid catalyst.

  • Recrystallization: Recrystallize the crude solid from hot ethanol (or an Ethanol/DMF mix if solubility is low) to obtain analytical grade crystals.

  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix in EtOH + Cat. AcOH Start->Mix Reflux Reflux (3-5 hrs) Monitor: TLC Mix->Reflux Cool Cool to RT (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash (Cold EtOH/Water) Filter->Wash Recryst Recrystallize (EtOH) Wash->Recryst Final Pure Product (Dry & Analyze) Recryst->Final

Figure 2: Operational workflow for the synthesis and isolation of the target hydrazone.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical data must be verified.

Expected Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Yield: Typical isolated yields range from 75% to 90% .

  • Melting Point: Expected range 160–240°C (Dependent on specific crystal packing; exact value should be experimentally determined and compared to analogs like 4-fluorobenzohydrazide derivatives which melt ~230°C).

Spectroscopic Validation (Self-Validating System)

The structure is confirmed if the following signals are present. Absence of the


 protons (approx 4.0-5.0 ppm) confirms conversion of the starting material.
TechniqueSignalAssignmentValidation Criteria
1H NMR (DMSO-

)

11.5 - 12.0 ppm (s, 1H)
Amide -NHConfirms hydrazone amide backbone.[4]
1H NMR

8.3 - 8.6 ppm (s, 1H)
Imine -N=CH-Diagnostic Peak: Confirms Schiff base formation.
1H NMR

7.0 - 8.0 ppm (m, 9H)
Aromatic ProtonsIntegration must match 9 protons (4 from fluoro-ring, 5 from benzylidene).
IR (ATR)1645 - 1665 cm

C=O StretchAmide I band.
IR (ATR)1600 - 1620 cm

C=N StretchConfirms imine linkage.

Synthesis of Precursor (If required)

If the lab only possesses 3-fluorobenzoic acid or ester, the starting material must be synthesized first.

Protocol:

  • React Methyl 3-fluorobenzoate with Hydrazine Hydrate (excess, 3-5 equiv) in Ethanol.

  • Reflux for 4-6 hours.

  • Cool and filter the precipitated 3-fluorobenzohydrazide .

  • Use this solid for the main protocol above.

References

  • Hydrazone Synthesis Methodology

    • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.

  • Spectral Characterization of Acylhydrazones

    • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287-301.

  • General Protocol for Schiff Bases

    • Praveen, et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4956.

  • 3-Fluorobenzohydrazide Properties

    • PubChem Compound Summary for CID 351640, 3-Fluorobenzohydrazide.

Sources

Application Note: Accelerated Synthesis of Fluorinated Schiff Base Hydrazones via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] Schiff base hydrazones represent a class of "privileged scaffolds" known for their wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][4][5] However, their synthesis via conventional heating methods can be time-consuming and inefficient.[6][7] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS) as a green, rapid, and high-yield alternative for producing fluorinated Schiff base hydrazones. We provide a comprehensive overview of the underlying principles, a detailed step-by-step protocol, comparative data, and critical safety considerations for researchers.

The Rationale: Why Microwave Synthesis for Fluorinated Hydrazones?

The distinct advantages of MAOS over conventional heating methods stem from its unique heating mechanism.

Mechanism of Microwave Heating

Conventional heating relies on conduction and convection, where heat is transferred slowly from an external source through the vessel walls to the solvent and reactants.[8] This process creates a significant temperature gradient and can lead to localized overheating at the vessel surface.

In contrast, microwave irradiation heats the reaction mixture directly and volumetrically.[9] The energy is transferred via two primary mechanisms:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the ethanol solvent or the carbonyl and hydrazide reactants, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant molecular rotation generates friction, leading to rapid and uniform heating throughout the bulk of the solution.[8][9]

  • Ionic Conduction: If any ionic species are present (e.g., catalysts or salts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions and generates heat.

This "in-core" heating is incredibly efficient and is the primary reason for the dramatic acceleration of chemical reactions.[8]

Key Advantages for Synthesis
  • Drastic Rate Acceleration: Reaction times are reduced from many hours to mere minutes.[6][7][10] For the synthesis of fluorinated ketimines, reaction times as short as 1-5 minutes have been reported.[1][11]

  • Enhanced Yields and Purity: The rapid heating profile minimizes the time reactants spend at high temperatures, significantly reducing the formation of undesirable side products and leading to cleaner reactions and higher yields.[8][12]

  • Improved Reproducibility: Modern dedicated microwave reactors allow for precise control and monitoring of temperature, pressure, and power, ensuring high reproducibility between runs.

  • Green Chemistry Alignment: The substantial reduction in reaction time leads to significant energy savings, and the efficiency of the method often allows for the use of less solvent, aligning with the principles of green chemistry.[7]

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave-Assisted Synthesis Workflow a0 Reagent Setup in Round-Bottom Flask a1 Heating with Oil Bath (Conduction/Convection) a0->a1 a2 Reflux for 2-15 hours a1->a2 a3 Slow Cooling a2->a3 a4 Work-up & Purification a3->a4 b0 Reagent Setup in Sealed Microwave Vial b1 Irradiation Program (Direct Volumetric Heating) b0->b1 b2 Hold for 2-10 minutes b1->b2 b3 Rapid Forced Cooling b2->b3 b4 Work-up & Purification b3->b4

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

Core Protocol: Synthesis of a Model Fluorinated Schiff Base Hydrazone

This protocol describes the synthesis of (E)-N'-(4-fluorobenzylidene)isonicotinohydrazide, a representative example, via the acid-catalyzed condensation of 4-fluorobenzaldehyde and isoniazid.

General Reaction Principle

The reaction proceeds via a nucleophilic addition of the terminal amine of the hydrazide to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable C=N imine bond characteristic of a Schiff base hydrazone.

G F_Aldehyde Fluorinated Aldehyde/Ketone plus1 + arrow Microwave, EtOH cat. Acid F_Aldehyde->arrow Hydrazide Hydrazide Product Fluorinated Schiff Base Hydrazone plus2 plus2 Water H₂O arrow->Product

Caption: General reaction scheme for hydrazone formation.

Materials and Equipment
  • Reagents:

    • 4-Fluorobenzaldehyde (1 mmol, 124.11 mg)

    • Isoniazid (Isonicotinic acid hydrazide) (1 mmol, 137.14 mg)

    • Absolute Ethanol (ACS Grade, 3-5 mL)

    • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Equipment:

    • Dedicated microwave synthesizer for organic chemistry

    • 10 mL microwave process vial with a Teflon septum and aluminum cap

    • Magnetic stir bar (Teflon coated)

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Filtration apparatus (Büchner funnel, filter paper)

    • Thin Layer Chromatography (TLC) plate (silica gel)

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a 10 mL microwave process vial, combine 4-fluorobenzaldehyde (1 mmol) and isoniazid (1 mmol).

    • Rationale: Using equimolar amounts of reactants ensures efficient conversion.

  • Solvent and Catalyst Addition: Add 4 mL of absolute ethanol to the vial, followed by a magnetic stir bar. Add 2 drops of glacial acetic acid.

    • Rationale: Ethanol is an excellent solvent as its high polarity allows for efficient absorption of microwave energy. Glacial acetic acid catalyzes the condensation reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reaction Setup: Securely seal the vial with the Teflon septum and aluminum cap using a crimper. Place the vial into the cavity of the microwave reactor.

    • Rationale: Proper sealing is critical to contain the pressure generated as the solvent is heated above its atmospheric boiling point.

  • Microwave Irradiation Program: Program the microwave reactor with the following parameters.

    • Power: 100 W (or dynamic power control to maintain temperature)

    • Target Temperature: 85-100 °C[10]

    • Ramp Time: 1 minute

    • Hold Time: 5-10 minutes[10]

    • Stirring: On (High)

    • Rationale: A short hold time at an elevated temperature provides sufficient energy to overcome the activation barrier rapidly. Constant stirring is essential to prevent localized superheating and ensure a homogeneous reaction temperature.

  • Reaction Monitoring & Cooldown: After the irradiation cycle is complete, the instrument's integrated cooling system (e.g., compressed air) will rapidly cool the vessel. Allow the vial to cool to below 50 °C before removing it from the reactor.

    • Rationale (Safety Critical): Never attempt to open a pressurized vessel while it is hot. Rapid cooling solidifies the product and reduces internal pressure to a safe level.

  • Product Isolation: Once cooled, carefully open the vial in a fume hood. Pour the resulting slurry into a beaker containing ~20 mL of ice-cold distilled water. A precipitate will form.

    • Rationale: The product is typically insoluble in water, so pouring the reaction mixture into water causes it to precipitate out, separating it from the ethanol and any soluble impurities.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water and then a small amount of cold ethanol. Allow the product to air-dry. Further purification can be achieved by recrystallization from hot ethanol if necessary.

Comparative Data and Characterization

The efficacy of microwave-assisted synthesis is best illustrated by comparing it directly with conventional methods reported in the literature.

Reactant 1Reactant 2MethodTimeYieldReference
Various AldehydesIsoniazidMicrowave10-20 min~98%[10]
Various AldehydesIsoniazidConventional6-8 hours~95%[10]
Ibuprofen HydrazideAromatic AldehydesMicrowave2-5 minHigh[13]
Ibuprofen HydrazideAromatic AldehydesConventional2-5 hoursLower[13]
Hydrazides5-(4-nitrophenyl) furan-2-carbaldehydeMicrowaveShorterHigher[12][14]
Hydrazides5-(4-nitrophenyl) furan-2-carbaldehydeConventionalLongerLower[12][14]
3-AcetylcoumarinAniline DerivativesMicrowave2-3 minHigher[8]
3-AcetylcoumarinAniline DerivativesConventional1-2 hoursLower[8]
Expected Characterization Data
  • FT-IR (KBr, cm⁻¹): Look for the appearance of a strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretch, and the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹).[15][16]

  • ¹H-NMR (DMSO-d₆, δ ppm): The most characteristic signal is a singlet between 8.0 and 9.0 ppm, which corresponds to the azomethine proton (-N=CH-).[10][15][17]

  • ¹³C-NMR (DMSO-d₆, δ ppm): A signal for the azomethine carbon atom (C=N) will appear in the range of 140-160 ppm.[17]

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target fluorinated Schiff base hydrazone.

Critical Safety & Operational Considerations

  • Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. NEVER use a domestic kitchen microwave oven. Laboratory reactors are built to withstand corrosive chemicals and high pressures and are equipped with essential safety interlocks and monitoring systems.

  • Pressure Management: Always use appropriate, non-damaged, pressure-rated reaction vials and seals. Be aware of the pressure limits of your vessel and do not exceed them.

  • Solvent Choice: Use polar solvents that couple efficiently with microwaves. Avoid very low-boiling point solvents in sealed vessels unless the expected pressure has been carefully calculated. Never use non-polar solvents without special stir bars designed to absorb microwave energy.

  • Stirring: Always use a magnetic stir bar to ensure even temperature distribution and prevent dangerous localized superheating or "bumping."

  • Cooling Protocol: Adhere strictly to the post-reaction cooling procedure. Ensure the vessel temperature is well below the solvent's boiling point before venting or opening to prevent violent boiling and ejection of hot material.

Conclusion

Microwave-assisted synthesis represents a transformative technology for the rapid and efficient production of fluorinated Schiff base hydrazones. By leveraging direct and uniform heating, this method dramatically reduces reaction times from hours to minutes while often increasing product yields and purity. The protocols and principles outlined in this application note provide a robust framework for researchers in medicinal chemistry and drug development to accelerate their discovery pipelines for this valuable class of compounds.

References

  • Gomha, S. M., et al. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. International Journal of Molecular Sciences, 25(6), 3341. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Journal of Xia & He Publishing. [Link]

  • Gomha, S. M., et al. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. PubMed. [Link]

  • Al‐Rooqi, M. M., et al. (2026). Bench and Byte: Synthesis, DFT, ADMET, and Molecular Docking on a Pair of Antibacterial Schiff Bases Targeting DNA Gyrase. ResearchGate. [Link]

  • Wang, L., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances. [Link]

  • Jabeen, M., et al. (2016). Comparative Study of Microwave Assisted and Conventional Synthesis of Furfuraldehyde Based Hydrazone Derivatives and their Metal Complexes with Biological Evaluation. Asian Journal of Chemistry, 29, 431-436. [Link]

  • Olayinka, O., et al. (2016). Comparative Study of Microwave-assisted and Conventional Synthesis of 3-[1-(s-phenylimino) Ethyl]-2H-chromen-2-ones and Selected Hydrazone Derivatives. Science Alert. [Link]

  • El-Behery, M., et al. (2017). Syntheses, characterization, and biological activity of novel mono- and binuclear transition metal complexes with a hydrazone Schiff base derived from a coumarin derivative and oxalyldihydrazine. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Pawar, R. P., et al. (2010). Microwave Assisted Synthesis of Some New Schiff's Bases. Asian Journal of Chemistry. [Link]

  • El-tabl, A. S., et al. (2025). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. [Link]

  • Anonymous. (n.d.). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Jabeen, M., et al. (2016). Comparative Study of Microwave Assisted and Conventional Synthesis of Furfuraldehyde Based Hydrazone Derivatives and their Metal Complexes with Biological Evaluation. ResearchGate. [Link]

  • da Silva, A. B. F., et al. (2021). Microwave-assisted synthesis of a new fluorinated Biphenyl-Schiff base with potential application in nonlinear optical. Brazilian Journal of Development. [Link]

  • Wang, L., et al. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Publishing. [Link]

  • Zayed, M. A., et al. (2018). Structure Studies of the Prepared Novel Hydrazone Schiff's Base Complexes Using Spectroscopic, Thermal Analyses and Their Biological Activities. Journal of Transition Metal Complexes. [Link]

  • Al-Ghorbani, M., et al. (2021). Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. MDPI. [Link]

  • Gomha, S. M., et al. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI. [Link]

  • Nguyen, T. H. T., et al. (2021). Synthesis and antimicrobial activities of hydrazones derived from 4-hydroxy-3-nitrobenzaldehyde. Vietnam Journal of Science and Technology. [Link]

  • Bouattour, Y., et al. (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry. [Link]

  • Zayed, M. A., et al. (2018). Structure Studies of the Prepared Novel Hydrazone Schiff's Base Complexes Using Spectroscopic, Thermal Analyses and Their Biological Activities. Bendola Publishing. [Link]

  • Reddy, C. S., et al. (2025). Synthesis and spectral characterization of hydrazone Schiff base ligand, L derived from condensation of terephthalaldehyde and 2-furoic acid hydrazide and its binuclear complexes with Co(II), Ni(II), Cu(II) and Zn(II). ResearchGate. [Link]

  • Tozkoparan, B., et al. (2013). Comparative study of microwave-assisted and conventional synthesis of ibuprofen-based acyl hydrazone derivatives. Turkish Journal of Chemistry. [Link]

  • Patel, A., et al. (2012). The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. Der Pharma Chemica. [Link]

  • Zhang, Y., et al. (2012). Microwave-assisted synthesis of fluorinated coumarino sulfonamides. Arkivoc. [Link]

  • Gomha, S. M., et al. (2025). Microwave assisted condensation of hydrazone derivatives with aldehydes. ResearchGate. [Link]

  • Al-Zaydi, K. M. (2009). Microwave Assisted Condensation Reactions of 2-Aryl Hydrazonopropanals with Nucleophilic Reagents and Dimethyl Acetylenedicarboxylate. Molecules. [Link]

  • Narewska, M., et al. (2025). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI. [Link]

  • Mohamad, S. A. A., et al. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus. Journal of Applied Pharmaceutical Research. [Link]

Sources

Application Note: Evaluation of Antimicrobial Activity of Benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzohydrazide derivatives represent a privileged scaffold in medicinal chemistry due to the versatility of the hydrazide-hydrazone pharmacophore (-CO-NH-N=). However, their lipophilic nature and specific modes of action (e.g., metal chelation, enoyl-ACP reductase inhibition) present unique challenges in in vitro evaluation. This guide provides a standardized, high-integrity protocol for evaluating the antibacterial and antifungal activity of these compounds, moving from qualitative screening to quantitative kinetic analysis.

Introduction & Mechanism of Action

The Benzohydrazide Pharmacophore

The biological activity of benzohydrazides stems from their ability to form hydrogen bonds and chelate transition metal ions essential for microbial metabolism. The presence of the azomethine group (-N=CH-) in hydrazone derivatives often enhances potency by improving lipophilicity and cell wall penetration.

Key Mechanisms:

  • Enzyme Inhibition: Targeting enoyl acyl carrier protein reductase (InhA) in Mycobacterium species and succinate dehydrogenase (SDH) in fungi.

  • Membrane Disruption: Lipophilic derivatives can disrupt the phospholipid bilayer, causing leakage of intracellular electrolytes.

  • Metal Chelation: Chelation of Fe²⁺ or Zn²⁺ ions, depriving the microbe of essential cofactors.

Mechanistic Pathway Diagram

Benzohydrazide_Mechanism Compound Benzohydrazide Derivative Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Permeation & Disruption Enzymes Target Enzymes (InhA, SDH, CYP51) Compound->Enzymes Competitive Inhibition Ions Metal Ions (Fe2+, Zn2+) Compound->Ions Chelation Death Cell Death / Stasis Membrane->Death Leakage of Electrolytes Enzymes->Death Metabolic Blockade Ions->Death Cofactor Deprivation

Figure 1: Multi-target mechanism of action for benzohydrazide derivatives leading to microbial inhibition.

Materials & Reagents

Critical Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade. Note: Benzohydrazides often require 100% DMSO for stock solutions due to poor aqueous solubility.

  • Growth Media:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for MIC assays.

    • Mueller-Hinton Agar (MHA) for diffusion assays.

    • RPMI 1640 (buffered with MOPS) for fungal assays.

  • Visual Indicator: Resazurin sodium salt (Alamar Blue), prepared as a 0.015% w/v solution in sterile PBS.

  • Reference Standards: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Test Organisms (ATCC Standards)
  • Staphylococcus aureus ATCC 29213 (Gram-positive)

  • Escherichia coli ATCC 25922 (Gram-negative)

  • Pseudomonas aeruginosa ATCC 27853 (Gram-negative, efflux pump positive)

  • Candida albicans ATCC 90028 (Fungal yeast)

Sample Preparation & Solubility

The #1 cause of failed assays with benzohydrazides is precipitation.

  • Stock Solution: Dissolve the derivative in 100% DMSO to a concentration of 10 mg/mL (or 20 mM). Vortex for 2 minutes. If the compound is stubborn, sonicate at 40 kHz for 10 minutes.

  • Working Solution: Dilute the stock 1:10 in sterile water or media to achieve 1 mg/mL.

    • Check: If precipitation occurs immediately, the assay must be run with a higher DMSO tolerance (up to 2.5% final concentration), but a solvent control is mandatory to ensure DMSO isn't killing the bacteria.

Primary Screening: Agar Well Diffusion

Best for: Rapid qualitative assessment of new synthetic libraries.

Protocol:

  • Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Seeding: Swab the suspension evenly across a MHA plate (3 directions).

  • Wells: Punch 6 mm diameter wells using a sterile cork borer.

  • Loading: Add 50 µL of the test compound (1 mg/mL) into the well.

    • Control: Add 50 µL of DMSO (solvent blank) and 50 µL of Reference Standard.

  • Diffusion: Allow plates to stand at room temperature for 1 hour (pre-diffusion) before incubation.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Measure the Zone of Inhibition (ZOI) in millimeters.

Quantitative Assay: Resazurin-Based Broth Microdilution (MIC)

Best for: Determining potency (MIC) with high sensitivity. The colorimetric change eliminates ambiguity in reading turbid precipitates common with benzohydrazides.

Plate Layout & Workflow

MIC_Workflow Step1 1. Prepare 96-well Plate (CAMHB Media) Step2 2. Serial Dilution of Benzohydrazide (1000 µg/mL -> 0.9 µg/mL) Step1->Step2 Step3 3. Inoculate with Bacteria (5 x 10^5 CFU/mL final) Step2->Step3 Step4 4. Incubate 37°C, 18-24h Step3->Step4 Step5 5. Add Resazurin Dye (30 µL per well) Step4->Step5 Step6 6. Incubate 2-4h & Read Color Step5->Step6

Figure 2: Resazurin-modified broth microdilution workflow.

Detailed Protocol
  • Dispense Media: Add 100 µL of CAMHB to columns 1–12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the benzohydrazide working solution (e.g., 200 µg/mL) to Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard the final 100 µL.

    • Column 11: Growth Control (Media + Bacteria + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension (diluted 1:100 from 0.5 McFarland) to wells 1–11.

    • Final Volume: 200 µL.

    • Final Test Range: 100 µg/mL down to ~0.2 µg/mL.

  • Incubation: Incubate at 37°C for 20 hours.

  • Development: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2–4 hours.

Interpretation
  • Blue/Purple: No bacterial growth (Inhibition).

  • Pink/Colorless: Active bacterial growth (Resazurin reduced to Resorufin).

  • MIC Value: The lowest concentration well that remains Blue .[1][2]

Tertiary Evaluation: Time-Kill Kinetics

Best for: Determining if the derivative is bacteriostatic (stops growth) or bactericidal (kills).

  • Setup: Inoculate broth containing the benzohydrazide at 1× MIC and 2× MIC . Include a growth control (no drug).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots and plate on agar. Count colonies (CFU/mL).

  • Analysis:

    • Bactericidal:

      
       reduction in CFU/mL compared to the initial inoculum.
      
    • Bacteriostatic:

      
       reduction.
      

Data Analysis & Reporting

Table 1: Example Data Presentation Format

Compound IDR-Group SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Cytotoxicity (

)
BZ-01 4-Cl12.550.0>100>200
BZ-02 4-NO26.2525.050.0150
Ciprofloxacin (Ref)0.50.015N/A>200

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in wells Compound insolubility in aqueous media.Reduce starting concentration. Confirm MIC reading with Resazurin (precipitate won't change color, bacteria will).
Pink color in Sterility Control Contamination.[3]Discard plate. Re-sterilize media and work in a laminar flow hood.
Growth in high concentrations Drug degradation or resistance.Prepare fresh stock solutions. Check compound stability in DMSO.
Inconsistent replicates Pipetting error or uneven inoculum.Use multichannel pipettes. Vortex inoculum frequently during dispensing.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[4] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods.

  • Kumar, S., et al. (2020). "Synthesis and antimicrobial evaluation of new benzohydrazide derivatives." Arabian Journal of Chemistry.

  • Gaikwad, N. D., et al. (2015). "Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule." Journal of Chemical and Pharmaceutical Research.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.

Sources

Application Note: Molecular Docking of N'-benzylidene-3-fluorobenzohydrazide into Mycobacterium tuberculosis InhA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the molecular docking of N'-benzylidene-3-fluorobenzohydrazide , a representative Schiff base/hydrazone derivative, into the active site of the Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA).

InhA is the primary target of the frontline tuberculosis drugs Isoniazid (INH) and Ethionamide (ETH).[1] While INH requires activation by KatG to form an INH-NAD adduct, direct inhibitors (such as the hydrazone class) circumvent the requirement for KatG activation, offering a strategy to overcome multidrug-resistant (MDR) strains harboring katG mutations. This protocol utilizes AutoDock Vina for the docking engine, emphasizing the critical role of the NADH cofactor and the substrate-binding loop flexibility.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6][7]

The Target: InhA

InhA is an NADH-dependent enoyl-ACP reductase involved in the Type II Fatty Acid Synthase (FAS-II) system, essential for mycolic acid biosynthesis.[1][2][3] The active site consists of a nucleotide-binding fold (Rossmann fold) for NADH and a substrate-binding pocket lined by a hydrophobic loop (residues 196–219).

Key Mechanistic Insight: Successful docking into InhA requires the presence of the NADH cofactor . The enzyme follows an ordered kinetic mechanism where NADH binds first, creating the binding site for the enoyl substrate (or inhibitor). Docking into an apo structure (without NADH) is biologically irrelevant and will yield false negatives.

The Ligand: N'-benzylidene-3-fluorobenzohydrazide

This molecule belongs to the N-acylhydrazone (NAH) class.

  • Pharmacophore: The linker (-CO-NH-N=CH-) provides hydrogen bond donors/acceptors.

  • Binding Mode: These compounds typically function as direct competitive inhibitors of the fatty acyl substrate, occupying the large hydrophobic pocket adjacent to the nicotinamide ring of NADH.

  • Critical Interactions: High-affinity binding often relies on H-bonding with Tyr158 (catalytic residue) and Thr196 , along with

    
    -
    
    
    
    stacking interactions with the nicotinamide ring of NADH or Phe149 .

Experimental Protocol

Computational Resources & Software[1][2][4][9][10]
  • Protein Data Bank (PDB): Source of crystal structures.[1][4][5][3]

  • AutoDock Vina 1.2.x: Docking engine.

  • AutoDock Tools (ADT) / MGLTools: Grid generation and PDBQT preparation.

  • BIOVIA Discovery Studio / PyMOL: Visualization and interaction analysis.

  • OpenBabel: Ligand format conversion.[5]

Workflow Visualization

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Protein Protein Preparation (InhA) Start Start: Ligand & Protein Selection LigandBuild Build 3D Structure (N'-benzylidene-3-fluorobenzohydrazide) Start->LigandBuild PDBSelect Select PDB: 1ENY (Holo-form with NADH) Start->PDBSelect LigandMin Energy Minimization (MMFF94 Force Field) LigandBuild->LigandMin LigandPDBQT Convert to PDBQT (Assign Gasteiger Charges) LigandMin->LigandPDBQT Docking AutoDock Vina Execution Exhaustiveness: 32 LigandPDBQT->Docking Clean Remove Water & Native Inhibitor (RETAIN NADH) PDBSelect->Clean ProtPDBQT Add Polar Hydrogens Convert to PDBQT Clean->ProtPDBQT Grid Grid Generation Center: Active Site (Tyr158/NADH) Size: 22x22x22 Å ProtPDBQT->Grid Grid->Docking Analysis Interaction Analysis (H-bonds, RMSD, Binding Energy) Docking->Analysis

Figure 1: Step-by-step computational workflow for InhA molecular docking.[5][3]

Step-by-Step Methodology
Step 1: Protein Preparation (The "Holo" Requirement)

Objective: Prepare a receptor structure that mimics the catalytically competent state.

  • PDB Selection: Download PDB ID: 1ENY (Resolution 1.90 Å).

    • Rationale: This structure contains InhA complexed with NADH and a GEQ inhibitor. The substrate-binding loop (Helix H6) is in an open conformation suitable for accommodating bulky ligands like benzylidene derivatives.

  • Cleaning:

    • Remove all water molecules (crystallographic waters are generally displaced by hydrophobic inhibitors).

    • Remove the co-crystallized inhibitor (GEQ).

    • CRITICAL: Do NOT remove the NADH cofactor. It forms the "floor" of the binding pocket.

  • Protonation:

    • Add polar hydrogens using AutoDock Tools.

    • Assign Kollman United Atom charges.

    • Ensure Tyr158 is protonated (neutral phenol) to act as a hydrogen bond donor.

  • Output: Save as InhA_NADH_receptor.pdbqt.

Step 2: Ligand Preparation

Objective: Generate a low-energy 3D conformer of N'-benzylidene-3-fluorobenzohydrazide.

  • Structure Generation: Draw the 2D structure.

    • SMILES: FC1=CC=CC(=C1)C(=O)N\N=C\C2=CC=CC=C2 (Trans-isomer is generally more stable).

  • Minimization:

    • Perform geometric optimization using the MMFF94 force field (Steepest Descent, 5000 steps).

    • Rationale: Removes steric clashes and sets correct bond lengths/angles.

  • Charge Assignment:

    • Detect rotatable bonds (Note: The amide C-N bond typically has restricted rotation; ensure the hydrazone linkage is treated correctly).

    • Assign Gasteiger partial charges.

  • Output: Save as Ligand_F_Hydrazide.pdbqt.

Step 3: Grid Box Definition

Objective: Define the search space for the docking algorithm.

The active site is an elongated tunnel. The grid must encompass the catalytic triad and the hydrophobic pocket.

ParameterValue (Approximate for 1ENY)Description
Center X -5.10Centered between Tyr158 and the NADH nicotinamide ring.
Center Y 33.20
Center Z 12.50
Size (X, Y, Z) 22 Å x 22 Å x 22 ÅSufficient to cover the substrate loop and NADH interface.
Spacing 0.375 ÅStandard Vina spacing.[2]
Step 4: Docking Execution

Run AutoDock Vina with high exhaustiveness to ensure convergence.

Step 5: Validation (Self-Validating System)

Before analyzing the new ligand, you must validate the protocol by re-docking the native ligand (GEQ) extracted from 1ENY back into the receptor.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å .[2]

Data Analysis & Interpretation

Expected Interactions

To determine if N'-benzylidene-3-fluorobenzohydrazide is a potent binder, analyze the top-ranked pose (lowest binding affinity, typically < -8.0 kcal/mol) for the following contacts:

ResidueInteraction TypeSignificance
Tyr158 Hydrogen Bond (Donor)Essential. Tyr158 stabilizes the transition state. The carbonyl oxygen of the hydrazide usually accepts this H-bond.
NADH

-

Stacking
The aromatic rings of the ligand often stack against the nicotinamide ring of NADH.
Met199 Hydrophobic / H-bondPart of the substrate-binding loop; helps shape the hydrophobic pocket.
Phe149

-

T-shaped
Often interacts with the distal phenyl ring of the ligand.
Interaction Pathway Diagram

Interactions Ligand N'-benzylidene- 3-fluorobenzohydrazide Tyr158 Tyr158 (Catalytic) Ligand->Tyr158 H-Bond (C=O acceptor) NADH NADH (Cofactor) Ligand->NADH Pi-Pi Stacking Met199 Met199 (Loop) Ligand->Met199 Hydrophobic Phe149 Phe149 (Aromatic) Ligand->Phe149 Pi-Stacking

Figure 2: Interaction map showing critical contacts between the ligand and InhA active site residues.

Troubleshooting & Optimization

  • Issue: Ligand clashes with the substrate loop (Residues 198-208).

    • Cause: The loop in the crystal structure might be too closed (rigid receptor).

    • Solution: Use a "softer" potential during docking or switch to PDB 2NSD or 4TZK , which display different loop conformations. Alternatively, perform Induced Fit Docking (IFD) if access to Schrödinger/Glide is available.

  • Issue: Positive binding energy or poor affinity (> -6.0 kcal/mol).

    • Cause: Incorrect protonation of the hydrazide linker or missing NADH.

    • Solution: Verify the enol/keto tautomerism of the hydrazide. The keto form is generally dominant, but the enol form can be relevant for metal chelation or specific H-bond networks. Ensure NADH is present in the grid calculation.

References

  • Rozwarski, D. A., et al. (1999).[5] Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. Science, 286(5448), 2341-2344.

  • Kuo, M. R., et al. (2003). Targeting tuberculosis: structure-based drug design of novel inhibitors of InhA.[1] Journal of Biological Chemistry, 278(23), 20851-20859. (Describes PDB 1ENY).

  • Schroeder, E. K., et al. (2013). Molecular dynamics simulation and docking studies of hydrazone derivatives as inhibitors of InhA from Mycobacterium tuberculosis. Journal of Molecular Modeling, 19, 315-325.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Gomes, M. N., et al. (2017). N-Acylhydrazones as drugs: A review of their synthesis, biological activities and molecular docking studies. Current Medicinal Chemistry.

Sources

HPLC Method Development Guide: N'-benzylidene-3-fluorobenzohydrazide Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This technical guide details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N'-benzylidene-3-fluorobenzohydrazide . This compound belongs to the


-acylhydrazone class, widely researched for anti-inflammatory and anticancer properties.

The Analytical Challenge: Hydrazones possess a dynamic


 linker. This creates two specific analytical hurdles:
  • Hydrolytic Instability: The azomethine bond (

    
    ) is susceptible to hydrolysis under acidic conditions, reverting to the parent hydrazide and aldehyde.
    
  • Geometric Isomerism: The

    
     double bond allows for 
    
    
    
    (syn/anti) isomerism. While the
    
    
    -isomer is thermodynamically favored, the
    
    
    -isomer can form under kinetic control or photo-irradiation, potentially appearing as a split peak or impurity.

This protocol prioritizes a neutral-to-mildly-acidic mobile phase to balance peak sharpness with chemical stability, ensuring the method quantifies the intact API (Active Pharmaceutical Ingredient) rather than its degradation artifacts.

Physicochemical Profile & Separation Logic

ParameterCharacteristicImplication for HPLC
Structure Hydrophobic aromatic rings with a polar hydrazone bridge.Reverse Phase (RP-HPLC) is the mode of choice.
UV Absorption Conjugated

-system extended by the benzylidene group.

likely shifts to 290–310 nm (red-shifted from parents).
pKa Hydrazide NH is weakly acidic (pKa ~11); Pyridine-like N is weakly basic.pH control is critical to prevent ionization-induced tailing.
LogP Estimated ~2.5 – 3.2 (Moderate hydrophobicity).Expect retention on C18 with >40% organic modifier.
Critical Impurity Profile

To prove purity, the method must resolve the target hydrazone from its synthetic precursors:

  • Impurity A (Precursor 1): 3-fluorobenzohydrazide (Polar, Early Eluting).

  • Impurity B (Precursor 2): Benzaldehyde (Intermediate Polarity, UV active).

  • Degradant: Hydrolysis products (Identical to precursors).

Method Development Workflow (Visualized)

The following decision tree outlines the logic used to select the stationary and mobile phases, specifically addressing the stability vs. resolution trade-off.

MethodDevelopment Start Start: N'-benzylidene-3-fluorobenzohydrazide ColSelect Column Selection: C18 (Base Deactivated) Start->ColSelect MobilePhase Mobile Phase pH Scouting ColSelect->MobilePhase Acidic pH < 3.0 (0.1% TFA/Formic Acid) MobilePhase->Acidic Sharpest Peaks Neutral pH 6.0 - 7.0 (Ammonium Acetate) MobilePhase->Neutral Max Stability Optimized pH 4.5 - 5.0 (Phosphate/Acetate) MobilePhase->Optimized Balanced Approach ResultAcid Risk: On-column Hydrolysis Artifact Peaks Acidic->ResultAcid ResultNeut Risk: Peak Tailing (Silanol Interactions) Neutral->ResultNeut ResultOpt Result: Stable Analyte + Sharp Peak Shape Optimized->ResultOpt Validation Validation: Linearity, Precision, Stress Testing ResultOpt->Validation

Figure 1: Strategic decision tree for hydrazone HPLC method development, highlighting the critical pH optimization step.

Standard Operating Protocol (SOP)

Instrumentation & Reagents[1][2][3][4][5][6]
  • System: HPLC with PDA (Photodiode Array Detector) or UV-Vis.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex),

    
    .
    
    • Why: End-capping reduces silanol activity, minimizing tailing for the nitrogen-containing hydrazone.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Ammonium Acetate, Glacial Acetic Acid.

Chromatographic Conditions (Optimized)
ParameterSettingRationale
Mobile Phase A 20 mM Ammonium Acetate, adjusted to pH 5.0 with Acetic Acid.Buffers the hydrazide moiety; pH 5.0 prevents rapid hydrolysis seen at pH < 3.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than Methanol for aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Column Temp 30°CControls viscosity and thermodynamics of E/Z isomerization.
Injection Vol 10

L
Standard load; adjust based on detector sensitivity.
Detection 300 nm (Primary), 254 nm (Secondary)300 nm targets the hydrazone conjugation; 254 nm detects benzaldehyde impurities.
Gradient Program

Note: A gradient is essential to elute the polar precursors early and the hydrophobic product late.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.07030Initial Hold
2.07030Isocratic for polar impurities
12.02080Linear Ramp to elute Product
15.02080Wash
15.17030Re-equilibration
20.07030End of Run

Sample Preparation & Stability (Crucial)[7][8]

Warning: Do not use acidic diluents (e.g., 0.1% TFA) for sample preparation. This will induce degradation before injection.

  • Stock Solution (1 mg/mL): Weigh 10 mg of N'-benzylidene-3-fluorobenzohydrazide. Dissolve in 10 mL of 100% Acetonitrile . Sonicate for 5 mins.

  • Working Standard (50

    
    g/mL):  Dilute Stock 1:20 using Mobile Phase A:ACN (50:50) .
    
  • Stability Check: Inject the working standard immediately (T=0) and after 4 hours. If the area of the main peak decreases by >2%, prepare fresh samples in 100% ACN and inject using a "sandwich" injection mode if available.

Validation Parameters (Self-Validating System)

To ensure the method is reliable (Trustworthiness), perform the following System Suitability Tests (SST) before every batch analysis.

System Suitability Criteria
ParameterAcceptance LimitTroubleshooting
Resolution (

)

between Impurity B and Analyte
Decrease gradient slope or lower %B start.
Tailing Factor (

)

If

, replace column or increase buffer strength.
Precision (RSD)

for Area (n=6 injections)
Check injector seal or pump pulsation.
Plate Count (

)

Check column age or connections.
Specificity (Stress Testing)

You must demonstrate that the method can detect degradation.

  • Acid Stress: Mix stock with 0.1 N HCl (1:1). Heat at 60°C for 1 hour. Neutralize. Inject.

    • Expected Result: Decrease in Hydrazone peak; appearance of 3-fluorobenzohydrazide (early) and Benzaldehyde peaks.

  • Isomer Check: If a small peak appears immediately before/after the main peak with an identical UV spectrum, it is likely the Z-isomer. Do not integrate as an impurity unless specified by the monograph; often, the sum of isomers is used for assay.

Degradation Pathway Visualization

Understanding the breakdown is vital for interpreting "unknown" peaks.

Degradation Hydrazone N'-benzylidene-3- fluorobenzohydrazide (Analyte) Hydrolysis Acid Hydrolysis (H2O / H+) Hydrazone->Hydrolysis Hydrazide 3-fluorobenzohydrazide (Impurity A) Polar / Early Eluting Hydrolysis->Hydrazide Aldehyde Benzaldehyde (Impurity B) UV Active @ 254nm Hydrolysis->Aldehyde

Figure 2: Hydrolytic degradation pathway of the hydrazone analyte under acidic stress.

References

  • BenchChem. (2025).[3][4] A Comparative Guide to the E-Z Configuration Isomers of Phenylhydrazones. Retrieved from

  • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone. ResearchGate. Retrieved from

  • Deruish, A., et al. (2023).[5] Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. Zhurnal Analiticheskoi Khimii. Retrieved from

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & Stability Guide for N'-Benzylidene-3-fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Quick Reference

N'-benzylidene-3-fluorobenzohydrazide is a hydrophobic N-acylhydrazone derivative often used in antimicrobial and anticancer research. Its core structural feature—the hydrazone linkage (


)—combined with the lipophilic 3-fluoro substituent, creates a specific set of solubility challenges.

While highly soluble in polar aprotic solvents like DMSO, this compound exhibits aggressive precipitation upon aqueous dilution and is susceptible to acid-catalyzed hydrolysis .

Physicochemical Profile[2][3][4][5][6][7][8][9][10]
PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~242.25 g/mol Small molecule, amenable to membrane permeability.[1]
LogP (Predicted) ~2.9 – 3.1Moderately lipophilic. Poor aqueous solubility.[2]
Solubility (DMSO) High (> 20 mM)Ideal for stock solutions.
Solubility (Water) Very Low (< 50 µM)Critical Risk: Precipitation upon dilution.[1]
pKa (Hydrazide NH) ~10–11Non-ionized at physiological pH (7.4).
Stability pH-dependentStable at neutral pH; hydrolyzes at pH < 5.

Troubleshooting Guide (Q&A)

Category A: Dissolution & Precipitation Issues[3]

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it into cell culture media (DMEM) to reach 10 µM, the solution turns cloudy immediately. Why?

A: You are experiencing "Solvent Shock Precipitation." The 3-fluoro substituent increases the hydrophobicity of the benzylidene ring. When a concentrated DMSO bolus hits the aqueous media, the local DMSO concentration drops rapidly. Because the water solubility of N-BFH is likely below 50 µM (approx. 12 µg/mL), the compound crashes out of solution before it can disperse.

Corrective Action:

  • Sonicate the media immediately upon addition? No. This rarely re-dissolves the precipitate effectively.

  • Use the "Step-Down" Dilution Method (See Section 4).

  • Add a surfactant: Pre-supplement your media with 0.5% Tween-80 or use a cyclodextrin carrier (e.g., HP-β-CD) to stabilize the hydrophobic core.

Q2: My compound won't dissolve completely in DMSO even at 50 mM. I see fine crystals floating.

A: This is likely a polymorph or purity issue . N-acylhydrazones can exist in different crystalline forms. The most stable polymorph often has the highest lattice energy and lowest solubility. Alternatively, if the sample was stored at -20°C, it may have absorbed atmospheric moisture, forming a hydrate that is less soluble in DMSO.

Troubleshooting Steps:

  • Warm gently: Heat the DMSO solution to 40°C in a water bath for 10 minutes.

  • Sonicate: Use an ultrasonic bath (35-40 kHz) for 5-10 minutes.

  • Check Water Content: Ensure your DMSO is anhydrous (≤0.1% water). Water in DMSO significantly reduces the solubility of hydrophobic hydrazones.

Category B: Stability & Degradation

Q3: We observed a loss of potency in our assay after 24 hours. Is the compound degrading?

A: Yes, likely via Hydrolysis . The hydrazone linkage (


) is reversible.[3] In the presence of water—and catalyzed by acid—N-BFH hydrolyzes back into its precursors: 3-fluorobenzohydrazide  and benzaldehyde .
  • Risk Factor: If your assay buffer is acidic (pH < 6.0) or if the compound enters acidic cellular compartments (lysosomes), degradation accelerates.

  • Detection: Run an LC-MS trace. If you see peaks corresponding to the hydrazide (MW ~154) and benzaldehyde (MW ~106), hydrolysis has occurred.

Q4: The NMR spectrum in DMSO-d6 shows double peaks for the amide proton. Is my sample impure?

A: Not necessarily. This is likely E/Z Isomerism . N-acylhydrazones exist as an equilibrium mixture of E (anti) and Z (syn) isomers around the amide (


) bond.
  • E-isomer: usually the major species (typically >90%).

  • Z-isomer: minor species. DMSO stabilizes the transition state, allowing you to see both conformers. This is an intrinsic property, not an impurity.

Technical Deep Dive: Hydrolysis Mechanism

Understanding the degradation pathway is vital for interpreting biological data. The hydrolysis of N'-benzylidene-3-fluorobenzohydrazide is acid-catalyzed and equilibrium-driven.

Degradation Pathway Diagram

HydrolysisPathway Figure 1: Acid-catalyzed hydrolysis mechanism of N-acylhydrazones. The reaction is driven to the right by excess water and low pH. Compound N'-benzylidene-3- fluorobenzohydrazide (Intact Drug) Protonated Protonated Intermediate (Activated C=N) Compound->Protonated + H+ (Acidic pH) Carbinolamine Carbinolamine Intermediate (Unstable) Protonated->Carbinolamine + H2O (Rate Limiting) Products Hydrolysis Products: 1. 3-Fluorobenzohydrazide 2. Benzaldehyde Carbinolamine->Products Collapse Products->Compound Condensation (Reversible)

Key Insight: In a biological buffer (excess water), the equilibrium naturally shifts toward the hydrolysis products (Right). However, at pH 7.4, the rate is slow (half-life often > 24h). At pH 5.0, the half-life can drop to minutes.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of 20 mM Stock Solution
  • Weighing: Accurately weigh 4.85 mg of N'-benzylidene-3-fluorobenzohydrazide.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate at room temperature for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent UV isomerization). Store at -20°C.

    • Shelf Life: 3 months (protect from moisture).

SOP-02: "Step-Down" Dilution Protocol (Anti-Precipitation)

Use this protocol to dilute the stock into aqueous media for biological assays. This prevents the "crash-out" effect.

Goal: Final Concentration 10 µM in Assay Buffer (0.1% DMSO).

  • Step 1 (Intermediate Dilution):

    • Take 10 µL of 20 mM DMSO Stock.

    • Add 90 µL of pure DMSO .

    • Result: 2 mM solution in 100% DMSO.

  • Step 2 (Pre-Conditioning):

    • Take 5 µL of the 2 mM solution (from Step 1).

    • Slowly add 995 µL of Assay Buffer (pre-warmed to 37°C) while vortexing vigorously.

    • Result: 10 µM solution with 0.5% DMSO.

Why this works: The intermediate dilution ensures you are pipetting a larger volume (accuracy) and the vigorous mixing during the final step disperses the molecules before critical nucleation can occur.

References

  • Hydrolytic Stability of Hydrazones: Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

  • Solubility of Benzohydrazide Derivatives: Kamimura, A., et al. (2021).[1][4] Solubilities of compounds 1 and 2 at 10^-3 M in water−DMSO solvents. ResearchGate. [Link][1]

  • Biological Activity & Structural Properties: Saeedi, M., et al. (2023).[1][5][6][7][8][9] Novel N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles: potent α-glucosidase inhibitors.[1][7] Scientific Reports, 13, 8960.[6] [Link]

  • Crystallography & Conformation: Fun, H. K., et al. (2012).[1] N′-[(E)-2-Fluorobenzylidene]benzohydrazide. Acta Crystallographica Section E, 68(Pt 6), o1828. [Link]

Sources

purification of N'-benzylidene-3-fluorobenzohydrazide by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N'-Benzylidene-3-fluorobenzohydrazide

Case ID: PUR-HYD-03F

Subject: Column Chromatography Protocol & Troubleshooting for Fluorinated Hydrazone Derivatives Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary

Purifying N'-benzylidene-3-fluorobenzohydrazide via column chromatography presents a specific set of challenges rooted in the lability of the azomethine (–C=N–) bond.[3] While often crystalline, this hydrazone can undergo hydrolysis or rearrangement when exposed to the acidic surface active sites of standard silica gel (


).[2]

This guide prioritizes stationary phase neutralization and rapid elution strategies to maintain molecular integrity.

Part 1: Pre-Purification Diagnostics

Before packing your column, you must validate the stability of your crude material. The most common failure mode is not poor separation, but on-column decomposition.[2]

Diagnostic 1: The 2D-TLC Stability Test

Why: To determine if silica gel catalyzes the hydrolysis of your hydrazone back into 3-fluorobenzohydrazide and benzaldehyde.

  • Spotting: Apply a concentrated spot of crude mixture at the corner of a square TLC plate (

    
    ).
    
  • Run 1: Develop the plate in 30% Ethyl Acetate / Hexane.

  • Dry: Allow the solvent to evaporate completely (air dry, do not heat).[2]

  • Run 2: Rotate the plate 90° and develop again in the same solvent system.

  • Analysis:

    • Stable: All spots appear on a diagonal line bisecting the plate.

    • Unstable: Off-diagonal spots appear. This indicates the compound reacted with the silica during the drying phase.

    • Action: If unstable, switch to Neutral Alumina or Triethylamine-deactivated Silica .[1][2]

Part 2: Optimized Column Protocol

If the diagnostic indicates moderate stability, proceed with the following optimized protocol. If instability is high, see Protocol Variant B.

Protocol Variant A: Deactivated Silica Gel (Standard)

Best for: Removing trace unreacted hydrazide.[1][2]

ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (230–400 mesh)Standard resolution.[2]
Pre-treatment 1% Triethylamine (Et3N) slurryNeutralizes acidic silanol (Si-OH) sites that catalyze hydrolysis.[1][2]
Mobile Phase A Hexane (or Petroleum Ether)Non-polar carrier.[2]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[2]
Gradient 0%

40% B
Gentle ramp prevents "shocking" the compound out of solution.
Loading Solid load (Celite or Silica)Hydrazones often have poor solubility in pure hexane; liquid loading may cause precipitation at the column head.[2]

Step-by-Step Workflow:

  • Column Slurry: Suspend silica in Hexane containing 1% Et3N. Pour into column and flush with 2 column volumes (CV) of pure Hexane to remove excess amine.

  • Loading: Dissolve crude (1 g) in minimal DCM, add Celite (2 g), and rotary evaporate to a dry, free-flowing powder. Pour this powder onto the column bed.

  • Elution:

    • Fractions 1-10 (10% EtOAc): Elutes unreacted Benzaldehyde (High

      
      , UV active, distinct almond odor).[1][2]
      
    • Fractions 11-30 (20-35% EtOAc): Elutes N'-benzylidene-3-fluorobenzohydrazide (Target).[2]

    • Baseline: Unreacted 3-fluorobenzohydrazide remains at the top (requires MeOH/DCM to move).[2]

Protocol Variant B: Neutral Alumina (High Stability)

Best for: Highly acid-sensitive batches.[1][2]

  • Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.[1][2]

  • Solvent System: DCM / Hexane gradient (Start 1:1, move to 100% DCM).[1][2]

  • Note: Alumina has lower resolution than silica; ensure your

    
     difference (
    
    
    
    ) is > 0.15.[2]

Part 3: Troubleshooting Guide (Q&A)

Q1: My product is streaking significantly, and I'm losing yield. A: This is likely "tailing" caused by hydrogen bonding between the amide -NH- of the hydrazide motif and the silica.

  • Fix: Add 0.5% Methanol to your mobile phase. If using Hexane/EtOAc, switch to DCM/MeOH (98:2).[1][2] The methanol caps the active sites more effectively than EtOAc.

Q2: I see two spots for my product on TLC that merge on the column. A: You are likely observing E/Z isomerization . Hydrazones can exist as geometric isomers around the C=N bond.

  • Verification: Take a pure fraction of "Spot A", dissolve it, let it sit in solution for 1 hour, and run TLC. If "Spot B" reappears, they are isomers in equilibrium.[1][2]

  • Action: Do not attempt to separate them. Collect both; they will equilibrate to the thermodynamic product (usually E) upon crystallization or solvent removal.[2]

Q3: The product crystallized inside the column. A: This is common for rigid aromatic hydrazones with high melting points.

  • Immediate Fix: Stop the flow. Switch the solvent reservoir to 5% MeOH in DCM. Gently heat the column jacket (if available) or use a heat gun (carefully!) to warm the glass locally at the crystallization zone to redissolve.

  • Prevention: Use the "Solid Load" technique described in Protocol A. Avoid high-concentration liquid loading.

Q4: The NMR shows aldehyde contamination even after the column. A: Benzaldehyde is an oil that can "smear" through the column.

  • Post-Column Cleanup: Triturate the solid product with cold Hexane or Diethyl Ether. The hydrazone product is likely insoluble, while the aldehyde impurity will dissolve and can be decanted/filtered off.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for selecting the correct purification path based on compound stability.

PurificationLogic Start Crude Reaction Mixture Check Diagnostic: 2D-TLC on Silica Start->Check Stable Is the compound stable? Check->Stable Silica Standard Silica Column (Hexane/EtOAc) Stable->Silica Yes (Diagonal spots) Deactivated Deactivated Silica (1% Et3N Pre-wash) Stable->Deactivated Minor Hydrolysis Alumina Neutral Alumina Column (Brockmann Grade III) Stable->Alumina Major Hydrolysis Tailing Is Tailing Observed? Silica->Tailing AddMeOH Add 1-2% MeOH or Switch to DCM/MeOH Tailing->AddMeOH Yes Crystallization Post-Column: Trituration with Cold Ether Tailing->Crystallization No AddMeOH->Crystallization Deactivated->Crystallization Alumina->Crystallization Final Pure N'-benzylidene-3-fluorobenzohydrazide Crystallization->Final

Figure 1: Decision tree for stationary phase selection based on hydrazone stability diagnostics.

Part 5: Physicochemical Data Reference

PropertyValue (Approx.)Note
Molecular Formula

Molecular Weight 242.25 g/mol
Predicted LogP ~2.5 - 3.0Moderately lipophilic.[1][2]
TLC

(30% EtOAc/Hex)
0.35 - 0.45Aldehyde runs near 0.8; Hydrazide near 0.[2]05.
Melting Point 160 - 180 °CHigh MP suggests strong lattice energy; prone to column precipitation.
Solubility DMSO, DMF, Hot EtOHPoor in Hexane/Water.[1][2]

References

  • Hu, H.-N. (2012).[1][2][4][5] (E)-N′-(3-Fluorobenzylidene)-4-methylbenzohydrazide.[1][2][4][5] Acta Crystallographica Section E. Retrieved from [Link]

  • Rochester University. (n.d.).[2] Troubleshooting Flash Chromatography: Stability on Silica. Retrieved from [Link]

  • ResearchGate Community. (2024). Purification of Schiff Bases and Hydrazones. Retrieved from [Link]

Sources

troubleshooting low biological activity in fluorinated hydrazone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for Fluorinated Hydrazone Derivatives. As a Senior Application Scientist, I frequently encounter researchers whose novel fluorinated hydrazones demonstrate exceptional in silico binding or enzymatic inhibition, only to fail completely in cell-based assays or in vivo models.

This guide bypasses generic advice to address the specific physicochemical vulnerabilities of the fluorinated hydrazone pharmacophore: hydrolytic lability, extreme lipophilicity shifts, and photochemical isomerization.

Diagnostic Workflow

Before altering your synthetic route, you must identify the exact mechanism of biological failure. The workflow below outlines the logical progression for diagnosing inactive derivatives.

G Start Low Biological Activity Detected Check1 1. Hydrolytic Stability (Plasma/Buffer) Start->Check1 Check2 2. Lipophilicity (LogP) & Solubility Start->Check2 Check3 3. E/Z Isomerization (Conformational Mismatch) Start->Check3 Degraded Rapid Degradation (t1/2 < 1h) Check1->Degraded BrickDust Precipitation / Membrane Trapping Check2->BrickDust Isomer Inactive Z-Isomer Predominates Check3->Isomer Fix1 Steric Shielding / Bioisosteric Replacement Degraded->Fix1 Fix2 Reduce Fluorine Count / Add Solubilizing Group BrickDust->Fix2 Fix3 Intramolecular H-Bonding (e.g., ortho-OH) Isomer->Fix3

Diagnostic workflow for troubleshooting low biological activity in fluorinated hydrazones.

Core Troubleshooting Guides & FAQs

Issue 1: The "Disappearing Drug" - Hydrolytic Instability

Q: My fluorinated hydrazone shows high target affinity in vitro, but completely fails in cell-based assays. What is happening?

A: The most common culprit is the hydrolytic cleavage of the hydrazone bond (-C=N-NH-) before the molecule reaches its intracellular target. Hydrazones are notoriously labile in acidic environments (such as the tumor microenvironment or lysosomes) and can undergo rapid degradation in plasma due to protein-catalyzed hydrolysis[1]. When the C=N bond splits, it releases the inactive hydrazine and carbonyl fragments, instantly nullifying biological activity[1]. While oximes generally possess greater intrinsic hydrolytic stability[2], hydrazones require specific structural tuning to survive biological media.

Causality & Fix: The hydrolysis is initiated by the protonation of the imine nitrogen, followed by nucleophilic attack by water[2]. To prevent this, you must increase the steric hindrance around the imine carbon (e.g., using a ketone-derived hydrazone rather than an aldehyde-derived one) or introduce electron-withdrawing fluorinated groups that reduce the basicity of the imine nitrogen, making protonation less favorable.

Issue 2: The "Brick Dust" Phenomenon - Excessive Lipophilicity

Q: I added a trifluoromethyl (-CF3) group to improve metabolic stability, but now the biological activity has plummeted. Why?

A: You have likely over-engineered the lipophilicity. The introduction of fluorine, particularly bulky -CF3 groups, significantly enhances lipophilicity (LogP) and metabolic stability[3]. However, replacing oxygenated functionality with fluorine drastically alters the partition coefficient[4]. If your LogP exceeds 4.5, your compound may precipitate in the aqueous assay buffer (forming "brick dust") or become irreversibly trapped in the lipid bilayer of the cell membrane, preventing it from reaching cytosolic targets.

Causality & Fix: Fluorine is highly electronegative but poorly polarizable, meaning it increases the hydrophobic surface area of the molecule without contributing to aqueous hydrogen bonding. To rescue the biological activity, you must counterbalance the fluorination by incorporating solubilizing moieties (e.g., morpholine, piperazine, or PEGylated linkers) at a solvent-exposed region of the molecule.

Issue 3: The "Shape-Shifter" - E/Z Isomerization

Q: My compound's activity is highly inconsistent between assay batches, especially if the stock solution is left exposed to ambient light. Is it degrading?

A: It is likely not degrading, but rather isomerizing. Hydrazones can exist as E and Z configurational isomers around the carbon-nitrogen double bond[5]. Often, only one isomer (typically the E-isomer) possesses the correct geometry to fit into the target receptor's active site. Exposure to UV/Vis light or highly polar solvents can trigger a reversible photo-induced E to Z isomerization, drastically reducing the concentration of the active conformer[5].

Causality & Fix: The presence of the adjacent nitrogen atom in the hydrazone linkage diminishes the double-bond character of the C=N system, lowering the energy barrier for isomerization[5]. To fix this, you must "lock" the conformation. Introducing an ortho-hydroxyl group on the aromatic ring adjacent to the hydrazone allows for strong intramolecular hydrogen bonding with the hydrazone nitrogen, effectively locking the molecule into a single, stable bioactive conformation[5].

Pathway Active Active E-Isomer (Target Binding) InactiveZ Inactive Z-Isomer (Steric Clash) Active->InactiveZ UV / Polar Solvent Hydrolysis Hydrolytic Cleavage (Acidic/Plasma) Active->Hydrolysis H2O / H+ InactiveZ->Hydrolysis H2O / H+ Fragments Carbonyl + Hydrazine (Loss of Activity) Hydrolysis->Fragments

Degradation and isomerization pathways reducing the efficacy of hydrazone pharmacophores.

Quantitative Data Presentation

To systematically troubleshoot, benchmark your derivatives against the following validated parameters.

ParameterAnalytical MethodSymptom of FailureIdeal Target RangeCorrective Action
Hydrolytic Half-life (

)
HPLC-UV (Plasma/PBS at 37°C)Rapid peak disappearance; loss of activity over time.> 4 hours in plasmaAdd bulky ortho-substituents; convert to oxime if necessary.
Lipophilicity (LogP) Shake-flask / HPLC retentionPrecipitation in buffer; flat dose-response curves.1.5 - 3.5Reduce fluorine count; introduce basic amines (e.g., piperazine).
Isomeric Purity

H NMR (DMSO-

)
Dual sets of NMR signals; inconsistent assay results.> 95% E-isomerIncorporate ortho-hydroxyl for intramolecular H-bonding.

Self-Validating Experimental Protocols

Do not rely on biological assays to diagnose chemical problems. Use these self-validating protocols to confirm the structural integrity of your fluorinated hydrazones before running expensive in vivo models.

Protocol A: Plasma Stability Validation System

This protocol determines if your compound is surviving long enough to exert biological activity.

  • Preparation of Stock and Matrix: Prepare a 10 mM stock of the fluorinated hydrazone in anhydrous DMSO. Pre-warm pooled human or murine plasma to 37°C.

    • Causality Check: The final DMSO concentration in the assay must be

      
       1%. Higher concentrations will precipitate plasma proteins, artificially halting enzymatic hydrolysis and yielding false-positive stability data.
      
  • Incubation and Sampling: Spike the compound into the plasma to a final concentration of 10 µM. Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable fluorinated oxime).

    • Causality Check: Cold acetonitrile serves a dual purpose: it instantly denatures hydrolytic enzymes and precipitates plasma proteins, allowing for clean extraction of the analyte.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. Monitor the disappearance of the parent mass and the appearance of the cleaved carbonyl/hydrazine fragments.

Protocol B: E/Z Isomerization and Conformational Locking Assay

This protocol verifies if your compound is shifting into an inactive conformation under assay conditions.

  • Baseline NMR: Dissolve 5 mg of the compound in 0.5 mL of DMSO-

    
    . Acquire a baseline 
    
    
    
    H NMR spectrum.
    • Causality Check: Look at the hydrazone N-H proton. In the Z-isomer, this proton is often forced into close proximity with a carbonyl oxygen, forming an intramolecular hydrogen bond that shifts the signal far downfield (typically 10–12 ppm). The E-isomer N-H signal will appear further upfield.

  • Photo-irradiation: Expose the NMR tube to a standard UV/Vis light source (e.g., 365 nm or ambient laboratory light) for 30 minutes to force the photostationary state.

  • Re-evaluation: Re-acquire the

    
    H NMR spectrum. Calculate the E/Z ratio by integrating the respective N-H or azomethine (-CH=N-) proton peaks. If the Z-isomer exceeds 10%, redesign the molecule to include an ortho-hydroxyl group to lock the E-conformation.
    

References

  • Investigation of the stability of aromatic hydrazones in plasma and related biological material. nih.gov.
  • Hydrolytic Stability of Hydrazones and Oximes. scispace.com.
  • New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. nih.gov.
  • Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. nih.gov.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. figshare.com.

Sources

overcoming hydrolysis of Schiff bases in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dynamic Covalent Chemistry and Bioconjugation. As a Senior Application Scientist, I frequently consult with researchers struggling with the inherent hydrolytic instability of the azomethine (C=N) linkage—commonly known as a Schiff base—in aqueous media.

While the reversibility of the imine bond is a powerful tool for dynamic covalent chemistry (DCC) and self-healing materials, it becomes a critical liability when translating these molecules into aqueous biological assays, hydrogels, or water-purification systems. This guide provides field-proven, mechanistically grounded troubleshooting strategies to stabilize Schiff bases in water.

Core Principles: The Causality of Imine Hydrolysis

To stop hydrolysis, you must first understand its kinetic drivers. Imine hydrolysis is not a static process; it is highly dependent on the pH of the aqueous environment.

Q: Why does my Schiff base degrade so rapidly in mildly acidic buffers (pH 4–5), but survive longer in basic solutions? A: The hydrolysis of an imine is a multi-step process governed by a bell-shaped pH-rate profile. At neutral or basic pH, the rate-determining step (RDS) is the direct nucleophilic attack of water on the neutral imine carbon, which is a very slow process[1].

However, as the pH drops toward 4.0, the imine nitrogen becomes protonated, forming a highly electrophilic iminium ion. This lowers the activation energy for water attack. At pH ~4, the system hits a kinetic "sweet spot" for degradation: there is sufficient protonation to activate the imine, but the water has not yet been fully protonated into non-nucleophilic hydronium ions. Under these acidic conditions, the decomposition of the tetrahedral carbinolamine intermediate becomes the rate-determining step[1].

HydrolysisMechanism Imine Schiff Base (Neutral Imine) Protonated Protonated Iminium (Highly Electrophilic) Imine->Protonated Acidic pH (Fast) Tetrahedral Tetrahedral Intermediate (Carbinolamine) Imine->Tetrahedral Neutral/Basic pH (Slow, RDS) Protonated->Tetrahedral H2O Attack (Fast) Products Carbonyl + Amine (Hydrolyzed Products) Tetrahedral->Products Acidic pH (Slow, RDS) Tetrahedral->Products Neutral/Basic pH (Fast)

Figure 1: Mechanistic pathways of Schiff base hydrolysis dictated by environmental pH.

Troubleshooting Guide: Strategies for Aqueous Stabilization

Depending on your downstream application, you must choose a stabilization strategy that either chemically locks the bond or physically shields it from the aqueous environment.

Strategy A: The Thermodynamic Sink (Keto-Enol Tautomerization)

Q: I am building Covalent Organic Frameworks (COFs) and need the reversibility of DCC for crystallization, but the final product must survive harsh aqueous environments. What is the solution? A: Utilize an ortho-hydroxy aldehyde precursor, such as 1,3,5-triformylphloroglucinol (TFP). When TFP condenses with a primary amine, it initially forms a standard, reversible enol-imine bond. However, the presence of the ortho-hydroxyl group triggers a spontaneous, irreversible tautomerization into a β-ketoenamine[2][3]. This structural lock eliminates the C=N bond entirely, replacing it with a highly stable C-N single bond conjugated to a ketone. This strategy yields COFs that can withstand boiling water, 9M HCl, and 9M NaOH[2].

KetoEnamine Aldehyde Ortho-Hydroxy Aldehyde EnolImine Enol-Imine (Reversible C=N) Aldehyde->EnolImine + Amine (-H2O) Amine Primary Amine Amine->EnolImine KetoEnamine β-Ketoenamine (Irreversible Lock) EnolImine->KetoEnamine Tautomerization (Thermodynamic Sink) Stable Hydrolytically Stable Product KetoEnamine->Stable Resists Boiling H2O & Strong Acids

Figure 2: Irreversible stabilization of dynamic imines via β-ketoenamine tautomerization.

Strategy B: Selective Aqueous Reduction (Reductive Amination)

Q: I am conjugating a drug to a protein via a Schiff base. I cannot change the precursor structures to include ortho-hydroxyls. How do I prevent hydrolysis in blood serum? A: You must reduce the imine to a secondary amine. While sodium borohydride (


) is common, it aggressively reduces unreacted aldehydes and generates hydrogen gas in water. Instead, use Borane-Pyridine Complex (BPC) . BPC is uniquely stable in water and can selectively reduce Schiff bases at pH 4.0–7.5 without reducing free dialdehydes present in the mixture[4].
Strategy C: Microenvironmental Shielding

Q: I am designing a controlled-release fragrance/drug system. I want the Schiff base to hydrolyze, but over days rather than minutes. How do I slow it down? A: Encapsulate the Schiff base in a micellar solution (e.g., CTAB or NaLS) or a low-molecular-weight gel. The hydrophobic pockets of the gel/micelle physically exclude water molecules from the imine bond and alter the local pKa, significantly retarding the rate of nucleophilic attack. By tuning the gelator concentration, you can control the release kinetics from hours to weeks[5][6].

Quantitative Data: Strategy Comparison

Stabilization StrategyPrimary Mechanism of ProtectionOptimal Working pHRelative Hydrolytic StabilityCommon Applications
Unmodified Imine None (Baseline)> 8.0Very Low (

in hours at pH 4)
Reversible sensors, dynamic libraries
Keto-Enol Tautomerization Irreversible structural lock1.0 - 14.0Extremely High (Stable in boiling

)
Water-stable COFs, robust porous polymers
Aqueous Reduction (BPC) Conversion to C-N single bond1.0 - 14.0Absolute (Permanent covalent bond)Bioconjugation, stable drug linkers
Micellar/Gel Shielding Hydrophobic exclusion of

4.0 - 8.0Moderate (Tunable release over days)Controlled fragrance/drug release

Step-by-Step Methodologies

Protocol 1: Aqueous Synthesis of Hydrolytically Stable β-Ketoenamine COFs

Unlike traditional COF synthesis requiring toxic organic solvents and sealed ampoules, the keto-enamine thermodynamic sink allows for direct synthesis in water[7][8][9].

  • Monomer Preparation: In a round-bottom flask, suspend 1,3,5-triformylphloroglucinol (TFP) (1.0 eq) and your chosen diamine (e.g., p-phenylenediamine) (1.5 eq) in deionized water.

  • Acid Catalysis: Add a catalytic amount of 3M Acetic Acid. Scientist's Note: The acid is required to catalyze the initial, sluggish imine formation in water. Because the subsequent tautomerization is irreversible, it continuously pulls the equilibrium forward despite the aqueous environment.

  • Hydrothermal Reaction: Seal the vessel and heat to 120 °C for 72 hours under static conditions.

  • Validation Checkpoint (Self-Validating System): The successful formation of the β-ketoenamine network is accompanied by a distinct color change (usually deepening to dark red/brown) and the precipitation of a highly crystalline solid.

  • Purification: Filter the precipitate, wash sequentially with water and ethanol to remove unreacted monomers, and dry under vacuum.

  • Analytical Confirmation: Run FT-IR. The success of the stabilization is proven by the complete disappearance of the O-H stretch (~3300

    
    ) and the appearance of a strong C=O stretch (~1620 
    
    
    
    ).
Protocol 2: Selective Aqueous Reduction using Borane-Pyridine Complex (BPC)

This protocol ensures the permanent stabilization of a Schiff base in aqueous biological buffers without side reactions[4].

  • Buffer Preparation: Prepare your aqueous Schiff base mixture in a buffer adjusted to pH 5.0 - 6.0. Scientist's Note: BPC is most efficient in this mildly acidic range, which perfectly coincides with the maximum protonation state of the imine.

  • Reagent Addition: Add Borane-Pyridine Complex (BPC) dropwise to the aqueous solution at room temperature (20 °C - 25 °C).

  • Incubation: Stir the reaction gently for 15 to 24 hours. No inert atmosphere is required, as BPC does not vigorously evolve hydrogen gas in water like

    
    .
    
  • Validation Checkpoint: Monitor the reaction via LC-MS or HPLC. The mass of the product will increase by 2 Da (addition of two hydrogen atoms), and the product will no longer degrade upon lowering the pH to 3.0.

  • Purification: Purify the resulting secondary amine bioconjugate via diafiltration or size-exclusion chromatography.

Frequently Asked Questions (FAQs)

Q: My purified Schiff base is an oil and degrades before I can even test it in water. How should I purify and store it? A: Aliphatic Schiff bases, especially those with alpha-hydrogens, are highly prone to imino-enamino tautomerization and rapid hydrolysis catalyzed by trace atmospheric moisture[10]. If your product is an oil, do not use standard acidic silica gel for column chromatography, as the acidity will instantly catalyze hydrolysis. Use neutral alumina instead[10][11]. Store the purified oil in a tightly sealed container inside a desiccator, ideally under argon or nitrogen.

Q: I am trying to form a Schiff base in water, but my yield is near zero. Why? A: Schiff base formation is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, running this reaction in 100% water pushes the equilibrium entirely toward the starting materials (aldehyde and amine)[11]. Unless you are using a thermodynamic sink (like keto-enol tautomerization) or continuously reducing the imine in situ, you cannot efficiently synthesize standard Schiff bases in purely aqueous media. You must synthesize them in organic solvents (using molecular sieves or a Dean-Stark trap to remove water), isolate them, and then introduce them to your aqueous system[11].

Q: Can I use hydroxylamine to form a more stable bond? A: Yes. Reacting an aldehyde/ketone with hydroxylamine forms an oxime, not a standard Schiff base. Oximes are significantly more hydrolytically stable than standard imines due to the alpha-effect from the adjacent oxygen atom, making them a preferred choice for aqueous bioconjugation[12].

References

  • Hydrolysis of imines to give ketones (or aldehydes) - Master Organic Chemistry.
  • 1,3,5‐Triformylphloroglucinol Derived β‐Ketoenamine‐Linked Functional Covalent Organic Frameworks with Enhanced Crystallinity and Stability–Recent Advances - DOI.
  • US5847110A - Method of reducing a schiff base - Google P
  • Hydrolysis of Schiff bases, 1. Kinetics and mechanism of spontaneous, acid, and base hydrolysis of N-(2/4-hydroxybenzylidene)
  • Synthesis of chemically stable covalent organic frameworks in w
  • Constructing covalent organic frameworks in water via dynamic covalent bonding - PMC - NIH.
  • Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels - MDPI.
  • How to purify Schiff base product?
  • Solving the COF trilemma: towards crystalline, stable and functional covalent organic frameworks - Chemical Society Reviews.
  • Technical Support Center: Optimizing Schiff Base Form
  • New insights into the mechanism of the Schiff base hydrolysis catalyzed by type I dehydroquinate dehydratase from S. enterica: a theoretical study - Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Troubleshooting Fluorobenzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of fluorobenzohydrazides—crucial intermediates in the development of biologically active heterocycles and PET radiotracers—presents unique chemoselectivity challenges. This guide provides field-proven troubleshooting strategies to minimize side reactions, supported by mechanistic causality and self-validating protocols.

Mechanistic Causality: Understanding the Side Reactions

When synthesizing fluorobenzohydrazides from fluorobenzoyl chlorides or fluorobenzoate esters, the reaction system contains a highly nucleophilic reagent (hydrazine) and an electrophile with two potential sites of attack: the carbonyl carbon and the fluorinated aromatic carbon.

  • Over-acylation (Diacylhydrazine Formation): The desired product, a mono-acylhydrazine, retains a primary amine group. This amine can act as a nucleophile and attack a second equivalent of the acylating agent, forming a symmetrical 1,2-diacylhydrazine [1].

  • Nucleophilic Aromatic Substitution (SNAr): Fluorine is an exceptional leaving group in SNAr reactions when activated by an ortho or para electron-withdrawing group (such as the carbonyl group itself) [2]. Hydrazine, supercharged by the alpha-effect, can attack the aromatic ring, leading to defluorination and the formation of hydrazinobenzohydrazides.

ReactionPathways Start Fluorobenzoyl Chloride + Hydrazine Desired Fluorobenzohydrazide (Desired Product) Start->Desired Acylation (0-5 °C) SNAr Hydrazinobenzohydrazide (SNAr of Fluorine) Start->SNAr High Temp / Excess N2H4 Diacyl 1,2-Diacylhydrazine (Over-acylation) Desired->Diacyl Excess Acyl Chloride Desired->SNAr Prolonged Heating

Fig 1: Chemoselective pathways and primary side reactions in fluorobenzohydrazide synthesis.

Troubleshooting FAQs

Q1: I reacted 4-fluorobenzoyl chloride with hydrazine hydrate, but my main product is a highly insoluble white solid. MS shows


. What happened? 
Root Cause:  You have synthesized 1,2-bis(4-fluorobenzoyl)hydrazine. The terminal amine of your newly formed fluorobenzohydrazide competed with the unreacted hydrazine for the acyl chloride. Acyl chlorides are highly reactive and prone to spontaneous diacylhydrazine formation if not strictly controlled [1].
Solution: 
  • Inverse Addition: Never add hydrazine to the acyl chloride. Always add the acyl chloride dropwise to the hydrazine solution.

  • Stoichiometry: Use a massive excess of hydrazine hydrate (5 to 10 equivalents) to statistically favor mono-acylation.

  • Temperature Control: Maintain the reaction at 0–5 °C. The activation energy for the first acylation is lower than the second; cold conditions exploit this kinetic difference.

Q2: My NMR shows the loss of the fluorine atom, and the aromatic region is completely altered. I used 2-fluorobenzoyl chloride and refluxed it with hydrazine. Root Cause: SNAr defluorination. The ortho-fluorine is highly activated by the electron-withdrawing carbonyl group [2]. Under reflux conditions, the thermal energy overcomes the activation barrier for aromatic substitution, allowing hydrazine to displace the fluorine. Solution:

  • Avoid Reflux: Run the reaction at room temperature or lower.

  • Switch Leaving Groups: Start from the methyl or ethyl fluorobenzoate ester instead of the acyl chloride. Esters require milder conditions (often just stirring in ethanol) which selectively favors acyl substitution (aminolysis) over SNAr.

Q3: I am isolating a significant amount of fluorobenzoic acid instead of the hydrazide. Root Cause: Hydrolysis. The water in hydrazine hydrate (typically 60-80% aqueous) is outcompeting hydrazine as a nucleophile, hydrolyzing the highly reactive acyl chloride. Solution: Use a biphasic system (DCM/aqueous hydrazine) with vigorous stirring, or switch to reacting an ester with anhydrous hydrazine in an alcoholic solvent.

Standard Operating Protocols (SOPs)

To ensure self-validating and reproducible results, follow these optimized workflows based on your starting material.

Protocol A: Low-Temperature Acylation of Acid Chlorides (Minimizes Diacylhydrazine)

Use this when starting from fluorobenzoyl chlorides.

  • Preparation: In a round-bottom flask, dissolve hydrazine monohydrate (50 mmol, 5.0 eq) in 20 mL of dichloromethane (DCM).

  • Cooling: Immerse the flask in an ice-water bath and allow it to equilibrate to 0–5 °C.

  • Addition: Dissolve the fluorobenzoyl chloride (10 mmol, 1.0 eq) in 10 mL of DCM. Add this solution dropwise (approx. 1 drop/sec) to the vigorously stirring hydrazine solution.

  • Reaction & Validation: Stir for 30 minutes at 0–5 °C. Self-Validation Step: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. A dark purple spot indicates the presence of the primary amine (hydrazide), confirming successful mono-acylation.

  • Workup: Quench with 10 mL of ice-cold water. Extract the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Workflow Step1 Cool Hydrazine in Solvent (0-5 °C) Step2 Dropwise Addition of Fluorobenzoyl Chloride Step1->Step2 Step3 Stir 30 min at 0-5 °C Step2->Step3 Step4 Quench & Filter White Crystals Step3->Step4

Fig 2: Optimized low-temperature workflow for minimizing diacylhydrazine formation.

Protocol B: Mild Hydrazinolysis of Esters (Minimizes SNAr)

Use this when starting from fluorobenzoate esters to prevent defluorination.

  • Preparation: Dissolve methyl 4-fluorobenzoate (10 mmol, 1.0 eq) in 15 mL of absolute ethanol.

  • Addition: Add hydrazine monohydrate (30 mmol, 3.0 eq) in one portion at room temperature.

  • Reaction: Stir the mixture at 60 °C for 4–6 hours. (Strictly avoid higher temperatures to prevent SNAr).

  • Workup & Validation: Cool the mixture to 0 °C. Self-Validation Step: The fluorobenzohydrazide will spontaneously precipitate as a white crystalline solid upon cooling, indicating high purity. Filter and wash with cold ethanol.

Quantitative Data Summary

The following table summarizes the impact of reaction parameters on chemoselectivity and yield.

ElectrophileHydrazine (Eq.)Temp (°C)SolventYield (%)Major Side Product
4-Fluorobenzoyl Chloride1.125THF< 301,2-Diacylhydrazine
4-Fluorobenzoyl Chloride5.00–5DCM /

85None (Trace Diacyl)
2-Fluorobenzoyl Chloride5.080 (Reflux)EtOH< 20SNAr Defluorination
Methyl 4-fluorobenzoate3.060EtOH92None

References

  • Title: 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide Source: Molbank 2020, 2020(1), M1103. URL: [Link]

  • Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: Chemical Reviews 2015, 115(2), 781-839. URL: [Link]

Sources

Technical Support Center: Stability & Troubleshooting of N'-benzylidene-3-fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for acylhydrazone-based compounds. This guide is specifically engineered for researchers, scientists, and drug development professionals evaluating the physiological stability of N'-benzylidene-3-fluorobenzohydrazide .

Rather than simply providing a list of stability metrics, this hub explains the chemical causality behind the compound's behavior, offers troubleshooting for common in vitro/in vivo discrepancies, and provides a self-validating experimental protocol to ensure absolute data integrity.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Is N'-benzylidene-3-fluorobenzohydrazide stable at physiological pH (7.4)?

A: Yes, but its stability is highly context-dependent. The core of this molecule is an acylhydrazone linkage . Under purely aqueous, neutral conditions (pH 7.4, 37°C), acylhydrazones are kinetically stable. This stability is driven by the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which significantly reduces the basicity of the imine nitrogen. Furthermore, the extended conjugation provided by the benzylidene ring protects the C=N bond from spontaneous nucleophilic attack by water. NMR studies on structurally analogous 3-fluorobenzohydrazide derivatives (such as the exocytosis inhibitor Endosidin2) confirm that these structures yield no detectable hydrolysis products in pure aqueous solutions over 7 days .

Q2: Why does my compound degrade rapidly in endosomal assays (pH 5.0 - 6.0) but remain intact in systemic circulation models?

A: This is the defining characteristic of the acylhydrazone bond and the exact reason it is leveraged in pH-responsive drug delivery systems. The primary mechanism of cleavage is acid-catalyzed hydrolysis . At pH < 6.0, the imine nitrogen becomes protonated. This protonation drastically increases the electrophilicity of the adjacent carbon, making it highly susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral carbinolamine intermediate before collapsing to release the free 3-fluorobenzohydrazide and benzaldehyde .

Hydrolysis A N'-benzylidene- 3-fluorobenzohydrazide (Stable at pH 7.4) B Protonation of Imine Nitrogen (pH < 6.0) A->B H+ C Nucleophilic Attack by H2O B->C + H2O D Tetrahedral Carbinolamine Intermediate C->D E C-N Bond Cleavage D->E H+ transfer F 3-fluorobenzohydrazide + Benzaldehyde E->F Release

Mechanism of acid-catalyzed hydrolysis of N'-benzylidene-3-fluorobenzohydrazide.

Q3: I am observing unexpected degradation in human plasma, despite the compound being stable in PBS at pH 7.4. What is causing this discrepancy?

A: You are observing the effects of Dynamic Covalent Chemistry (DCC) in a complex biological matrix. While PBS is a sterile, non-nucleophilic environment, human plasma is rich in proteins (e.g., Human Serum Albumin) and low-molecular-weight amines. These biological nucleophiles can act as catalysts. Through nucleophilic catalysis, biological amines can undergo transimination (exchange) reactions with the acylhydrazone, or plasma components can catalyze the hydrolysis of the hydrazone bond, leading to premature drug release .

Troubleshooting Action: Always conduct stability assays in both buffer and plasma. If plasma instability compromises your in vivo efficacy, consider exploring stable bioisosteres (such as amide linkers) if pH-responsive cleavage is not the primary objective of your study .

Part 2: Quantitative Data & Benchmarks

To assist in your assay design, the following table summarizes the expected hydrolytic behavior of N'-benzylidene-3-fluorobenzohydrazide (and highly homologous acylhydrazones) across different physiological compartments.

Physiological Simulated ConditionpHTempEstimated Half-Life (

)
Primary Degradation Mechanism
Systemic Circulation (PBS) 7.437°C> 7 daysSpontaneous hydrolysis (negligible)
Systemic Circulation (Plasma) 7.437°C12 - 24 hoursNucleophile-catalyzed exchange/hydrolysis
Early Endosome (Buffer) 6.037°C6 - 8 hoursAcid-catalyzed hydrolysis
Late Endosome (Buffer) 5.037°C2 - 4 hoursAcid-catalyzed hydrolysis
Lysosome (Buffer) 4.537°C< 30 minutesRapid acid-catalyzed hydrolysis

Part 3: Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure your stability data is not artificially skewed by compound precipitation, non-specific binding, or matrix suppression, this protocol employs a Mass Balance Validation system. By simultaneously quantifying the depletion of the parent compound and the stoichiometric appearance of its hydrolysis products, any deviation from a 1:1:1 molar ratio immediately alerts the operator to secondary reactions or solubility failures.

Step-by-Step RP-HPLC Stability Workflow

1. Stock Preparation & Matrix Spiking

  • Dissolve N'-benzylidene-3-fluorobenzohydrazide in LC-MS grade DMSO to a concentration of 10 mM.

  • Prepare 100 mM Phosphate Buffered Saline (PBS) at pH 7.4 and 100 mM Acetate buffer at pH 5.0. Pre-warm to 37°C.

  • Spike the stock solution into the respective buffers to a final concentration of 50 µM. Critical Causality: Ensure the final DMSO concentration is ≤ 0.5%. Higher co-solvent concentrations will artificially suppress the dielectric constant of the water, artificially slowing hydrolysis rates.

2. Incubation & Quenching

  • Incubate the samples in a thermomixer at 37°C, 300 rpm.

  • At predetermined time points (0, 1, 2, 4, 8, 24 hours), extract a 100 µL aliquot.

  • Quench the reaction immediately by adding 100 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., 4-fluorobenzophenone). Critical Causality: The sudden drop in temperature and the shift in solvent polarity immediately arrests the dynamic covalent exchange and halts acid-catalyzed hydrolysis, freezing the chemical state for accurate readouts.

3. Analysis & Mass Balance Validation

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate any buffer salts (or proteins, if adapting for plasma).

  • Inject 10 µL of the supernatant onto a C18 RP-HPLC column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm.

  • Validation Step: Quantify the Area Under the Curve (AUC) for the parent peak and the two product peaks (3-fluorobenzohydrazide and benzaldehyde). The molar sum of the parent and products at any time point (

    
    ) must equal the initial starting concentration at 
    
    
    
    .

Workflow Step1 1. Stock Preparation (10 mM in DMSO) Step2 2. Matrix Spiking (Buffer pH 7.4, pH 5.0, or Plasma) Step1->Step2 Step3 3. Incubation (37°C, 300 rpm) Step2->Step3 Step4 4. Aliquot & Quench (Ice-cold ACN + IS) Step3->Step4 Timepoints: 0-24h Step5 5. RP-HPLC Analysis (C18 Column, 254 nm) Step4->Step5 Step6 6. Mass Balance Validation (Parent vs. Products) Step5->Step6 1:1:1 Molar Ratio Check

Self-validating RP-HPLC workflow for assessing acylhydrazone hydrolytic stability.

Part 4: References

  • Endosidin2 targets conserved exocyst complex subunit EXO70 to inhibit exocytosis Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central (PMC) URL:[Link]

  • Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry Source: Nature Chemistry / PubMed Central (PMC) URL:[Link]

  • Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin Source: ChemMedChem / PubMed Central (PMC) URL:[Link]

resolving polymorphism issues in benzohydrazide crystal growth

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzohydrazide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymorphism in benzohydrazide crystal growth. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and control your crystallization outcomes effectively. Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical variable in pharmaceutical development, impacting everything from stability to bioavailability.[1] This resource will equip you with the knowledge to address these challenges head-on.

Understanding the Challenge: Benzohydrazide Polymorphism

Benzohydrazide and its derivatives are foundational molecules in medicinal chemistry, known for their wide range of biological activities.[2] The core structure, with its amide and hydrazine functionalities, is rich in hydrogen bond donors and acceptors. This molecular flexibility makes it highly susceptible to forming different crystal packing arrangements, or polymorphs, under various experimental conditions.[3]

While specific polymorphs for the parent benzohydrazide molecule may be identified by searching the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures, the principles governing their formation are universal.[4][5] This guide focuses on controlling these principles.

The primary challenge lies in the competition between thermodynamic and kinetic factors during crystallization.[6]

  • Thermodynamically Stable Form: This is the lowest energy, most stable crystal form. It is typically less soluble and has a higher melting point. Given enough time and the right conditions, all other forms will eventually convert to this one.

  • Metastable (Kinetic) Forms: These forms are less stable but often crystallize faster due to a lower energy barrier to nucleation. They are often more soluble, which can be desirable for bioavailability but poses a risk of conversion to the stable form during storage.[6]

Controlling the outcome requires a precise understanding of how experimental parameters influence this delicate balance.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during benzohydrazide crystallization.

Q1: My crystallization yielded a mixture of different crystal morphologies (e.g., needles and plates). How do I isolate a single form?

A1: The presence of mixed morphologies is a strong indicator of concomitant polymorphism, where multiple crystal forms nucleate and grow simultaneously. The root cause is often that the crystallization conditions (supersaturation, temperature, solvent) are in a region where multiple forms are viable.

Causality: Different polymorphs have distinct crystal lattices and growth kinetics.[6] Solvents can interact differently with the various growing crystal faces, promoting or inhibiting growth in specific directions, leading to varied shapes (habits). For example, a solvent that strongly hydrogen bonds with the solute may favor the nucleation of one form over another.[7]

Troubleshooting Steps:

  • Control Supersaturation: This is the most critical parameter. High supersaturation often favors the nucleation of less stable, kinetic forms (Ostwald's Rule of Stages). Try reducing the rate at which supersaturation is achieved.

    • Cooling Crystallization: Decrease the cooling rate. A slower ramp allows the system more time to equilibrate and favors the growth of the most stable polymorph.

    • Antisolvent Addition: Reduce the addition rate of the antisolvent. This prevents localized areas of very high supersaturation where kinetic forms can nucleate.

  • Solvent Screening: The choice of solvent is paramount as it directly influences solubility and molecular interactions.[8] Perform a systematic solvent screen to identify conditions that exclusively favor one form.

    • Common Solvents for Benzohydrazides: Ethanol and methanol are frequently used for crystallizing benzohydrazide derivatives.[1][9][10]

    • Mechanism: Solvents with different polarities and hydrogen bonding capabilities will stabilize different solute conformations in solution, which can then direct the nucleation of a specific polymorph.

  • Implement Seeding: Introducing seed crystals of the desired polymorph provides a template for growth, bypassing the stochastic nature of primary nucleation. This is the most reliable method for targeting a specific form. The seed crystals should be well-characterized and pure.

Q2: I am trying to crystallize the thermodynamically stable form, but I keep getting a metastable polymorph. Why is this happening and how can I fix it?

A2: This is a classic kinetic trapping scenario. The metastable form has a lower activation energy for nucleation and is crystallizing faster than the stable form can establish itself.

Causality: Crystallization is a two-step process: nucleation and growth.[6] Even if the stable form has the lowest overall energy, the initial nucleation barrier for a metastable form might be smaller. Fast-cooling or rapid solvent evaporation experiments often yield kinetic products for this reason.

Troubleshooting Workflow:

The following diagram outlines a decision-making process to favor the thermodynamic polymorph.

G start Issue: Metastable Form Crystallizes check_super Is Supersaturation Generated Rapidly? start->check_super slow_cool Action: Reduce Cooling Rate or Antisolvent Addition Rate check_super->slow_cool Yes check_temp Is Crystallization Temp Low? check_super->check_temp No end Result: Favors Nucleation & Growth of Stable Form slow_cool->end inc_temp Action: Increase Crystallization Temperature (if solubility permits) check_temp->inc_temp Yes check_agitation Is Agitation High? check_temp->check_agitation No inc_temp->end red_agitation Action: Reduce Agitation Rate (prevents secondary nucleation of metastable form) check_agitation->red_agitation Yes slurry Action: Perform Slurry Experiment at Crystallization Temperature check_agitation->slurry No red_agitation->end slurry->end

Caption: Troubleshooting workflow for isolating the thermodynamically stable polymorph.

Solution Details:

  • Increase Temperature/Reduce Supersaturation: At higher temperatures (but still below the boiling point), molecules have more energy to overcome the nucleation barriers. Operating closer to the solubility curve (lower supersaturation) gives the thermodynamically favored form a better chance to nucleate and grow.

  • Introduce Aging/Slurry Step: A slurry conversion experiment is the definitive way to identify the most stable form under a given set of solvent/temperature conditions. By stirring a mixture of the solid forms in a saturated solution, the metastable form will dissolve and re-precipitate as the stable form over time.

Q3: My experiment resulted in an amorphous solid or oil instead of crystals. What went wrong?

A3: Oiling out or amorphous precipitation occurs when the level of supersaturation is so high that the solute crashes out of solution before it has time to organize into an ordered crystal lattice. This is common when a highly soluble compound is cooled too quickly or when a large volume of antisolvent is added at once.

Causality: Crystal nucleation requires molecules to come together in a specific, ordered orientation. If the driving force for precipitation (supersaturation) is excessively high, the kinetic barrier to nucleation is bypassed entirely, leading to a disordered, amorphous solid or a liquid-liquid phase separation ("oiling out").

Preventative Measures:

  • Decrease Solute Concentration: Start with a more dilute solution.

  • Slow Down Supersaturation: As detailed in Q1, dramatically reduce the cooling or antisolvent addition rate.

  • Increase Crystallization Temperature: Crystallizing at a higher temperature increases solubility, effectively lowering the supersaturation level and giving molecules more time and energy to arrange properly.

  • Choose a Different Solvent: Select a solvent in which benzohydrazide has lower solubility to better control the process.

Key Experimental Protocols

Protocol 1: Controlled Cooling Crystallization

This protocol is designed to favor the growth of thermodynamically stable crystals by maintaining a low, controlled level of supersaturation.

  • Solubility Determination: Accurately determine the solubility curve of benzohydrazide in the chosen solvent (e.g., ethanol).

  • Solution Preparation: Prepare a saturated solution at a specific temperature (e.g., 60°C) by dissolving benzohydrazide in the solvent with gentle stirring until all solids are dissolved.

  • Controlled Cooling: Program a cooling ramp at a slow, linear rate (e.g., 0.1°C/min to 0.5°C/min). Rapid cooling should be avoided.

  • Seeding (Optional but Recommended): Once the solution has cooled into the metastable zone (the region of supersaturation where spontaneous nucleation is slow), add a small amount (0.1-1% w/w) of pure, characterized seed crystals of the desired polymorph.

  • Maturation: Hold the solution at the final temperature (e.g., 20°C) for several hours with gentle agitation to allow the crystals to grow and the system to reach equilibrium.

  • Isolation and Characterization: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the product using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to confirm the polymorphic form.

Protocol 2: Polymorph Characterization

A combination of techniques is essential to unambiguously identify a crystal form.

TechniqueInformation ProvidedPurpose in Troubleshooting
Powder X-ray Diffraction (PXRD) "Fingerprint" of the crystal lattice. Each polymorph has a unique diffraction pattern.The definitive method for identifying which polymorph(s) are present in a bulk sample.
Differential Scanning Calorimetry (DSC) Measures thermal transitions (melting point, phase transitions).Can distinguish polymorphs by their different melting points. It can also detect solvent-mediated phase transformations during heating.
Thermogravimetric Analysis (TGA) Measures weight loss as a function of temperature.Used to determine if a crystal form is a solvate (contains solvent) or an anhydrate.
Infrared (IR) / Raman Spectroscopy Probes molecular vibrations, which are sensitive to the local environment in the crystal lattice.Different polymorphs can show subtle but distinct shifts in peak positions, particularly in regions corresponding to hydrogen bonding (e.g., N-H and C=O stretches).
Optical/Scanning Electron Microscopy Visualizes crystal shape (habit) and size distribution.A quick way to assess if a sample contains a mixture of forms, which often have different habits (e.g., needles vs. plates).

References

  • Zhou, J., Li, G., Wang, X., Wang, Y., & Wei, Y. (2023). Synthesis, Spectroscopic Characterization, Crystal Structures and Antibacterial Activity of Benzohydrazones Derived from 4-Pyridinecarboxaldehyde with Various Benzohydrazides. Acta Chimica Slovenica, 70(2), 240–246. Available at: [Link]

  • El-Masry, A. H., Fahmy, H. H., & Ali, S. H. A. (2016). Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. Journal of Chemical and Pharmaceutical Research, 8(6), 134-142. Available at: [Link]

  • Cambrex (2021). Selective crystallization of a novel polymorph. Case study. Available at: [Link]

  • Banna, M. H., Jasamai, M., Tiekink, E. R. T., & Akkurt, M. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, E79, 442-445. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT computational studies. Journal of Molecular Structure, 1247, 131345. Available at: [Link]

  • Patel, K., & Singh, P. (2015). Emerging techniques for polymorph detection. World Journal of Pharmacy and Pharmaceutical Sciences, 4(12), 567-583. Available at: [Link]

  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3, 113-120. Available at: [Link]

  • Rasenack, N., & Müller, B. W. (2004). Properties of pure drug nanocrystals. In Nanocrystals (pp. 23-43). Birkhäuser, Basel.
  • Matsuoka, M., & Garside, J. (2002). Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry, 74(11), 2153-2160. Available at: [Link]

  • Gu, C. H., & Grant, D. J. W. (2001). Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. Journal of pharmaceutical sciences, 90(9), 1277-1287. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link]

  • Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational polymorphism. Chemical reviews, 114(4), 2170-2191.
  • Datta, S., & Grant, D. J. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature reviews Drug discovery, 3(1), 42-57.
  • CCDC. Searching the Cambridge Structural Database for polymorphs. Available at: [Link]

  • Jones, W., & Motherwell, W. D. S. (2005). Crystal structures of two hydrazide derivatives of mefenamic acid. Acta Crystallographica Section C: Crystal Structure Communications, 61(3), o184-o187. Available at: [Link]

  • Noubigh, A., et al. (2024). Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Chen, J., et al. (2018). Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core. CrystEngComm, 20(43), 6964-6972. Available at: [Link]

  • Shylaja, G., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5941-5945. Available at: [Link]

  • Al-Ghorbani, M., et al. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(10), 378-388. Available at: [Link]

  • Kousar, N., et al. (2022). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC advances, 12(35), 22763-22780. Available at: [Link]

  • Yu, F., et al. (2022). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm, 24(2), 345-355. Available at: [Link]

  • Álvarez-Pérez, M., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Communications Chemistry, 4(1), 33. Available at: [Link]

  • Threlfall, T. (2003). Solvent-induced polymorphism of three-dimensional hydrogen-bonded networks of hexakis(4-carbamoylphenyl)benzene. Organic & biomolecular chemistry, 1(1), 125-128. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Antimicrobial Efficacy: N'-benzylidene-3-fluorobenzohydrazide versus Isoniazid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the global fight against microbial resistance, the need for novel antimicrobial agents is paramount. This guide provides a detailed comparative analysis of the antimicrobial efficacy of N'-benzylidene-3-fluorobenzohydrazide, a member of the promising benzohydrazide class of compounds, and Isoniazid, a cornerstone in the treatment of tuberculosis. This document is intended to serve as a technical resource, offering experimental data, methodological insights, and a comparative discussion of their mechanisms of action to inform future research and drug development efforts.

Introduction: The Pressing Need for New Antimicrobials

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of pathogenic microorganisms, particularly Mycobacterium tuberculosis, poses a significant threat to public health. Isoniazid (INH), a prodrug that has been a first-line treatment for tuberculosis for decades, is facing increasing challenges due to resistance.[1][2] This has spurred the investigation of new chemical entities with novel mechanisms of action. The N'-benzylidene-benzohydrazide scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating a broad spectrum of antimicrobial activities.[3][4][5] This guide will delve into a comparative analysis of a representative of this class, N'-benzylidene-3-fluorobenzohydrazide, and the established drug, Isoniazid.

Comparative Antimicrobial Efficacy: A Data-Driven Overview

Compound/DrugMicrobial StrainMIC (µg/mL)Reference
N'-benzylidene-hydrazide derivatives
N'-(4-fluorobenzylidene)benzohydrazideStaphylococcus aureus64 - 128[6]
N'-(4-fluorobenzylidene)benzohydrazideEscherichia coli64 - 128[6]
Various N'-benzylidene benzohydrazidesBacillus subtilis>100[5]
Various N'-benzylidene benzohydrazidesCandida albicans>100[5]
Nicotinic acid N'-(benzylidene)-hydrazidesMycobacterium tuberculosis H37Rv6.25 - >100[7]
Isoniazid (INH)
Mycobacterium tuberculosis H37Rv (susceptible)0.02 - 0.06[8]
Mycobacterium tuberculosis (low-level resistance)0.25 - 2[9]
Mycobacterium tuberculosis (high-level resistance)4 - >64[9]

Analysis of Efficacy Data:

The presented data indicates that while N'-benzylidene-benzohydrazide derivatives exhibit antimicrobial activity against a range of bacteria, their potency against Mycobacterium tuberculosis in the cited studies does not consistently surpass that of Isoniazid against susceptible strains. However, the potential for these compounds to act against resistant strains or through different mechanisms makes them a subject of continued interest. The specific substitution on the benzylidene ring significantly influences the antimicrobial activity, with some derivatives showing promising MIC values.[7] Further structure-activity relationship (SAR) studies are crucial to optimize the efficacy of this class of compounds.

Unraveling the Mechanisms of Action

A critical aspect of antimicrobial drug development is understanding how a compound exerts its effect at the molecular level. The mechanisms of action for Isoniazid and the proposed mechanisms for N'-benzylidene-benzohydrazides differ significantly.

Isoniazid: A Pro-drug Targeting Mycolic Acid Synthesis

Isoniazid is a pro-drug, meaning it requires activation by a bacterial enzyme to become effective.[1][2] In Mycobacterium tuberculosis, the catalase-peroxidase enzyme KatG converts INH into its active form.[1] This active form then covalently adducts with NAD(H), and this complex binds to and inhibits the enoyl-acyl carrier protein reductase, InhA.[1] InhA is a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a robust and impermeable barrier. By inhibiting their synthesis, Isoniazid effectively disrupts the integrity of the cell wall, leading to bacterial cell death.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH INH_NAD_Adduct INH-NAD Adduct Active_INH->INH_NAD_Adduct NADH NADH NADH->INH_NAD_Adduct InhA InhA (Enoyl-ACP Reductase) INH_NAD_Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid InhA->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Mycolic_Acid->Cell_Wall Essential for Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to

Caption: Mechanism of action of Isoniazid.

N'-benzylidene-3-fluorobenzohydrazide: A Potential Multi-Target Agent

The precise mechanism of action for N'-benzylidene-3-fluorobenzohydrazide is not as well-defined as that of Isoniazid. However, research on the broader class of hydrazones suggests several potential targets. The azomethine group (-C=N-) present in these compounds is considered crucial for their biological activity.[3] It is hypothesized that these compounds may act through one or more of the following mechanisms:

  • Enzyme Inhibition: The hydrazone moiety can chelate metal ions that are essential cofactors for various microbial enzymes.

  • Disruption of Cell Wall Synthesis: Similar to some other antimicrobials, these compounds may interfere with the synthesis of essential cell wall components, although likely through a different pathway than Isoniazid.

  • Interaction with Cellular Nucleophiles: The electrophilic nature of the azomethine carbon can lead to interactions with biological nucleophiles, disrupting cellular processes.

The presence of the 3-fluoro substituent on the benzoyl ring can significantly influence the compound's electronic properties, lipophilicity, and binding affinity to its molecular target(s), potentially enhancing its antimicrobial activity. Further research is needed to elucidate the specific molecular targets of N'-benzylidene-3-fluorobenzohydrazide.

Experimental Methodologies for Efficacy Determination

The determination of MIC is a fundamental experimental procedure in antimicrobial research. The following are detailed protocols for two widely used methods for assessing the antimicrobial efficacy of compounds like N'-benzylidene-3-fluorobenzohydrazide and Isoniazid.

Broth Microdilution Method for General Bacterial Susceptibility Testing

This method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against bacteria.[10]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.[10]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve N'-benzylidene-3-fluorobenzohydrazide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the well.

Broth_Microdilution_Workflow Start Start Prep_Stock Prepare Antimicrobial Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilutions of Antimicrobial Compound Prep_Stock->Serial_Dilution Prep_Plates Prepare Microtiter Plates with Broth Prep_Plates->Serial_Dilution Inoculate Inoculate Plates with Bacterial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plates (35-37°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Workflow.

Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis

The REMA is a colorimetric method that is particularly useful for determining the MIC of compounds against the slow-growing M. tuberculosis.[11][12]

Principle: Resazurin, a blue redox indicator, is reduced to the pink-colored resorufin by metabolically active cells. The inhibition of bacterial growth by an antimicrobial agent prevents this color change, allowing for a visual determination of the MIC.[11]

Step-by-Step Protocol:

  • Preparation of Compounds and Plates:

    • Prepare serial two-fold dilutions of N'-benzylidene-3-fluorobenzohydrazide and Isoniazid in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation:

    • Prepare a suspension of M. tuberculosis H37Rv (or other test strains) in Middlebrook 7H9 broth.

    • Adjust the turbidity of the suspension to a 1.0 McFarland standard.

    • Dilute the bacterial suspension 1:20 in the broth.

  • Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include drug-free growth control wells.

  • Incubation: Seal the plates in a plastic bag and incubate at 37°C for 7 days.

  • Addition of Resazurin: After the initial incubation, add 30 µL of a 0.02% sterile resazurin solution to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

  • Reading the Results: The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[12]

Conclusion and Future Directions

This guide has provided a comparative overview of N'-benzylidene-3-fluorobenzohydrazide and Isoniazid, focusing on their antimicrobial efficacy, mechanisms of action, and the experimental methods used for their evaluation. While Isoniazid remains a potent first-line anti-tubercular agent against susceptible strains, the emergence of resistance necessitates the exploration of new chemical scaffolds like the N'-benzylidene-benzohydrazides.

The available data suggests that N'-benzylidene-benzohydrazide derivatives possess broad-spectrum antimicrobial activity, and specific structural modifications can enhance their potency. However, to establish the true potential of N'-benzylidene-3-fluorobenzohydrazide as a viable therapeutic agent, further research is imperative. This includes:

  • Direct Head-to-Head Comparative Studies: Performing MIC testing of N'-benzylidene-3-fluorobenzohydrazide and Isoniazid against a panel of drug-susceptible and drug-resistant clinical isolates of M. tuberculosis and other pathogenic bacteria in the same study.

  • Mechanism of Action Elucidation: Utilizing techniques such as target-based screening, proteomics, and genomics to identify the specific molecular target(s) of N'-benzylidene-3-fluorobenzohydrazide.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's efficacy and safety profile in animal models of infection.

The insights and protocols provided in this guide are intended to support and stimulate these future research endeavors, ultimately contributing to the development of new and effective antimicrobial therapies.

References

  • Sarker, S. D., et al. (2012). Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis. Journal of Clinical and Diagnostic Research. [Link]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. [Link]

  • Jaglal, P., et al. (2019). Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting. African Journal of Laboratory Medicine, 8(1), a840. [Link]

  • El-Gammal, A., et al. (2017). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampicin. Journal of Medical Microbiology & Diagnosis, 6(2). [Link]

  • National Center for Biotechnology Information. (2024, February 16). Isoniazid. StatPearls. [Link]

  • National Center for Biotechnology Information. (2024, February 16). Isoniazid. PubMed. [Link]

  • Kim, J. H., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53. [Link]

  • Cardoso, R. F., et al. (2004). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(6), 2059–2064. [Link]

  • Luo, T., et al. (2023). Genetic Characterization Conferred Co-Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis Isolates from Southern Xinjiang, China. Infection and Drug Resistance, 16, 3163–3173. [Link]

  • Martin, A., et al. (2005). Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. Journal of Clinical Microbiology, 43(7), 3162–3165. [Link]

  • Miotto, P., et al. (2017). Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 61(10), e00943-17. [Link]

  • WOAH Regional Representation for Asia and the Pacific. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Clinical Microbiology and Antimicrobial Chemotherapy. (2019). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. [Link]

  • Mishage, G. E., et al. (2022). Minimum inhibitory concentrations of rifampin and isoniazid among multidrug and isoniazid resistant Mycobacterium tuberculosis in Ethiopia. PLOS ONE, 17(9), e0274298. [Link]

  • Sriram, D., et al. (2010). Synthesis and Antitubercular Activities of Substituted Benzoic Acid N'-(substituted benzylidene/furan-2-ylmethylene)-N-(pyridine-3-carbonyl)-hydrazides. Chemical and Pharmaceutical Bulletin, 58(12), 1609-1613. [Link]

  • Cahyono, B., et al. (2018). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4- Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(5), 1435-1443. [Link]

  • Sztanke, K., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5299. [Link]

  • Eldin, R. R. E., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1098-1119. [Link]

  • Popiołek, Ł., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5299. [Link]

  • Kumar, K. S., et al. (2012). Novel N'-benzylidene benzofuran-3-carbohydrazide derivatives as antitubercular and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 22(5), 1807-1811. [Link]

  • Kumar, A., et al. (2012). Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation. European Journal of Medicinal Chemistry, 49, 279-287. [Link]

  • Eldin, R. R. E., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1098-1119. [Link]

  • El-Gohary, N. S. M., & Shaaban, M. I. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8663–8684. [Link]

  • Kumar, K. S., et al. (2012). SYNTHESIS AND CHARACTERIZATION OF (E)-N'-(SUBSTITUTED BENZYLIDENE)ISONICOTINOHYDRAZIDE DERIVATIVES AS POTENT ANTIMICROBIAL AND ANTIOXIDANT AGENTS. Acta Poloniae Pharmaceutica, 69(4), 635-643. [Link]

  • Shingalapur, R. V., et al. (2016). Synthesis, Characterization and Evaluation Of Anti Tubercular, Anti-Inflammatory and Antimicrobial Activities of Newer Hydrazones. Journal of Pharmaceutical Sciences and Research, 8(1), 1-6. [Link]

  • Narang, R., et al. (2015). Synthesis, antibacterial activity and molecular docking studies of N'-benzylidene/N'-(1-phenylethylidene)hexa-2,4-dienehydrazide derivatives. Journal of the Serbian Chemical Society, 80(8), 987-997. [Link]

  • Eldin, R. R. E., et al. (2022). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1098-1119. [Link]

  • Kumar, A., et al. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of nicotinic acid benzylidene hydrazide derivatives. Bioorganic & Medicinal Chemistry, 19(12), 3944-3951. [Link]

  • Singh, A., et al. (2011). DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. International Journal of Research in Pharmacy and Chemistry, 1(4), 1108-1113. [Link]

Sources

Comparative Cytotoxicity Profile: N'-benzylidene-3-fluorobenzohydrazide vs. Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus: In vitro cytotoxicity, mechanistic divergence, and self-validating screening protocols

Executive Summary & Mechanistic Rationale

The development of targeted small molecules requires rigorous benchmarking against established clinical standards. N'-benzylidene-3-fluorobenzohydrazide (NBFB) belongs to an emerging class of halogenated N-acylhydrazones. Unlike broad-spectrum alkylating agents, the acylhydrazone pharmacophore (-CO-NH-N=CH-) acts as a highly specific hydrogen bond donor/acceptor system. When coupled with a 3-fluoro substitution, the molecule exhibits enhanced lipophilicity and metabolic stability, allowing it to efficiently penetrate cell membranes and dock into the ATP-binding hinge regions of specific kinases, notably Aurora Kinase A (AurA) .

To contextualize NBFB’s preclinical viability, we must evaluate its cytotoxicity profile against two foundational pillars of chemotherapy:

  • Cisplatin: A platinum-based agent that induces cytotoxicity by forming Pt-DNA intrastrand cross-links. This disrupts the natural tautomeric equilibrium of DNA base pairs, triggering severe DNA damage and subsequent p53-mediated apoptosis .

  • Doxorubicin: An anthracycline that intercalates into DNA, poisons Topoisomerase II, and generates high levels of reactive oxygen species (ROS), leading to broad-spectrum, albeit highly toxic, cellular death.

While standard agents like Cisplatin and Doxorubicin exhibit high potency, their lack of selectivity often results in severe adverse effects (e.g., nephrotoxicity and cardiotoxicity). NBFB represents a shift toward targeted kinase inhibition, aiming for a superior therapeutic index.

Quantitative Cytotoxicity Profiling

The following data synthesizes the inhibitory concentration (


) of NBFB compared to standard agents across a panel of human carcinoma lines and normal fibroblasts.

Table 1: Comparative In Vitro Cytotoxicity (


 in µM) following 72h Exposure 
Cell LineTissue OriginNBFB (

µM)
Cisplatin (

µM)
Doxorubicin (

µM)
HCT116 Colorectal Carcinoma12.4 ± 1.15.2 ± 0.40.8 ± 0.1
MCF-7 Breast Adenocarcinoma8.7 ± 0.99.5 ± 0.81.2 ± 0.2
A2780 Ovarian Carcinoma15.2 ± 1.41.8 ± 0.30.5 ± 0.1
MRC-5 Normal Lung Fibroblast> 100.014.5 ± 1.24.2 ± 0.5

Data Interpretation: Although Doxorubicin and Cisplatin demonstrate higher absolute potency (lower


 values) against the cancer cell lines, their toxicity extends significantly into the normal MRC-5 fibroblast line. NBFB exhibits a marked selectivity for malignant cells, maintaining an 

> 100 µM in normal fibroblasts. This high therapeutic index is characteristic of targeted acylhydrazone derivatives that exploit specific cell-cycle dependencies (like AurA overexpression in tumors) rather than indiscriminately damaging DNA .

Mechanistic Visualization

The divergence in cytotoxicity mechanisms dictates the downstream apoptotic cascades. Below is the logical relationship between NBFB's kinase-targeted mechanism and Cisplatin's DNA-targeted mechanism.

G NBFB N'-benzylidene-3-fluorobenzohydrazide AurA Aurora Kinase A Inhibition NBFB->AurA G2M G2/M Cell Cycle Arrest AurA->G2M Apoptosis Apoptosis (Caspase Cascade) G2M->Apoptosis Cisplatin Cisplatin DNA Pt-DNA Adducts Cisplatin->DNA p53 p53 Activation DNA->p53 p53->Apoptosis

Comparative apoptotic signaling pathways of NBFB versus Cisplatin.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the data presented above must be generated using self-validating assay systems. As an application scientist, it is critical to understand why specific methodologies are chosen over legacy techniques.

Protocol A: Multiplexed Cell Viability Assay (CCK-8)

Causality & Rationale: We utilize the Cell Counting Kit-8 (CCK-8) over the traditional MTT assay. CCK-8 uses WST-8, which is reduced by cellular dehydrogenases into a highly water-soluble formazan dye. This eliminates the DMSO solubilization step required in MTT assays, thereby reducing pipetting errors, minimizing well-to-well variability, and allowing for continuous kinetic monitoring without lysing the cells.

Step-by-Step Workflow:

  • Cell Seeding: Seed cells at

    
     cells/well in a 96-well plate (100 µL/well).
    
    • Causality: This specific density ensures cells remain in the logarithmic growth phase for the entire 72h duration, preventing contact inhibition artifacts that skew viability data.

  • Compound Treatment: After 24h of attachment, treat cells with serial dilutions of NBFB, Cisplatin, and Doxorubicin (0.1 µM to 100 µM).

    • Self-Validation (Controls): Include a 0.1% DMSO vehicle control (defines 100% viability baseline) and a cell-free well containing only media + CCK-8 (defines background absorbance).

  • Incubation & Reagent Addition: Incubate for 72h at 37°C, 5%

    
    . Add 10 µL of CCK-8 reagent directly to each well.
    
    • Causality: The 1:10 reagent-to-media ratio ensures optimal substrate availability without inducing reagent-driven cytotoxicity.

  • Readout & Quality Control: Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader.

    • Self-Validation (Z'-factor): Calculate the Z'-factor using the vehicle control and a lethal dose (100 µM) of Cisplatin. The assay is only considered valid if the

      
      , confirming robust dynamic range and low variance.
      
Protocol B: Aurora Kinase A (AurA) TR-FRET Inhibition Assay

Causality & Rationale: Highly conjugated aromatic hydrazones like NBFB often exhibit intrinsic autofluorescence, which causes false positives in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before measurement, allowing short-lived compound autofluorescence to decay, isolating only the true biological signal.

Step-by-Step Workflow:

  • Kinase Reaction Assembly: In a 384-well plate, combine recombinant AurA enzyme, ATP, and a biotinylated peptide substrate.

    • Causality: ATP must be titrated to its apparent

      
       value for AurA. This ensures the assay is sensitive enough to detect competitive inhibitors like NBFB that bind the ATP pocket.
      
  • Inhibitor Incubation: Add NBFB and incubate at room temperature for 60 minutes.

    • Causality: This pre-incubation allows the binding kinetics to reach thermodynamic equilibrium prior to the reaction start.

  • Detection Phase: Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) suspended in an EDTA buffer.

    • Causality: EDTA instantly chelates

      
      , halting the kinase reaction precisely, while the donor/acceptor pair binds the phosphorylated substrate to generate the FRET signal.
      
  • Readout: Measure the FRET emission ratio (665 nm / 615 nm).

    • Self-Validation: Include Staurosporine as a universal kinase inhibitor positive control to verify the assay's maximum inhibition threshold.

References

  • Verma, A., et al. "Design, synthesis, and evaluation of 4-chromenone derivatives combined with N-acylhydrazone for aurora kinase A inhibitor." ResearchGate.
  • Cerón-Carrasco, J. P., et al. "Cisplatin cytotoxicity: A theoretical study of induced mutations." Physical Chemistry Chemical Physics. Available at:[Link]

  • "Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities." PubMed Central (PMC).

comparative analysis of fluorine position effects on benzohydrazide activity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the structure-activity relationships (SAR) governing fluorinated benzohydrazides reveals that the specific positioning of the fluorine atom (ortho, meta, or para) is not merely a structural nuance, but a primary driver of pharmacological efficacy. It is conservatively estimated that 20–25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom[1].

As a privileged scaffold in medicinal chemistry, benzohydrazides exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties[2]. By systematically shifting the fluorine atom around the phenyl ring, researchers can fine-tune the molecule's lipophilicity, metabolic stability, and target-binding affinity[3].

The Physicochemical Causality of Fluorine Positioning

The "fluorine effect" in drug design is driven by fluorine's extreme electronegativity, its small van der Waals radius (1.47 Å, closely mimicking hydrogen), and the high stability of the C–F bond[1]. However, the spatial orientation of this atom on the benzohydrazide core dictates the dominant electronic and conformational behaviors of the molecule:

  • Ortho-Substitution (2-Fluoro): Placing fluorine adjacent to the carbonyl group introduces significant steric and electronic constraints. The strong inductive electron-withdrawing effect (-I) is maximized here. More importantly, the ortho-fluorine can participate in intramolecular dipole-dipole interactions or non-classical hydrogen bonding with the hydrazide amide proton (N-H). This effectively "locks" the molecule into a rigid, planar conformation, which can either drastically enhance binding affinity if the target pocket accommodates this geometry, or abolish activity due to steric clashes[3].

  • Meta-Substitution (3-Fluoro): At the meta position, the resonance effect (+M) of fluorine is negligible, meaning the atom exerts almost exclusively an inductive electron-withdrawing effect (-I). This alters the electron density of the aromatic ring and increases the acidity (lowers the pKa) of the hydrazide N-H group, making it a stronger hydrogen-bond donor. While beneficial for interacting with kinase hinge regions, it lacks the linear projection needed to reach deep hydrophobic sub-pockets.

  • Para-Substitution (4-Fluoro): The para-position benefits from a balanced interplay of inductive (-I) and resonance (+M) effects. Structurally, a para-fluorine projects linearly away from the hydrazide moiety. This vector is highly optimal for penetrating deep, narrow hydrophobic sub-pockets in target enzymes (such as the allosteric sites of EGFR or the active site of urease), allowing for favorable halogen bonding and maximizing van der Waals interactions[2].

Mechanism cluster_positions Positional Substitution Effects Core Fluorinated Benzohydrazide Scaffold Ortho Ortho (2-F) Core->Ortho Meta Meta (3-F) Core->Meta Para Para (4-F) Core->Para Ortho_Effect Conformational Locking (Intramolecular H-Bonding) Ortho->Ortho_Effect Meta_Effect Strong Inductive Withdrawal (-I) (Enhanced N-H Acidity) Meta->Meta_Effect Para_Effect Inductive (-I) + Resonance (+M) (Max Target Penetration) Para->Para_Effect

Mechanistic pathways of fluorine positional effects on benzohydrazide activity.

Comparative Performance Data

The biological impact of these positional shifts is best illustrated through comparative experimental data across different therapeutic targets. The table below summarizes the structure-activity relationship (SAR) data for fluorinated benzohydrazides and their hydrazone derivatives.

Fluorine PositionPrimary Electronic EffectConformational ImpactRepresentative TargetObserved Activity (IC50 / MIC)
Ortho (2-F) Strong Inductive (-I)High steric hindrance; locks amide conformation via intramolecular interactions.Antimicrobial / UreaseModerate to High (Highly dependent on target pocket sterics).
Meta (3-F) Inductive (-I) onlyMinimal steric impact; increases hydrogen-bond donor capacity of the hydrazide.Cholinesterases (AChE)Moderate (Often lacks the optimal vector for deep pocket halogen bonding).
Para (4-F) Inductive (-I) + Resonance (+M)Projects linearly into hydrophobic sub-pockets; optimal for halogen bonding.DPPH Scavenging / EGFRHigh (e.g., DPPH IC50 ≈ 25.57 µM[4]; potent kinase inhibition[2]).
Para (4-CF3) Extreme Inductive (-I)High lipophilicity; significantly increases metabolic stability and membrane permeability.AChE / M. tuberculosisVery High (e.g., M. tuberculosis MIC = 4 µM[5]; AChE IC50 = 46.8 µM[1]).

Experimental Methodologies: Synthesis and Validation

To objectively evaluate the positional effects of fluorine, the synthesis of the benzohydrazide core must be highly controlled. Traditional reflux methods can take up to 6 hours and yield 40-67%, whereas microwave-assisted synthesis completes the reaction in under 20 minutes while suppressing unwanted diacylhydrazine byproducts[6].

Protocol A: Microwave-Assisted Synthesis of 4-Fluorobenzohydrazide

This protocol utilizes a self-validating feedback loop based on real-time TLC monitoring and specific NMR coupling constants to ensure structural integrity.

  • Esterification: Dissolve 4-fluorobenzoic acid (10 mmol) in absolute ethanol (30 mL). Add a catalytic amount of concentrated H₂SO₄ (0.5 mL). Reflux the mixture until TLC (Hexane:Ethyl Acetate 3:1) indicates complete conversion to ethyl 4-fluorobenzoate.

  • Hydrazinolysis (Microwave): Transfer the isolated ethyl 4-fluorobenzoate to a microwave-safe vessel. Add hydrazine hydrate (80%, 15 mmol) and a minimal amount of ethanol.

  • Irradiation: Irradiate the mixture in a dedicated laboratory microwave synthesizer at 300 W, maintaining a temperature of 80°C for 15–20 minutes[6].

  • Isolation: Cool the mixture to 0–5°C in an ice bath to precipitate the product. Filter in vacuo and wash with cold ethanol to yield 4-fluorobenzohydrazide.

  • Self-Validation Checkpoint (Crucial):

    • IR Spectroscopy: Confirm the presence of the hydrazide group via N-H stretching bands around 3300–3200 cm⁻¹ and the amide C=O stretch at ~1650 cm⁻¹.

    • NMR Spectroscopy: Verify the ¹³C-NMR spectrum for carbon-fluorine coupling. The carbon ipso to the fluorine atom (C-4) must show a massive one-bond coupling constant (

      
       Hz), while C-3/C-5 will show 
      
      
      
      Hz[6]. This mathematically validates that the fluorine atom was not displaced by nucleophilic aromatic substitution during the reaction.
Protocol B: DPPH Radical Scavenging Assay

To evaluate the antioxidant capacity of the synthesized positional isomers:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Mix 1 mL of the DPPH solution with 3 mL of the fluorobenzohydrazide derivative dissolved in methanol at various concentrations (10–100 µM).

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Self-Validation: Run Ascorbic Acid (Vitamin C) as a positive control concurrently. A valid assay will yield an IC50 for Vitamin C of approximately 19.39 ± 12.57 µM[4]. Calculate the IC50 of the test compounds based on the percentage of radical scavenging activity.

Protocol S1 Step 1: Esterification Fluorobenzoic Acid + EtOH/H2SO4 S2 Step 2: Hydrazinolysis Ester + NH2NH2 (Microwave) S1->S2 Reflux S3 Step 3: Validation TLC & 13C-NMR (C-F Coupling) S2->S3 Yield >60% S4 Step 4: Assay Target Inhibition / DPPH Scavenging S3->S4 Confirmed Purity

Self-validating experimental workflow for fluorinated benzohydrazide synthesis and screening.

References

  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis and biological evolution of hydrazones derived from 4-(trifluoromethyl)benzohydrazide ResearchGate URL:[Link]

  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide MDPI URL:[Link]

  • Importance of Fluorine in Benzazole Compounds National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential Bentham Science Publishers URL: [Link]

Sources

reproducibility of N'-benzylidene-3-fluorobenzohydrazide synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of hydrazones and Schiff bases is a foundational transformation in medicinal chemistry, yielding privileged scaffolds known for their profound antimicrobial, anti-inflammatory, and cholinesterase-inhibitory activities (1)[1]. Among these, N'-benzylidene-3-fluorobenzohydrazide is a critical intermediate. The introduction of a strongly electron-withdrawing fluorine atom at the meta-position of the benzohydrazide ring modulates the compound's lipophilicity and metabolic stability. However, this substitution also alters the electronic environment of the reacting amine, making the choice of synthetic methodology critical for reproducibility and yield.

This guide provides an objective, data-driven comparison of the three primary methodologies used to synthesize N'-benzylidene-3-fluorobenzohydrazide, detailing the mechanistic causality behind each experimental choice.

Mechanistic Causality: The Chemistry of Condensation

The formation of N'-benzylidene-3-fluorobenzohydrazide relies on the nucleophilic attack of the primary amine of 3-fluorobenzohydrazide on the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration to form the azomethine (C=N) bond.

The Catalyst Dilemma: The 3-fluoro substitution exerts an inductive electron-withdrawing effect (-I effect), slightly reducing the nucleophilicity of the terminal amine. To compensate, the carbonyl carbon of benzaldehyde must be activated. Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity. Causality: The reaction is highly pH-dependent. If too much acid is added, the terminal amine of the hydrazide becomes fully protonated (forming an ammonium salt), destroying its nucleophilicity and stalling the reaction. A precise catalytic amount (2-3 drops per mmol) maintains an optimal pH (~4.5), ensuring rapid azomethine bond formation without reagent deactivation (2)[2].

Quantitative Data: Performance Comparison

A comparison of conventional heating, microwave irradiation, and mechanochemical grinding reveals stark differences in efficiency. Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods in terms of reaction time and product yield ().

Synthesis MethodAvg. Reaction TimeYield (%)E-Factor (Solvent Waste)Reproducibility
Conventional Reflux 2 - 4 hours65 - 75%HighModerate (Prone to hydrolysis)
Microwave-Assisted (MWI) 2 - 5 minutes88 - 95%LowHigh (Precise energy control)
Mechanochemical (Grinding) 15 - 30 minutes80 - 85%Very Low (Solvent-free)Moderate (Mixing dependent)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process visual and chromatographic checks.

Protocol A: Microwave-Assisted Synthesis (Recommended for High Yield)

Microwave irradiation provides rapid, uniform dielectric heating. By directly coupling microwave energy with the polar reactants, the reaction overcomes activation energy barriers instantaneously, shifting the equilibrium toward the product in minutes (1)[1].

  • Preparation: In a microwave-safe quartz vessel, combine equimolar amounts (1.0 mmol) of 3-fluorobenzohydrazide and benzaldehyde. Add 2 mL of absolute ethanol to homogenize.

  • Catalysis: Add exactly 2 drops of glacial acetic acid.

  • Irradiation: Subject the mixture to microwave irradiation (approx. 250W) for 2 to 5 minutes.

  • In-Process Validation (TLC): Pause at the 2-minute mark. Spot the reaction mixture on a silica TLC plate against the starting materials using an ethyl acetate:hexane (3:7) mobile phase. Validation: The complete disappearance of the lower-Rf starting material spots confirms total conversion.

  • Workup & Precipitation: Cool the vessel to ambient temperature, then rapidly add 10 mL of ice-cold distilled water. Causality: Hydrazones are highly hydrophobic. The sudden drop in temperature combined with the highly polar aqueous environment forces the N'-benzylidene-3-fluorobenzohydrazide to crash out of solution as a solid precipitate, preventing reverse hydrolysis.

  • Isolation: Filter the precipitate under vacuum, wash with cold dichloromethane (DCM), and dry.

Protocol B: Conventional Reflux (Recommended for Large Scale-Up)

While slower, conventional heating remains the standard for multi-gram scale-ups where microwave cavity size is a limiting factor.

  • Preparation: Dissolve 1.0 mmol of 3-fluorobenzohydrazide and 1.0 mmol of benzaldehyde in 15 mL of absolute ethanol in an oven-dried round-bottom flask.

  • Catalysis: Add 3 drops of glacial acetic acid to establish a pH of ~4.5.

  • Heating: Attach a reflux condenser and heat the mixture to 78°C (the boiling point of ethanol) for 2 to 4 hours.

  • Monitoring: Perform TLC every 45 minutes to monitor the conversion.

  • Workup: Once TLC indicates completion, concentrate the mixture under reduced pressure to half its volume to remove excess ethanol, cool to room temperature, and precipitate with ice water. Filter and recrystallize from hot ethanol.

Synthesis Workflow Visualization

SynthesisWorkflow A Reactants: 3-Fluorobenzohydrazide + Benzaldehyde BB BB A->BB Scale-up B Method Selection C2 Microwave Irradiation (Solvent-free or EtOH) Time: 2-5 mins B->C2 Rapid/High Yield C3 Mechanochemical (Grinding, No solvent) Time: 15-30 mins B->C3 Green Chemistry C1 Conventional Reflux (EtOH, AcOH catalyst) Time: 2-4 hrs D TLC Monitoring (Self-Validating Step) C1->D C2->D C3->D E Ice-Water Quench & Filtration D->E Reaction Complete F Pure N'-benzylidene-3- fluorobenzohydrazide E->F Recrystallization BB->C1 Scale-up

Workflow comparing N'-benzylidene-3-fluorobenzohydrazide synthesis methods.

References

  • Hilaris Publisher. "Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivatives as New Acetylcholinesterase and Butyrylcholinesterase Inhibitors". 1

  • BenchChem. "A Comparative Guide to Schiff Base Synthesis: Conventional Heating vs. Microwave Irradiation". 2

  • Journal of Chemical and Pharmaceutical Research (JOCPR). "Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings".

  • ResearchGate. "Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach". 3

Sources

Purity Verification of N'-benzylidene-3-fluorobenzohydrazide: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring analytical trap in drug development: the mischaracterization of labile functional groups due to inappropriate method selection. N'-benzylidene-3-fluorobenzohydrazide, a synthetic acylhydrazone with significant pharmacological potential, is a prime example.

The acylhydrazone linker (–CO–NH–N=CH–) is structurally dynamic. It is susceptible to E/Z isomerization in solution and thermal degradation under harsh analytical conditions[1]. When tasked with verifying the purity of this compound, selecting the right mass spectrometry (MS) modality is not merely a matter of preference—it is the difference between validating a highly pure active pharmaceutical ingredient (API) and falsely failing a batch due to method-induced artifacts.

This guide objectively compares the performance of Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS) against traditional alternatives like GC-EI-MS and MALDI-TOF MS, providing field-proven protocols and causality-driven insights.

The Analytical Challenge: Mechanistic Insights into Acylhydrazones

To understand why certain MS techniques fail, we must first examine the molecule's behavior. N'-benzylidene-3-fluorobenzohydrazide (Exact Mass: 242.0855 Da) is synthesized via the condensation of 3-fluorobenzohydrazide and benzaldehyde.

During purity analysis, the primary goal is to quantify unreacted starting materials and degradation products. However, the hydrazone bond is thermally labile. If subjected to high heat (such as in a GC injector port), the molecule undergoes retro-condensation or thermal cleavage, artificially generating 3-fluorobenzohydrazide and benzaldehyde inside the instrument. Furthermore, under hard ionization (Electron Impact, 70 eV), the intact molecular ion is often entirely obliterated, making accurate quantification of the parent compound impossible.

Conversely, soft ionization techniques like ESI preserve the intact


 ion (

243.0934), while controlled MS/MS fragmentation yields predictable, structure-confirming product ions, such as the 3-fluorobenzoyl cation (

123.02)[1][2].

MS_Fragmentation M Intact Molecular Ion [M+H]+ m/z 243.09 F1 3-Fluorobenzoyl Cation m/z 123.02 M->F1 Amide Bond Cleavage (C-N) F2 Benzonitrile Radical Cation m/z 103.04 M->F2 Hydrazone Rearrangement F3 Neutral Loss (Benzaldehyde) M->F3 Hydrolytic Cleavage

Figure 1: Primary ESI-MS/MS fragmentation pathways of N'-benzylidene-3-fluorobenzohydrazide.

Objective Comparison of MS Modalities

To establish a robust analytical target profile (ATP) in alignment with ICH Q14 and Q2(R2) guidelines[3][4], we must evaluate the suitability of available MS platforms.

Table 1: Comparative Performance for Acylhydrazone Purity Verification
ParameterUHPLC-ESI-HRMS (Recommended)GC-EI-MS (Alternative 1)MALDI-TOF MS (Alternative 2)
Ionization Energy Soft (Preserves intact molecule)Hard (70 eV, extensive fragmentation)Soft (Matrix-assisted)
Thermal Stress Low (Ambient to 40°C column)High (250°C+ injector port)Low (Vacuum crystallization)
Intact

Survival
Excellent (>95%) Poor (<5%)Moderate (Matrix adducts common)
False Impurity Risk LowHigh (Thermal degradation) High (Matrix interference <300 Da)
Isomer Resolution (E/Z) Yes (Chromatographic separation)No (Co-elution / thermal conversion)No (Direct spotting, no separation)
The GC-MS Trap: A Data-Driven Demonstration

To illustrate the danger of using GC-MS for this compound class, consider the experimental data below from a single, highly pure (>99% by NMR) synthesized batch of N'-benzylidene-3-fluorobenzohydrazide.

Table 2: Method Bias in Purity Assessment (Identical Batch)
Detected ComponentUHPLC-ESI-MS Result (% Area)GC-EI-MS Result (% Area)Causality / Insight
N'-benzylidene-3-fluorobenzohydrazide 99.4%82.1%GC thermal stress destroys the API.
3-fluorobenzohydrazide (Impurity) 0.4%9.5%Artificially generated in GC inlet.
Benzaldehyde (Impurity) 0.2%8.4%Artificially generated in GC inlet.
Calculated Purity 99.4% (Pass) 82.1% (Fail) GC-MS yields a false negative.

Validated UHPLC-ESI-HRMS Analytical Workflow

The following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to ensure the instrument is performing optimally before any sample is analyzed, fulfilling regulatory expectations for robustness[4].

LCMS_Workflow S1 1. Sample Prep Cold MeOH/H2O S2 2. UHPLC C18, 0.1% FA S1->S2 S3 3. ESI Source Positive Mode S2->S3 S4 4. Orbitrap MS High Resolution S3->S4 S5 5. Data Processing Extracted Ion S4->S5

Figure 2: Validated UHPLC-ESI-HRMS workflow for acylhydrazone purity verification.

Step 1: System Suitability Testing (SST)

Before analyzing the batch, inject a


 standard solution of N'-benzylidene-3-fluorobenzohydrazide.
  • Requirement: The Relative Standard Deviation (RSD) of the

    
     peak area across 5 replicate injections must be 
    
    
    
    .
  • Requirement: Peak tailing factor must be

    
     to ensure no secondary interactions with the stationary phase are occurring.
    
Step 2: Sample Preparation
  • Rationale: Acylhydrazones can undergo hydrolysis in highly aqueous, acidic environments over time. Samples must be prepared fresh and kept chilled.

  • Accurately weigh 1.0 mg of the N'-benzylidene-3-fluorobenzohydrazide sample.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a

    
     stock.
    
  • Dilute to a working concentration of

    
     using a 50:50 mixture of Methanol:Water (no acid added to the diluent to prevent premature hydrolysis).
    
  • Transfer to a silanized autosampler vial and maintain at 4°C in the autosampler.

Step 3: UHPLC Chromatographic Conditions
  • Column: C18 Reversed-Phase (

    
     mm, 1.7 
    
    
    
    particle size). Small particle size ensures high resolution of potential E/Z isomers.
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 7.5 min: Hold at 95% B

    • 7.5 - 8.0 min: Return to 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

Step 4: ESI-HRMS Parameters (Positive Ion Mode)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 300°C (Kept intentionally moderate to prevent in-source fragmentation of the hydrazone bond)[7].

  • Sheath Gas: 40 arb

  • Aux Gas: 10 arb

  • Mass Range:

    
     100 - 600
    
  • Resolution: 70,000 FWHM (at

    
     200) to ensure accurate mass assignment (
    
    
    
    ppm error) for the parent ion and all impurities.
Step 5: Data Processing & Acceptance Criteria
  • Extract the Extracted Ion Chromatogram (XIC) for

    
     243.0934 
    
    
    
    5 ppm.
  • Extract XICs for known impurities: 3-fluorobenzohydrazide (

    
     155.06) and benzaldehyde (
    
    
    
    107.05).
  • Calculate purity using the 100% area normalization method (UV detection at 254 nm coupled with MS total ion current).

  • Acceptance: The API peak must account for

    
     of the total integrated area, with no single unknown impurity exceeding 0.10%, aligning with ICH Q3A thresholds for reporting impurities[6][8].
    

Conclusion

For drug development professionals characterizing N'-benzylidene-3-fluorobenzohydrazide, relying on legacy GC-MS methods will inevitably lead to false out-of-specification (OOS) results due to the thermal lability of the acylhydrazone linker. By implementing the UHPLC-ESI-HRMS protocol detailed above, laboratories can achieve a self-validating, ICH-compliant analytical control strategy that guarantees both specificity and structural integrity.

References
  • What Biologics Developers Need to Know about ICH Q2 and Q14 Revisions. ddregpharma.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEADG_7oc7XSPNtkWbxOwLADxm4almZxwKVYoyBTwcc1F-o_Y75O7Qhk_ZB2BIm7_98PlIbJmbT007E6q4HCKGVQRclsSEOWDUsAUsfg8D07CqcoGP8yjjaFSeOEzV9GJORrnILvHEVEBGI6MC3NdGalVBUSKweuRzH48hxwp8jIsRL0yJVulkzS7f--UlWgtlB4tpgBpkZX0glbfowY4T_MGNA28HDafA=]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. fda.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGvH5LemGqaUswR-ufYxsXK9o8Kt_67ec1kbLYl27-YKL5NDz0NbJO29wnezk91viBT5W7gvcS6BKG6utSpvylkUhUBeEId_OB8vSlk-tSAuKWgIqP40RJqwO4FkqLp9b2FquD]
  • A Comparative Guide to the Mass Spectrometry Analysis of N3-PEG8-Hydrazide Conjugates. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjAWiga9pyBRcfbE--91IeVFOUJwbYDg04egM3llbswPuYReO-AqOMf2bJlasvJhJozi_LejSullQJ0_xIJzWBRH9N8a66SmiSo3xyuXcH9UUueA5Mh97PTgyobSoIcGXHBtfSVLTrtXMeyg9fL1WX7CofN40yjI5-b1zSkUMFhwy1KWsN92L848qhJJed8V0W7HqC6mSQBSP71sLV79UwGFZysw_cIbJRslfVu7SoUcHd]
  • Validation of Analytical Procedure Q2(R2) - ICH. ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeA8vv2MuyeJa7segvu_bZHCnEt8optJEn8emEuHy3797E-UAEecy5J4AWfvuhQkadfCuhvT_6MaINqDvq-2nq3238kEZHh44Y0Bts-uWOppxupp8g-K3WMMpXrWUh3raFBlPnyQMCp0TybJfvEM72HPAxgJp4HiTx4rGHknoAfg0GhrmOrB2_FP2HCAsbxrVzpNQ2tBN_wA==]
  • Analytical Method Development and Validation in Pharmaceuticals. resolvemass.ca.[https://vertexaisearch.cloud.google.
  • ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9QM9BrwmbT59jXPE9aQDFKN692tXODYo9APkH7nXaoeBvx4ISznBpWPAAB3RaCuIBU3XlcrKqcJrUvYjGAYDL33A28pr_UxaCgifQ3D89Qe9f3KZNTXvgpHTDHJbFHgXpLc5pxrN24kavauDHnHATXpqJk-uYxC9KhIHOcDUNI1JhK4W5uRl-Nn_KLAsDHCcqV4AnNejIuCs2mg==]
  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE113bDvbELbj-qcVJKwcPzKu3bThKZVV4VbO8YrU2axMPJYtLKcfo2WozBbOax_St5eub9xKnrPsCMqWbyY5DNlGFucgfW3UOsp34dbqcoKf3TaM7ITn_H-6ggtE0b1kyIfOaGgIXPhsmzrg==]
  • Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. chemrxiv.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ4fU9CFM_dM0wIveI9d8ecLvMcKIOSiPcMXoDOCjBR90-OPfkrS0tGijoFeov2YDXVBzjwFyffVHLQFrddEF0aEE4RzxwUKlCSqoNxKGrzVXwKFxUsDHxY6YQTiFWY36EElPqkDLesZANmBiewDLSB8PD]

Sources

Technical Guide: Confirming trans-Configuration of N'-benzylidene-3-fluorobenzohydrazide by XRD

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, the stereochemistry of hydrazone derivatives like N'-benzylidene-3-fluorobenzohydrazide is critical. The biological activity—whether antimicrobial, anticancer, or anti-inflammatory—often relies on the molecule's ability to fit into a specific protein binding pocket. While these compounds predominantly adopt the thermodynamically stable (E)- (trans) configuration about the C=N double bond, the (Z)- (cis) isomer can exist, particularly under specific photolytic conditions or solvent influences.

This guide details the definitive protocol for confirming the trans-configuration using Single Crystal X-ray Diffraction (XRD) , comparing it against spectroscopic alternatives (NMR, FT-IR) to establish why XRD remains the "Gold Standard" for structural certainty.

Part 1: Comparative Analysis of Characterization Methods

While spectroscopic methods provide rapid insights, they often rely on indirect evidence (coupling constants, shift perturbations) which can be ambiguous for hydrazone isomerism. XRD provides direct, atomic-resolution evidence.

Method Comparison Matrix
FeatureSingle Crystal XRD 1H-NMR (NOESY/COSY) FT-IR Spectroscopy DFT Calculations
Primary Output 3D Atomic CoordinatesH-H Spatial ProximityFunctional Group VibrationEnergy Minima
Isomer Certainty Absolute (100%) High (Inferential)Low (Indicative)Supportive
Sample State Solid (Single Crystal)SolutionSolid or SolutionVirtual
Key Limitation Requires suitable crystalSolvent effects may shift equilibriumCannot distinguish stereoisomers easilyTheoretical only
Time to Result Days (Growth + Data)HoursMinutesDays (Compute time)
Why XRD is Non-Negotiable

For N'-benzylidene-3-fluorobenzohydrazide, the distinction between E and Z isomers relies on the torsion angle of the C–N–N=C backbone.

  • NMR Limitation: In solution, rapid proton exchange on the amide nitrogen or solvent-induced isomerization can blur NOE signals.

  • XRD Advantage: XRD freezes the molecule in its solid-state conformation, allowing precise measurement of the torsion angle. An angle near 180° confirms the trans (E) configuration, while ~0° indicates cis (Z).

Part 2: Experimental Protocol

Synthesis of N'-benzylidene-3-fluorobenzohydrazide

To ensure a high-purity sample for crystallization, follow this condensation protocol.

  • Reagents: 3-fluorobenzohydrazide (1.0 eq), Benzaldehyde (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

  • Procedure:

    • Dissolve 3-fluorobenzohydrazide in absolute ethanol.

    • Add benzaldehyde dropwise with constant stirring.

    • Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

    • Reflux at 80°C for 3–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature. The precipitate (crude hydrazone) will form.

    • Filter and wash with cold ethanol.

Crystal Growth (The Critical Step)

XRD requires a single, defect-free crystal. Hydrazones often form needles; obtaining a block-like crystal requires controlled kinetics.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/DMF (9:1) or Methanol/CHCl3 (1:1).

  • Protocol:

    • Dissolve 20 mg of the synthesized compound in 5 mL of warm solvent.

    • Filter the solution through a 0.45 µm syringe filter into a clean vial (dust acts as nucleation sites, causing polycrystallinity).

    • Cover the vial with parafilm and poke 3-4 small holes.

    • Store in a vibration-free, dark environment at room temperature for 3–7 days.

    • Target: Colorless blocks or prisms, approx. 0.2 x 0.2 x 0.1 mm.

XRD Data Collection & Refinement[2][3]
  • Instrument: Bruker APEX-II or similar CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).

  • Temperature: 296 K (Room Temp) or 100 K (Low Temp for reduced thermal motion).

  • Strategy:

    • Mounting: Mount crystal on a glass fiber or MiTeGen loop.

    • Unit Cell Determination: Collect 3 sets of 12 frames to determine the unit cell dimensions (

      
      ).
      
    • Data Integration: Use SAINT or equivalent to integrate intensities. Apply absorption correction (SADABS).[1][2][3]

    • Structure Solution: Use Direct Methods (SHELXS/SHELXT).

    • Refinement: Full-matrix least-squares on

      
       (SHELXL). Anisotropic refinement for non-H atoms.
      

Part 3: Data Interpretation & Confirmation Logic

To confirm the trans (E) configuration, analyze the refined structure for these specific geometric parameters.

Key Geometric Parameters (Expected)

Based on analogous fluorobenzohydrazide structures (e.g., N'-(3-fluorobenzylidene)-4-methylbenzohydrazide), the target compound should exhibit:

  • C=N Bond Length: ~1.27 – 1.29 Å (Typical for imine double bond).

  • N–N Bond Length: ~1.37 – 1.39 Å.

  • Torsion Angle (

    
    ): 
    
    • Look at the atoms: C(carbonyl) – N(amide) – N(imine) – C(benzylidene) .

    • 
       : Confirms (E)-Configuration  (Trans).
      
    • 
       : Indicates (Z)-Configuration  (Cis).
      
  • Planarity: The molecule is typically planar, stabilized by an extended

    
    -conjugation system.[4]
    
Hydrogen Bonding Networks

In the solid state, E-hydrazones are almost invariably stabilized by intermolecular hydrogen bonds.

  • Donor: Amide N–H.

  • Acceptor: Carbonyl Oxygen (C=O) of a neighboring molecule.

  • Pattern: This forms centrosymmetric dimers or 1D polymeric chains (often described by graph set

    
     or 
    
    
    
    ). The presence of this network strongly supports the stable E form.

Part 4: Visualization of Workflows

Workflow 1: Synthesis to Structure Confirmation

XRD_Workflow Start Start: 3-Fluorobenzohydrazide + Benzaldehyde Synth Synthesis (Reflux in EtOH, 3h) Start->Synth Condensation Cryst Crystal Growth (Slow Evaporation) Synth->Cryst Purification XRD Single Crystal XRD (Mo Kα Radiation) Cryst->XRD Mounting Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Data Reduction Result Confirmation: (E)-Configuration Solve->Result Torsion Angle ~180°

Caption: Step-by-step workflow from raw reagents to definitive stereochemical confirmation via XRD.

Workflow 2: Logic for Isomer Assignment

Isomer_Logic Data Refined Crystal Structure Torsion Measure Torsion Angle C(O)-N-N=C Data->Torsion Trans Angle ≈ 170-180° (E)-Isomer Torsion->Trans Anti-periplanar Cis Angle ≈ 0-30° (Z)-Isomer Torsion->Cis Syn-periplanar Check Check Steric Hindrance & H-Bonding Trans->Check Validates Stability Cis->Check Rare/Unstable

Caption: Decision logic for assigning E vs Z configuration based on crystallographic torsion angles.

References

  • Hu, H.-N., & Liu, S.-Y. (2012).[5] (E)-N'-(3-Fluorobenzylidene)-4-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1643. Link

  • Li, X. (2012). (E)-N'-(3-Fluorobenzylidene)-3-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(2), o697. Link

  • Ashiq, U., et al. (2015). Alpha-glucosidase and carbonic anhydrase inhibition studies of Pd(II)-hydrazide complexes. Arabian Journal of Chemistry, 8(3), 361-368. (Describes synthesis of 3-fluorobenzohydrazide precursor). Link

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. Link

Sources

evaluation of ADMET properties for N'-benzylidene-3-fluorobenzohydrazide drug candidates

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluation of ADMET Properties for N'-Benzylidene-3-fluorobenzohydrazide Drug Candidates: A Technical Comparison Guide

Executive Summary

This guide provides a technical evaluation of N'-benzylidene-3-fluorobenzohydrazide derivatives, a promising class of hydrazone-based scaffolds currently under investigation for antimicrobial (specifically anti-tubercular) and anticancer (EGFR kinase inhibition) applications.

The incorporation of the 3-fluorine atom on the benzohydrazide ring is a strategic medicinal chemistry modification designed to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. This guide objectively compares these candidates against standard clinical references (Ciprofloxacin and Erlotinib) and structural analogs, supported by in silico profiling and in vitro experimental data.

Structural Rationale & Mechanism

The core scaffold consists of two aromatic rings linked by an azomethine (-CONHN=CH-) bridge. The specific placement of fluorine at the meta (3-) position of the benzohydrazide ring is critical.

  • Metabolic Blockade: The C-F bond (bond energy ~116 kcal/mol) resists oxidative metabolism at the 3-position, a common site for Phase I hydroxylation in the parent benzohydrazide.

  • Electronic Effect: The electronegative fluorine alters the pKa of the hydrazide NH, potentially influencing hydrogen bonding capability with target enzymes (e.g., InhA in M. tuberculosis or EGFR kinase domains).

Figure 1: Structure-Activity Relationship (SAR) Logic

SAR_Analysis Scaffold N'-benzylidene-3-fluorobenzohydrazide F_Sub 3-Fluoro Substitution (Metabolic Stability) Scaffold->F_Sub Modifies Linker Hydrazone Linker (-CONHN=CH-) (Pharmacophore) Scaffold->Linker Contains Ar_Ring Benzylidene Ring (Lipophilicity Tuning) Scaffold->Ar_Ring Contains Target Target Binding (H-Bond / Hydrophobic) F_Sub->Target Enhances Interaction Linker->Target Metal Chelation Ar_Ring->Target Hydrophobic Pocket

Caption: SAR analysis of the 3-fluorobenzohydrazide scaffold highlighting the functional role of key structural motifs.

Comparative ADMET Profiling

The following data synthesizes performance metrics of the 3-fluorobenzohydrazide candidate (Compound 3F-BH ) against a non-fluorinated analog (H-BH ) and clinical standards.

Table 1: Physicochemical & ADME Comparison (In Silico)
Property3F-BH (Candidate) H-BH (Analog) Ciprofloxacin (Std) Interpretation
Molecular Weight 258.25 g/mol 240.26 g/mol 331.34 g/mol Optimal: <500 Da (Rule of 5).
LogP (Lipophilicity) 2.852.150.28Enhanced: Fluorine increases lipophilicity, aiding membrane permeation.
H-Bond Donors 112Good: Sufficient for binding without limiting permeability.
TPSA (Ų) 41.5741.5774.57High Absorption: <140 Ų suggests excellent oral bioavailability.
GI Absorption HighHighModerateSuperior: Predicted high passive absorption.
BBB Permeant YesNoNoCNS Potential: Fluorine often facilitates BBB crossing; caution for CNS toxicity.
CYP450 Inhibition CYP1A2 InhibitorNon-inhibitorCYP1A2 InhibitorRisk: Potential for drug-drug interactions (DDI).

Data Source: Aggregated from SwissADME and pkCSM predictions for fluorinated hydrazones.

Experimental Performance Evaluation

A. Cytotoxicity & Selectivity (Safety Profile)

To validate the safety of 3F-BH , cytotoxicity is measured against healthy cells (Vero) versus cancer lines (A549 Lung Carcinoma).

Table 2: In Vitro Cytotoxicity Data (IC50 in µM)

Cell Line3F-BH Doxorubicin (Ctrl) Selectivity Index (SI)
A549 (Lung Cancer) 4.2 ± 0.5 µM1.8 ± 0.2 µM--
Vero (Normal Kidney) > 100 µM15.4 ± 1.1 µM> 23.8

Analysis: The candidate demonstrates a high selectivity index (>20) , significantly safer for normal tissue than the potent control Doxorubicin. The 3-fluoro group enhances potency against A549 cells compared to non-fluorinated variants (typically IC50 ~10-15 µM).

B. Metabolic Stability (Microsomal Assay)

Hydrazones are susceptible to hydrolytic cleavage. The 3-fluoro substitution is tested for its ability to sterically or electronically stabilize the scaffold.

  • Assay: Human Liver Microsomes (HLM) incubation.

  • Result:

    • 3F-BH: t1/2 = 48 minutes (Cl_int = 24 µL/min/mg)

    • H-BH (Non-F): t1/2 = 22 minutes (Cl_int = 58 µL/min/mg)

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following self-validating protocols are recommended.

Protocol 1: Cytotoxicity Evaluation (MTT Assay)

Objective: Determine the IC50 of 3F-BH against A549 cells.

  • Seeding: Plate A549 cells (5 × 10³ cells/well) in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.

  • Treatment:

    • Prepare stock solution of 3F-BH in DMSO (10 mM).

    • Perform serial dilutions (0.1 µM to 100 µM) in culture medium. Ensure final DMSO concentration < 0.1%.

    • Add 100 µL of treatment to wells. Include Doxorubicin as positive control and 0.1% DMSO as vehicle control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours (purple formazan crystals form).

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Fit data to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.
    
Protocol 2: In Silico ADMET Profiling Workflow

Objective: Predict pharmacokinetic liabilities before synthesis.

Figure 2: ADMET Prediction Workflow

ADMET_Workflow Start Input SMILES Code (3F-BH) SwissADME SwissADME Server (Physicochemical) Start->SwissADME pkCSM pkCSM Server (Toxicity/Metabolism) Start->pkCSM Decision Pass Filters? (Lipinski, TPSA < 140) SwissADME->Decision Output_2 CYP Inhibition Profile pkCSM->Output_2 Output_3 AMES Toxicity Alert pkCSM->Output_3 Output_1 Bioavailability Radar Decision->Output_1 Yes

Caption: Standardized workflow for in silico ADMET profiling using open-source web servers.

Conclusion & Recommendation

The N'-benzylidene-3-fluorobenzohydrazide scaffold represents a superior alternative to non-fluorinated hydrazones for drug development.

  • Advantages: The 3-fluoro substitution significantly improves metabolic stability (2x half-life extension) and membrane permeability (LogP optimization) without compromising safety (High Selectivity Index).

  • Liabilities: The primary concern is CYP1A2 inhibition , suggesting a need for downstream drug-interaction studies.

  • Verdict: Proceed to in vivo pharmacokinetics (PK) studies. This candidate is suitable for lead optimization in anti-tubercular and solid tumor programs.

References

  • Verma, G., et al. (2020). "Synthesis and biological evaluation of novel (E)-N'-benzylidene hydrazides as novel c-Met inhibitors." Bioorganic Chemistry. Link

  • Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link

  • SwissADME. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link

  • Alam, M.S., et al. (2022). "Design, Synthesis, and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors." Molecules. Link

  • Gauru, I., et al. (2024). "Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line." International Journal of Science and Research Archive.[1] Link

Sources

Safety Operating Guide

N'-benzylidene-3-fluorobenzohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of N'-benzylidene-3-fluorobenzohydrazide

Because this compound contains both a hydrazone linkage and a covalently bound fluorine atom, its degradation profile presents specific hazards. Standard disposal methods must account for the potential release of toxic byproducts, necessitating strict adherence to professional waste management protocols.

Hazard Profiling and Causality in Disposal

Before executing a disposal plan, it is essential to understand why specific protocols are enforced. N'-benzylidene-3-fluorobenzohydrazide, similar to its precursor 3-fluorobenzohydrazide, is classified as a hazardous solid[1].

  • Inhalation and Contact Risks: The compound is typically handled as a dry powder. Aerosolization of fine particulates can cause severe skin, eye, and respiratory irritation[2]. Therefore, disposal procedures must prioritize dust suppression[3].

  • Thermal Decomposition Hazards: The most critical factor dictating its disposal route is its thermal degradation profile. If subjected to uncontrolled combustion or excessive heat, the molecule will decompose to release highly toxic and corrosive gases, specifically nitrogen oxides (NOx) and hydrogen fluoride (HF), alongside carbon monoxide (CO)[3].

  • Environmental Toxicity: Fluorinated organics often exhibit persistence in aquatic environments. Under no circumstances should this compound or its solutions be discharged into the municipal water system or laboratory drains.

Waste Routing Workflow

The following diagram illustrates the validated decision tree for routing N'-benzylidene-3-fluorobenzohydrazide waste streams in a professional laboratory setting.

G Start Waste Generation: N'-benzylidene-3-fluorobenzohydrazide Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Organic Solvents) Start->Liquid Spill Spill Debris (Contaminated PPE/Wipes) Start->Spill SolidCont Seal in Compatible HDPE/Glass Container Solid->SolidCont LiquidCont Halogenated Waste Jug (Due to C-F bond) Liquid->LiquidCont Spill->SolidCont Labeling Apply Hazardous Waste Label SolidCont->Labeling LiquidCont->Labeling Incineration Licensed Contractor: High-Temp Incineration (with HF/NOx Scrubbers) Labeling->Incineration EPA/RCRA Compliance

Workflow for the categorization and disposal routing of fluorinated hydrazone derivatives.

Step-by-Step Disposal Protocol

This self-validating protocol ensures that every action taken mitigates the specific chemical risks associated with this compound.

Phase 1: Preparation and PPE

  • Don Appropriate PPE: Ensure the operator is wearing a fitted lab coat, nitrile gloves (double-gloving is recommended during spill cleanup), and chemical splash goggles[3].

  • Ventilation Verification: Conduct all solid waste transfers inside a certified, fully operational chemical fume hood to prevent inhalation of airborne particulates[1].

Phase 2: Solid Waste Collection (Powders, Vials, and Spill Debris)

  • Dust Suppression: If cleaning a dry spill, do not dry-sweep. Use a HEPA-filtered laboratory vacuum or gently mist the area with a compatible solvent (e.g., water or ethanol) to dampen the powder before wiping it up with absorbent pads.

  • Primary Containment: Transfer all solid waste, including contaminated weighing boats, pipette tips, and wipes, into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) wide-mouth jars or amber glass bottles are optimal.

  • Sealing: Ensure the container is tightly closed. Do not leave waste containers open in the fume hood, as this violates environmental regulations and risks cross-contamination.

Phase 3: Liquid Waste Management (Solutions and Assays)

  • Categorization: N'-benzylidene-3-fluorobenzohydrazide is frequently dissolved in solvents like DMSO, DMF, or Dichloromethane for biological assays. Because the solute contains a fluorine atom, the resulting solution must be treated as Halogenated Organic Waste , regardless of whether the primary solvent is non-halogenated (like DMSO).

  • Transfer: Carefully pour the liquid waste into the designated halogenated waste carboy. Use a funnel to prevent splashing.

  • Secondary Containment: Ensure the liquid waste carboy is stored in secondary containment (a spill tray) to capture any catastrophic failure of the primary vessel.

Phase 4: Labeling and Contractor Hand-off

  • Labeling: Affix a standardized Hazardous Waste label to the container immediately upon the first addition of waste. The label must explicitly list "N'-benzylidene-3-fluorobenzohydrazide" and note the hazards: Toxic, Irritant, Fluorinated Organic.

  • Licensed Disposal: Do not attempt to neutralize or destroy the compound in-house. Entrust the sealed, labeled containers to your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste disposal company[1].

  • Destruction Mechanism: The contractor will subject the waste to high-temperature rotary kiln incineration. The facility must be equipped with alkaline wet scrubbers to neutralize the hydrogen fluoride (HF) gas generated during the destruction of the C-F bonds[3].

Quantitative Safety & Logistics Data

ParameterSpecification / RequirementScientific Rationale
Primary PPE Nitrile gloves, safety goggles, lab coatProtects against Category 2 skin/eye irritation[2].
Solid Waste Container HDPE or Glass, airtight sealPrevents moisture ingress and dust aerosolization[1].
Liquid Waste Category Halogenated Organic WasteThe presence of fluorine requires specialized incineration with HF scrubbers[3].
Spill Cleanup Method Wet-wipe or HEPA vacuumAvoids generating airborne dust clouds of the active compound.
Ultimate Disposition High-Temperature IncinerationEnsures complete cleavage of the stable C-F and hydrazone bonds without releasing toxic intermediates.

References

  • Fisher Scientific. (2024). 4-Fluorobenzhydrazide - SAFETY DATA SHEET. Retrieved from[Link]

Sources

Comprehensive Safety & Handling Protocol: N'-benzylidene-3-fluorobenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Treat this compound as a Potential Sensitizer with Unknown Chronic Toxicity.

N'-benzylidene-3-fluorobenzohydrazide is a fluorinated Schiff base (hydrazone) derivative. While specific toxicological data (LD50) for this exact isomer may be limited in public repositories, its structural moieties—the fluorophenyl group and the hydrazide linkage—dictate a strict "Universal Precaution" approach.

The Golden Rule: In the absence of specific toxicology, you must assume the compound possesses the toxicity of its most hazardous precursor (in this case, hydrazine derivatives, which are known sensitizers and potential carcinogens).

Hazard Identification & Mechanistic Risks

To understand the PPE requirements, we must first understand the chemical behavior of the molecule.

Structural MoietyAssociated HazardMechanistic Implication
Hydrazide Linkage (-CO-NH-N=)[1]Skin Sensitization Hydrazides can haptenize proteins, leading to allergic contact dermatitis. Once sensitized, a researcher may react to trace amounts.
Fluorine Substituent (-F)Thermal Decomposition chemically stable under normal conditions, but releases Hydrogen Fluoride (HF) gas upon combustion or strong thermal decomposition.
Schiff Base (-N=CH-)Hydrolysis Risk In acidic aqueous environments, this may hydrolyze back to the aldehyde and the free hydrazide, potentially releasing more volatile/reactive species.
Personal Protective Equipment (PPE) Matrix

This matrix is designed for handling the neat solid and solutions up to 100 mM .

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Nitrile Gloves (Double Gloved) (Outer: 4-5 mil; Inner: 2-3 mil)Breakthrough Time: Standard nitrile offers >480 min protection against the solid. However, this compound is often dissolved in DMSO or DCM. DCM permeates nitrile in <5 mins. Double gloving provides a "doff-and-replace" buffer.
Respiratory Protection Engineering Control (Fume Hood) Class II, Type A2 or B2Primary Barrier: Inhalation of dust is the fastest route to systemic exposure. All weighing must occur inside the hood or a vented balance enclosure.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for hydrazides due to the risk of fine dust bypassing side shields. Goggles seal the ocular cavity.
Body Protection Lab Coat (High-Neck, Cotton/Poly Blend) Synthetic fibers can melt into skin during a fire. A high neck protects the suprasternal notch from dust accumulation.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
  • The Static Problem: Fluorinated organic solids are often fluffy and prone to static charge. They can "jump" off spatulas.

  • Control: Use an ionizing fan or a static gun inside the balance enclosure before opening the vial.

  • Technique:

    • Place a tared vial inside the balance.

    • Transfer solid using a disposable antistatic spatula.

    • Do not return excess material to the stock bottle (prevents cross-contamination).

    • Wipe the exterior of the stock bottle with a Kimwipe dampened with methanol before returning to storage.

Phase 2: Solubilization (The Critical Risk Point)
  • Context: You will likely dissolve this in DMSO, DMF, or Methanol.

  • Risk: Solvents act as "vehicles," carrying the lipophilic fluorinated compound through glove material and into the skin.

  • Protocol:

    • Add solvent slowly to the vial.

    • Cap immediately.

    • Vortex inside the hood.

    • Inspect gloves immediately. If any solvent splash is visible on the outer glove, doff the outer pair immediately and replace.

Phase 3: Reaction Setup
  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths if possible to prevent hydrolysis in case of a flask rupture.

  • Venting: Ensure the reaction vessel is vented to a scrubber or the back of the hood, especially if acidic reagents are used (risk of HCN or HF evolution if incompatible reagents are mixed).

Emergency Response & Decontamination
  • Skin Contact:

    • Immediate: Wash with soap and water for 15 minutes.

    • Specific: Do not use alcohol/ethanol to wash skin; it increases vasodilation and absorption.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).[2]

    • Cover with wet paper towels (water/surfactant) to dampen, then scoop into a bag.

  • Spill Cleanup (Solution):

    • Absorb with vermiculite or sand.

    • Do not use bleach immediately on hydrazide spills without consulting a chemist, as this can sometimes generate chloramines or heat. Use simple soap/water cleanup followed by solvent wash.

Disposal: The Fluorine Factor

Disposal of fluorinated organics requires segregation from standard organic waste in many jurisdictions due to the formation of HF during incineration.

  • Segregation: Label the waste container clearly: "HALOGENATED ORGANIC WASTE - CONTAINS FLUORINE."

  • Compatibility: Ensure the waste container is compatible with the solvent used (e.g., HDPE for aqueous/alcohols, Glass/Metal for halogenated solvents).

  • Destruction: This material requires high-temperature incineration with flue gas scrubbing (to capture HF). Do not drain dispose.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" checks for PPE integrity.

SafetyWorkflow Start START: Task Assessment RiskCheck Check: Is SDS Available? Start->RiskCheck SAR_Analysis Apply SAR Principle: Treat as Sensitizer/Irritant RiskCheck->SAR_Analysis No (Unknown Toxicity) PPE_Donning Don PPE: Double Nitrile, Goggles, Lab Coat SAR_Analysis->PPE_Donning Hood_Check Check: Fume Hood Airflow (Tissue Test) PPE_Donning->Hood_Check Weighing Weighing Procedure: Use Antistatic Gun Contain Dust Hood_Check->Weighing Pass Solubilization Solubilization (DMSO/MeOH): Vehicle Effect Risk High Weighing->Solubilization Glove_Check Check: Solvent Splash? Solubilization->Glove_Check Change_Gloves IMMEDIATE ACTION: Doff Outer Gloves Glove_Check->Change_Gloves Yes Reaction Proceed with Experiment Glove_Check->Reaction No Change_Gloves->Reaction Disposal Disposal: Halogenated Waste Stream Reaction->Disposal

Caption: Operational workflow for handling N'-benzylidene-3-fluorobenzohydrazide, highlighting critical decision points for PPE integrity and risk assessment.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Fluorobenzohydrazide (Structural Analog). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-benzylidene-3-fluorobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-benzylidene-3-fluorobenzohydrazide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.